molecular formula C13H24N2O6 B8103932 Aminooxy-amido-PEG4-propargyl

Aminooxy-amido-PEG4-propargyl

カタログ番号: B8103932
分子量: 304.34 g/mol
InChIキー: FHURZUINFBYFMV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Aminooxy-amido-PEG4-propargyl is a useful research compound. Its molecular formula is C13H24N2O6 and its molecular weight is 304.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-aminooxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O6/c1-2-4-17-6-8-19-10-11-20-9-7-18-5-3-15-13(16)12-21-14/h1H,3-12,14H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHURZUINFBYFMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)CON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-amido-PEG4-propargyl: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-amido-PEG4-propargyl is a versatile, heterobifunctional crosslinker that is playing an increasingly pivotal role in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal aminooxy group, a propargyl group, and a hydrophilic tetraethylene glycol (PEG4) spacer, offers researchers a powerful tool for the precise and stable linkage of biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Specifications

This compound is a non-cleavable linker designed for chemoselective ligations.[1][2] The aminooxy functionality allows for the formation of a stable oxime bond with molecules containing an aldehyde or ketone group.[3] Simultaneously, the terminal propargyl group enables covalent attachment to azide-containing molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][4] The integrated PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates, reduces steric hindrance, and minimizes immunogenicity.[5][6]

Quantitative Data Summary
PropertyValueReference
Chemical Formula C13H24N2O6[7]
Molecular Weight 304.34 g/mol [7]
CAS Number 2253965-03-4[2][7]
Purity >96%[7]
Appearance (Not specified in search results)
Solubility Highly soluble in aqueous environments and many organic solvents.[7][8]
Storage Store at -20°C for up to one month or at -80°C for up to six months.[2]

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it an ideal reagent for the construction of complex biomolecular architectures, most notably in the development of ADCs and PROTACs.

  • Antibody-Drug Conjugates (ADCs): This linker is instrumental in the synthesis of ADCs, where it connects a monoclonal antibody to a cytotoxic payload.[2][4] The aminooxy group can be used to conjugate the linker to an antibody at a specific site, often an engineered aldehyde group on the glycan portion of the antibody, ensuring a homogenous drug-to-antibody ratio (DAR).[6] The propargyl end can then be "clicked" onto an azide-modified cytotoxic drug.

  • Proteolysis-Targeting Chimeras (PROTACs): this compound also serves as a PEG-based linker for the synthesis of PROTACs.[9] PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase to induce the degradation of the target protein. The flexibility and hydrophilicity of the PEG4 spacer are critical for optimizing the spatial orientation and efficacy of the PROTAC.

Experimental Protocols

The following are detailed methodologies for the two primary conjugation reactions involving this compound.

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the conjugation of the aminooxy group of the linker to a biomolecule containing an aldehyde functionality.

Materials:

  • Aldehyde-containing biomolecule (e.g., oxidized antibody)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Aniline (B41778) (optional, as a catalyst)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve this compound in the reaction buffer or a compatible organic solvent like DMSO to create a stock solution (e.g., 10-100 mM).

  • Conjugation Reaction:

    • Add a 10-50 fold molar excess of the this compound solution to the biomolecule solution. The optimal molar ratio should be determined empirically for each specific application.

    • If using a catalyst, aniline can be added to a final concentration of 10-100 mM.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours).

  • Purification:

    • Remove excess linker and byproducts by a suitable purification method such as size-exclusion chromatography or dialysis.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the propargyl group of the linker (already conjugated to a biomolecule as per Protocol 1) and an azide-containing molecule.

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule (e.g., cytotoxic drug, fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Copper(I)-stabilizing ligand (e.g., THPTA, TBTA)

  • Reducing agent: Sodium ascorbate (B8700270)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a stock solution of the copper(I)-stabilizing ligand (e.g., 50 mM in water or DMSO).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

    • Dissolve the propargyl-functionalized biomolecule and the azide-containing molecule in the reaction buffer.

  • Conjugation Reaction:

    • In a separate tube, prepare the copper/ligand complex by mixing the CuSO4 stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.

    • Add the azide-containing molecule to the solution of the propargyl-functionalized biomolecule. A molar ratio of 1:3 (biomolecule:azide molecule) is a common starting point.

    • Add the copper/ligand complex to the biomolecule/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purification:

    • Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.

    • Purify the final conjugate using a suitable method to remove excess reagents and byproducts.

Mandatory Visualizations

experimental_workflow_adc cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment Antibody Monoclonal Antibody Oxidation Oxidation (e.g., NaIO4) Antibody->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Oxime_Ligation Oxime Ligation Aldehyde_Ab->Oxime_Ligation Linker Aminooxy-amido- PEG4-propargyl Linker->Oxime_Ligation Propargyl_Ab Propargyl-functionalized Antibody Oxime_Ligation->Propargyl_Ab CuAAC CuAAC (Click Chemistry) Propargyl_Ab->CuAAC Payload Azide-modified Cytotoxic Drug Payload->CuAAC ADC Antibody-Drug Conjugate (ADC) CuAAC->ADC experimental_workflow_protac cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Click Chemistry POI_ligand Ligand for Protein of Interest (POI) (with aldehyde/ketone) Intermediate Propargyl-Linker-POI_ligand POI_ligand->Intermediate Aminooxy reaction Linker Aminooxy-amido- PEG4-propargyl Linker->Intermediate E3_ligand Ligand for E3 Ligase (with azide) PROTAC PROTAC Molecule E3_ligand->PROTAC Intermediate->PROTAC CuAAC reaction

References

An In-Depth Technical Guide to Aminooxy-amido-PEG4-propargyl: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its applications. Detailed experimental protocols for its use in bioconjugation are provided, along with diagrams illustrating its role in the modulation of key signaling pathways.

Introduction

The precise and stable linkage of different molecular entities is a cornerstone of modern drug development and chemical biology. Heterobifunctional linkers, possessing two distinct reactive groups, are instrumental in this regard. This compound is a prime example, featuring an aminooxy group for reaction with carbonyls (aldehydes and ketones) and a terminal propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between the conjugated molecules. This guide will delve into the technical details of this versatile linker.

Structure and Physicochemical Properties

The chemical structure of this compound is characterized by its three key components: the aminooxy group (H₂N-O-), the amide-linked PEG4 spacer, and the terminal propargyl group (HC≡C-CH₂-).

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValue
Molecular Formula C₁₃H₂₄N₂O₆
Molecular Weight 304.34 g/mol [1][2]
CAS Number 2253965-03-4[1][2]
Appearance Colorless to light yellow viscous liquid
Purity Typically >95%
Solubility Soluble in water, DMSO, and DMF
SMILES NOCC(=O)NCCOCCOCCOCCOCC#C[1]

Stability and Storage: Aminooxy compounds can be sensitive and are best used fresh. For longer-term storage, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months to prevent degradation.[1] It is also advised to store the compound under an inert atmosphere to minimize oxidation.

Core Applications in Bioconjugation

The bifunctional nature of this compound allows for a two-step, orthogonal conjugation strategy. This is particularly advantageous in the synthesis of complex biomolecules like ADCs, where a cytotoxic drug is linked to a monoclonal antibody.

Oxime Bond Formation

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[3][4] This reaction is highly chemoselective and can be performed under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules like proteins. Aldehyde or ketone functionalities can be introduced into antibodies through various methods, including the oxidation of carbohydrate moieties in the Fc region or through the genetic incorporation of unnatural amino acids.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group is the alkyne component of the highly efficient and specific CuAAC reaction.[5] In the presence of a copper(I) catalyst, it readily reacts with an azide-functionalized molecule to form a stable triazole ring. This "click chemistry" reaction is bio-orthogonal, meaning it does not interfere with biological functional groups, and proceeds with high yield under mild conditions.

Experimental Protocols

The following protocols are illustrative examples of how this compound can be used in the synthesis of an Antibody-Drug Conjugate (ADC).

Protocol 1: Conjugation to an Aldehyde-Modified Antibody via Oxime Ligation

This protocol describes the first step of the conjugation, where the aminooxy group of the linker reacts with an aldehyde group on a modified antibody.

Materials:

  • Aldehyde-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 6.0-7.0)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 100 mM MES, 150 mM NaCl, pH 6.0)

  • Size-Exclusion Chromatography (SEC) column for purification

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the aldehyde-modified mAb is in the appropriate reaction buffer at a known concentration (e.g., 5-10 mg/mL).

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the aldehyde-modified mAb solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation. Alternatively, for sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.

  • Purification:

    • Remove the excess, unreacted linker and other small molecules by SEC using an appropriate column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

    • Monitor the protein elution using UV absorbance at 280 nm.

  • Characterization:

    • Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).

Protocol 2: "Click" Reaction with an Azide-Modified Drug

This protocol outlines the second step, where the propargyl-functionalized antibody from Protocol 1 is reacted with an azide-modified cytotoxic drug.

Materials:

  • Propargyl-modified mAb from Protocol 1

  • Azide-modified cytotoxic drug

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • SEC column for purification

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-modified drug in DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 50 mM in water).

  • Conjugation Reaction:

    • In a reaction vessel, add the propargyl-modified mAb.

    • Add the azide-modified drug to the mAb solution. A 2- to 5-fold molar excess of the drug over the linker is typically used.

    • Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio.

    • Add the CuSO₄/THPTA premix to the reaction mixture. The final copper concentration is typically in the range of 50-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove excess drug, catalyst, and other reagents.

  • Characterization:

    • Analyze the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as HIC, SEC, and MS.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the biological context in which molecules synthesized with this compound operate.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: CuAAC Click Chemistry mAb Aldehyde-modified Antibody propargyl_mAb Propargyl-modified Antibody mAb->propargyl_mAb + Linker linker Aminooxy-amido- PEG4-propargyl linker->propargyl_mAb azide_drug Azide-modified Drug ADC Antibody-Drug Conjugate (ADC) propargyl_mAb->ADC + Drug azide_drug->ADC

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway Modulation by an ADC

This diagram illustrates how an ADC targeting the HER2 receptor, such as Trastuzumab Emtansine (T-DM1), can modulate the PI3K/AKT/mTOR signaling pathway.[6][7]

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates ADC ADC (e.g., T-DM1) ADC->HER2 Binds to ADC->PI3K Inhibits Signaling Drug Cytotoxic Drug ADC->Drug Internalization & Release of Drug AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Drug->Apoptosis

Caption: Mechanism of action of a HER2-targeted ADC on the PI3K/AKT/mTOR pathway.

PROTAC-Mediated Protein Degradation

This diagram illustrates the general mechanism of action for a PROTAC, which can be synthesized using linkers like this compound to connect a target-binding ligand and an E3 ligase ligand. This example shows the targeting of the Androgen Receptor (AR).[8][9]

PROTAC_Mechanism cluster_PROTAC PROTAC Molecule Target_Ligand Target Ligand (e.g., for AR) Linker Linker (e.g., this compound) Target_Protein Target Protein (e.g., Androgen Receptor) Target_Ligand->Target_Protein Binds E3_Ligand E3 Ligase Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Ubiquitination Ubiquitination Target_Protein->Ubiquitination Ternary Complex Formation E3_Ligase->Ubiquitination Ternary Complex Formation Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated degradation of a target protein.

Conclusion

This compound is a highly versatile and valuable heterobifunctional linker for researchers in drug development and chemical biology. Its well-defined structure, favorable physicochemical properties, and orthogonal reactive ends enable the precise and efficient construction of complex bioconjugates. The ability to perform sequential oxime ligation and copper-catalyzed click chemistry provides a robust strategy for the synthesis of next-generation therapeutics like ADCs and PROTACs. The experimental protocols and diagrams provided in this guide offer a solid foundation for the successful application of this powerful chemical tool in advancing biomedical research.

References

Technical Guide: Aminooxy-amido-PEG4-propargyl (CAS: 2253965-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker molecule integral to the advancement of bioconjugation and targeted drug delivery systems. Its unique structure, featuring a terminal aminooxy group and a propargyl group connected by a polyethylene (B3416737) glycol (PEG) spacer, enables the sequential and orthogonal conjugation of two different molecules. This capability is particularly valuable in the construction of complex therapeutic and diagnostic agents, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This technical guide provides a comprehensive overview of this compound, including its chemical properties, key applications, and detailed experimental protocols for its use in bioconjugation.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValueReference
CAS Number 2253965-03-4[1][2]
Molecular Formula C13H24N2O6[3][4]
Molecular Weight 304.34 g/mol [3][4]
Purity Typically >95%[3]
Appearance Solid or oil
Solubility Soluble in DMSO, DMF, and water
Storage Conditions Store at -20°C for long-term stability[2]

Key Applications and Signaling Pathways

This compound is primarily utilized as a linker in the synthesis of ADCs and PROTACs, facilitating the targeted delivery of therapeutic payloads.

Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody selectively targets a tumor-associated antigen, delivering the potent drug directly to cancer cells. The aminooxy group allows for site-specific conjugation to an antibody, often through an engineered aldehyde or ketone group on the antibody's glycan residues. The propargyl group can then be used to attach the cytotoxic payload via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[4]

Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This compound can serve as the central linker connecting the target protein-binding ligand and the E3 ligase-binding ligand. The flexibility and hydrophilicity of the PEG spacer are crucial for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).

Below is a diagram illustrating the general workflow for ADC synthesis using a bifunctional linker like this compound.

ADC_Synthesis_Workflow cluster_antibody_modification Antibody Modification cluster_linker_conjugation Linker Conjugation cluster_payload_attachment Payload Attachment Antibody Antibody Oxidized_Antibody Antibody with Aldehyde/Ketone Group Antibody->Oxidized_Antibody Oxidation Antibody_Linker Antibody-Linker Conjugate Oxidized_Antibody->Antibody_Linker Oxime Ligation Linker This compound Linker->Antibody_Linker ADC Final ADC Antibody_Linker->ADC Click Chemistry (CuAAC) Payload Azide-modified Payload Payload->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Experimental Protocols

Detailed methodologies for the two primary conjugation reactions involving this compound are provided below. These are general protocols and may require optimization for specific applications.

Protocol 1: Oxime Ligation of this compound to an Aldehyde- or Ketone-Containing Protein

This protocol describes the conjugation of the aminooxy group of the linker to a protein (e.g., an antibody) that has been modified to contain an aldehyde or ketone group.

Materials:

  • Aldehyde/Ketone-modified protein in a suitable buffer (e.g., PBS, pH 6.5-7.4)

  • This compound (CAS: 2253965-03-4)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Desalting columns for purification

Procedure:

  • Protein Preparation: Prepare the aldehyde/ketone-modified protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Linker Stock Solution: Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Conjugation Reaction: a. Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. b. If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution. c. Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation. The reaction can also be performed at 4°C for a longer duration to minimize protein degradation.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography or using desalting columns according to the manufacturer's instructions.

  • Characterization: Characterize the protein-linker conjugate using techniques such as SDS-PAGE, mass spectrometry (to confirm the addition of the linker), and UV-Vis spectroscopy.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click" reaction between the propargyl group of the linker (already conjugated to a protein or as a standalone molecule) and an azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye).

Materials:

  • Propargyl-containing molecule (e.g., the product from Protocol 1)

  • Azide-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Reaction Buffer: PBS or other suitable biological buffer, pH 7.4

  • Desalting columns for purification

Procedure:

  • Reagent Preparation: a. Prepare a stock solution of the propargyl-containing molecule in the Reaction Buffer. b. Prepare a stock solution of the azide-containing molecule in DMSO or another suitable solvent. c. Prepare fresh stock solutions of 100 mM CuSO4 in water, 500 mM sodium ascorbate in water, and 500 mM THPTA in water.

  • Reaction Mixture Assembly: a. In a microcentrifuge tube, combine the propargyl-containing molecule and the azide-containing molecule (typically at a 1:1.5 to 1:5 molar ratio of alkyne to azide). b. Add THPTA to the reaction mixture to a final concentration of 1-5 mM. c. Add CuSO4 to the reaction mixture to a final concentration of 0.2-1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or other suitable protein purification methods to remove the copper catalyst, excess reagents, and byproducts.

  • Characterization: Analyze the final product by SDS-PAGE, mass spectrometry, and other relevant assays to confirm successful conjugation and determine the final concentration and purity.

Below is a diagram illustrating the logical relationship of the key reaction steps.

Reaction_Logic Start Start Protein_Modification Protein Modification (e.g., Oxidation) Start->Protein_Modification Oxime_Ligation Oxime Ligation with Aminooxy-Linker Protein_Modification->Oxime_Ligation Click_Chemistry Click Chemistry (CuAAC) with Azide-Payload Oxime_Ligation->Click_Chemistry Final_Conjugate Final Bioconjugate Click_Chemistry->Final_Conjugate

Caption: Logical flow of bioconjugation using the bifunctional linker.

Conclusion

This compound is a versatile and powerful tool for the synthesis of complex bioconjugates. Its bifunctional nature allows for a controlled and stepwise approach to linking different molecular entities, which is essential for the development of next-generation targeted therapeutics and diagnostics. The protocols provided in this guide offer a starting point for researchers to utilize this linker in their work, with the understanding that optimization is key to achieving the desired outcomes for each specific application.

References

Technical Guide: Aminooxy-amido-PEG4-propargyl as a Heterobifunctional Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Aminooxy-amido-PEG4-propargyl, a key heterobifunctional linker utilized in the advanced synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines its chemical properties, applications, and detailed experimental protocols for its use in bioconjugation.

Core Properties of this compound

This compound is a non-cleavable linker composed of a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces immunogenicity.[1] It possesses two distinct terminal functional groups: an aminooxy group and a propargyl (alkyne) group, enabling sequential and specific conjugation reactions.

The quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 304.34 g/mol [2][3]
Molecular Formula C₁₃H₂₄N₂O₆[2][3]
CAS Number 2253965-03-4[3][4][5]
Purity >96%[2]

Applications in Drug Development

The dual functionality of this compound makes it a versatile tool in the development of targeted therapeutics.

  • Antibody-Drug Conjugates (ADCs): This linker is used to attach a cytotoxic payload to a monoclonal antibody.[4] The aminooxy group can be reacted with a carbonyl group (aldehyde or ketone) on the payload molecule, while the terminal alkyne is used for subsequent attachment to an azide-modified antibody via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient "click chemistry" reaction.[6][][8]

  • PROTACs: In the synthesis of PROTACs, this linker connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[9] The defined length and hydrophilicity of the PEG4 spacer are critical for optimizing the formation of the ternary complex (target protein-PROTAC-E3 ligase), which is essential for inducing protein degradation.[9][10]

Experimental Protocols

The following are detailed methodologies for the key bioconjugation reactions involving this compound. These are generalized protocols and may require optimization for specific molecules.

Protocol 1: Oxime Ligation via Aminooxy Group

This protocol describes the conjugation of the aminooxy group of the linker to a molecule containing an aldehyde or ketone.

Materials:

  • Molecule with a carbonyl group (aldehyde or ketone)

  • This compound

  • Anhydrous solvent (e.g., DMSO)

  • Coupling buffer (e.g., 0.1 M Sodium Acetate, pH 5.5, or PBS, pH 6.5-7.5)[11]

  • Aniline (B41778) (optional catalyst)[11]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an anhydrous solvent like DMSO.[11]

  • Reaction Setup: Dissolve the carbonyl-containing molecule in the coupling buffer.

  • Initiation of Reaction: Add the this compound stock solution to the solution of the carbonyl-containing molecule. A typical molar ratio is 1.5 to 5 equivalents of the aminooxy-linker to the carbonyl molecule.

  • Catalysis (Optional): To accelerate the reaction, aniline can be added as a catalyst.[11]

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature. The reaction progress can be monitored by analytical techniques such as LC-MS.

  • Purification: The resulting conjugate can be purified using standard chromatographic techniques (e.g., HPLC, size-exclusion chromatography) to remove unreacted linker and starting material.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" reaction between the propargyl group of the linker-payload conjugate and an azide-modified molecule (e.g., an antibody).

Materials:

  • Alkyne-functionalized molecule (e.g., Payload-Linker conjugate from Protocol 1)

  • Azide-functionalized molecule (e.g., azide-modified antibody)

  • Copper(II) sulfate (B86663) (CuSO₄)[12]

  • Sodium ascorbate[12]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand[12]

  • Reaction Buffer (e.g., PBS)

  • Solvent for dissolving hydrophobic components (e.g., DMSO or DMF)[12]

Procedure:

  • Preparation of Stock Solutions: [12]

    • Prepare a 100 mM solution of CuSO₄ in water.

    • Prepare a 200 mM solution of THPTA in water.

    • Prepare a 100 mM solution of sodium ascorbate (B8700270) in water (prepare fresh).

    • Dissolve the alkyne- and azide-functionalized molecules in the appropriate buffer or solvent.

  • Formation of Catalyst Complex: Mix CuSO₄ and THPTA in a 1:2 molar ratio to form the Cu(I) complex.[12]

  • Conjugation Reaction: [12]

    • In a reaction vessel, combine the azide-modified molecule with the alkyne-functionalized molecule (a typical molar excess of the alkyne component is used).

    • Add the pre-formed Cu(I)/THPTA complex to the mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.[12]

  • Purification: Purify the final conjugate using size-exclusion chromatography or affinity chromatography to remove excess reagents and byproducts.[12]

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical steps in utilizing this compound for bioconjugation.

G cluster_0 Step 1: Payload-Linker Conjugation (Oxime Ligation) cluster_1 Step 2: Antibody-Conjugate Formation (Click Chemistry) Payload Payload with Carbonyl Group Conjugate1 Payload-Linker Conjugate Payload->Conjugate1 Linker This compound Linker->Conjugate1 FinalADC Final Antibody-Drug Conjugate (ADC) Conjugate1->FinalADC CuAAC Antibody Azide-Modified Antibody Antibody->FinalADC G cluster_reactants Reactants cluster_products Products Aminooxy Aminooxy Group Oxime Stable Oxime Bond Aminooxy->Oxime reacts with Carbonyl Carbonyl (Aldehyde/Ketone) Carbonyl->Oxime Alkyne Alkyne Group Triazole Stable Triazole Linkage Alkyne->Triazole reacts with Azide Azide Group Azide->Triazole

References

A Technical Guide to Aminooxy-amido-PEG4-propargyl: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminooxy-amido-PEG4-propargyl, a heterobifunctional linker critical in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and proteomics. This document outlines its chemical properties, solubility characteristics, and detailed protocols for its application in advanced biochemical techniques.

Core Properties and Solubility

This compound is a versatile chemical tool featuring two distinct reactive groups: an aminooxy group and a terminal alkyne (propargyl group), separated by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer. This structure enables the sequential and specific conjugation of two different molecules. The aminooxy functionality readily reacts with aldehyde or ketone groups to form a stable oxime linkage, a common strategy for linking to oxidized antibodies or other carbonyl-containing biomolecules.[1][2] The propargyl group is available for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific attachment of azide-modified molecules.[3]

The PEG spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can be advantageous for biological applications.

Solubility Data

While precise quantitative solubility values (e.g., mg/mL) for this compound are not extensively published, qualitative data from various suppliers and analogous compounds provide strong guidance for its dissolution in common laboratory solvents. The general consensus is that this PEGylated linker exhibits good solubility in polar organic solvents and can be soluble in aqueous solutions, although this may require specific conditions.

For practical applications, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). To enhance solubility, especially in aqueous buffers, gentle heating to 37°C and sonication in an ultrasonic bath are recommended.[4] When preparing in vivo formulations, a common method involves dissolving the compound first in DMSO, followed by the addition of co-solvents such as PEG300 and Tween 80, and finally, an aqueous solution.[4]

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing high-concentration stock solutions.
Dimethylformamide (DMF)SolubleAn alternative to DMSO for stock solution preparation.[5][6][7]
WaterPotentially SolubleThe hydrophilic PEG spacer suggests aqueous solubility. Solubility of related compounds like Propargyl-PEG4-amine and Aminooxy-PEG4-acid in water has been noted.[5][6][7] May require heating and/or sonication to fully dissolve.
Dichloromethane (DCM)SolubleIndicated for similar propargyl-PEG compounds.[6][7]

Key Applications in Bioconjugation

The unique bifunctional nature of this compound makes it a valuable reagent for a variety of bioconjugation applications, most notably in the construction of ADCs and the development of PROTACs (Proteolysis Targeting Chimeras).

Antibody-Drug Conjugate (ADC) Synthesis

In ADC development, this linker facilitates the site-specific conjugation of a cytotoxic payload to an antibody. A common workflow involves the oxidation of the carbohydrate moieties in the Fc region of the antibody to generate aldehyde groups. The aminooxy group of the linker then selectively reacts with these aldehydes to form a stable oxime bond. Subsequently, an azide-modified cytotoxic drug can be attached to the propargyl end of the linker via CuAAC click chemistry. This site-specific conjugation method leads to a more homogeneous ADC product with a defined drug-to-antibody ratio (DAR), which is often correlated with an improved therapeutic window.

PROTAC Development

This compound also serves as a PEG-based linker in the synthesis of PROTACs.[3] These molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The bifunctional nature of the linker allows for the connection of a target protein-binding ligand and an E3 ligase-binding ligand.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in the synthesis of an antibody-drug conjugate.

Protocol 1: Site-Specific Antibody-Drug Conjugation via Oxime Ligation and Click Chemistry

This protocol is divided into three main stages:

  • Antibody Preparation: Generation of aldehyde groups on the antibody.

  • Conjugation: Sequential reaction with this compound and an azide-modified payload.

  • Purification: Isolation of the final ADC.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium periodate (B1199274) (NaIO₄)

  • Ethylene (B1197577) glycol

  • This compound

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (B86663) (CuSO₄)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper-chelating ligand (e.g., THPTA)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction buffers (e.g., PBS)

Procedure:

Stage 1: Antibody Oxidation

  • Prepare the antibody solution at a suitable concentration (e.g., 5-10 mg/mL) in an appropriate reaction buffer.

  • Prepare a fresh stock solution of sodium periodate in deionized water.

  • Add the sodium periodate solution to the antibody solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically for each antibody.

  • Incubate the reaction in the dark at 4°C for 1-2 hours.

  • Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM.

  • Incubate for 15-30 minutes at room temperature.

  • Remove excess reagents by buffer exchange into a conjugation-compatible buffer (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.

Stage 2: Two-Step Conjugation

  • Step A: Oxime Ligation

    • Prepare a stock solution of this compound in DMSO.

    • Add the linker solution to the oxidized antibody solution. A 10- to 50-fold molar excess of the linker over the antibody is a typical starting point for optimization.

    • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

    • Remove the excess linker via buffer exchange as described in Stage 1, Step 7.

  • Step B: Click Chemistry (CuAAC)

    • Prepare stock solutions of the azide-modified payload, copper(II) sulfate, the reducing agent, and the copper ligand.

    • To the antibody-linker conjugate solution, add the azide-modified payload (typically a 5- to 20-fold molar excess).

    • In a separate tube, pre-mix the copper(II) sulfate and the ligand.

    • Add the copper/ligand complex to the antibody/payload mixture.

    • Initiate the reaction by adding the freshly prepared reducing agent.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

Stage 3: ADC Purification

  • Purify the resulting ADC from excess payload, catalyst, and other reagents using a suitable method such as size-exclusion chromatography (SEC).

  • Collect the fractions corresponding to the purified ADC.

  • Perform buffer exchange into a formulation buffer suitable for storage and downstream applications.

  • Characterize the final ADC for parameters such as concentration, aggregation, and drug-to-antibody ratio (DAR).

Visualized Workflows and Reactions

To further elucidate the experimental processes and chemical transformations, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_prep Antibody Preparation cluster_conjugation Two-Step Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody oxidized_mAb Oxidized Antibody (Aldehyde-functionalized) mAb->oxidized_mAb NaIO₄ Oxidation linker_added Antibody-Linker Conjugate oxidized_mAb->linker_added Oxime Ligation with This compound adc_unpurified Unpurified ADC linker_added->adc_unpurified Click Chemistry with Azide-Payload purified_adc Purified ADC adc_unpurified->purified_adc Size-Exclusion Chromatography

Caption: Workflow for site-specific ADC synthesis.

References

An In-depth Technical Guide to the Synthesis and Application of Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characteristics, and applications of Aminooxy-amido-PEG4-propargyl, a heterobifunctional linker critical in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction

This compound is a non-cleavable, 4-unit polyethylene (B3416737) glycol (PEG) derivative that serves as a versatile linker in bioconjugation chemistry. Its unique structure, featuring a terminal aminooxy group and a propargyl group, allows for specific and efficient covalent bond formation with biomolecules. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a reaction often employed for site-specific antibody conjugation. The propargyl group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a second molecule of interest, such as a cytotoxic drug or an E3 ligase ligand.

The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, making it an invaluable tool in the design of targeted therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 2253965-03-4[1][2]
Molecular Formula C13H24N2O6[2]
Molecular Weight 304.34 g/mol [2]
Purity >96%[2]
Appearance Varies (typically a solid or oil)
Solubility Soluble in DMSO, DMF, and water

Synthesis of this compound

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the reviewed literature, a generalized synthetic route can be proposed based on established methods for the preparation of heterobifunctional PEG linkers. The synthesis would likely involve a multi-step process starting from a commercially available PEG4 derivative.

A plausible synthetic workflow is outlined below. This represents a general strategy and would require optimization of reaction conditions and purification methods.

G cluster_0 Generalized Synthesis Workflow Start Commercially Available HO-PEG4-NHBoc Step1 Propargylation of Hydroxyl Group Start->Step1 Propargyl bromide, Base (e.g., NaH) Step2 Boc Deprotection Step1->Step2 Acid (e.g., TFA) Step3 Amidation with Boc-aminooxyacetic acid Step2->Step3 Coupling agent (e.g., HATU, DIC) Step4 Final Boc Deprotection Step3->Step4 Acid (e.g., TFA) End This compound Step4->End

A generalized synthetic workflow for this compound.
General Experimental Protocol (Representative)

Step 1: Propargylation of HO-PEG4-NHBoc To a solution of Boc-amido-PEG4-alcohol in an anhydrous aprotic solvent (e.g., THF or DMF), a strong base such as sodium hydride (NaH) is added at 0 °C. The mixture is stirred for a short period to allow for the formation of the alkoxide. Propargyl bromide is then added dropwise, and the reaction is allowed to warm to room temperature and stir overnight. The reaction is quenched with water, and the product, Propargyl-PEG4-NHBoc, is extracted with an organic solvent and purified by column chromatography.

Step 2: Boc Deprotection The purified Propargyl-PEG4-NHBoc is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM). Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for a few hours until the deprotection is complete (monitored by TLC or LC-MS). The solvent and excess TFA are removed under reduced pressure to yield Propargyl-PEG4-amine.

Step 3: Amidation with Boc-aminooxyacetic acid Propargyl-PEG4-amine is dissolved in an anhydrous aprotic solvent (e.g., DMF) along with Boc-aminooxyacetic acid. A coupling agent (e.g., HATU, HOBt, and a base like DIPEA) is added, and the reaction mixture is stirred at room temperature overnight. The product, Boc-aminooxy-amido-PEG4-propargyl, is then worked up by aqueous extraction and purified by column chromatography.

Step 4: Final Boc Deprotection The purified Boc-aminooxy-amido-PEG4-propargyl is subjected to a final Boc deprotection step using TFA in DCM as described in Step 2. After removal of the solvent and excess acid, the final product, this compound, is obtained.

Applications in Drug Development

This compound is a key enabling technology in the development of targeted therapies, primarily in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the aminooxy group of the linker allows for site-specific conjugation to an antibody. This is typically achieved by oxidizing the carbohydrate moieties on the antibody's Fc region to generate aldehyde groups. The aminooxy linker then reacts with these aldehydes to form a stable oxime bond, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[3][4] The propargyl end of the linker is then used to attach a cytotoxic payload via a "click" reaction with an azide-modified drug.

G cluster_1 ADC Synthesis Workflow Antibody Monoclonal Antibody (mAb) Oxidation Glycan Oxidation (e.g., NaIO4) Antibody->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Conjugation Oxime Ligation with This compound Aldehyde_mAb->Conjugation Linker_mAb Propargyl-PEG4-amido-mAb Conjugation->Linker_mAb Click CuAAC Click Chemistry Linker_mAb->Click ADC Antibody-Drug Conjugate (ADC) Click->ADC Payload Azide-modified Cytotoxic Drug Payload->Click

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocol: Site-Specific Antibody Conjugation [3]

  • Antibody Oxidation: The antibody is treated with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), to selectively oxidize the vicinal diols of the carbohydrate chains in the Fc region to aldehydes.

  • Oxime Ligation: The oxidized antibody is then reacted with an excess of this compound. The aminooxy group of the linker forms a stable oxime bond with the newly generated aldehyde groups on the antibody.

  • Purification: The antibody-linker conjugate is purified to remove excess linker and other reagents, typically using size-exclusion chromatography (SEC).

  • Click Reaction: The purified antibody-linker conjugate is then reacted with an azide-functionalized cytotoxic payload in the presence of a copper(I) catalyst to form the final ADC.

  • Final Purification: The ADC is purified to remove any unreacted payload and catalyst.

Quantitative Data for a Representative ADC

The following table summarizes typical quantitative data for an ADC constructed using a site-specific aminooxy-PEG4 linker.

ParameterTypical ValueReference(s)
Drug-to-Antibody Ratio (DAR) 1.8 - 2.0[3]
Conjugation Efficiency >90%[3]
In vitro Cytotoxicity (IC50) Nanomolar range[3]
Plasma Stability High[5]
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the central linker connecting the target protein ligand (warhead) and the E3 ligase ligand.

The synthesis of a PROTAC using this linker typically involves a modular approach where the warhead and the E3 ligase ligand are functionalized with complementary reactive handles (e.g., one with an azide (B81097) and the other with an aldehyde/ketone). The linker is then sequentially conjugated to both ligands.

G cluster_2 PROTAC Synthesis Workflow Warhead Target Protein Ligand (Warhead) with Azide Click_Step CuAAC Click Reaction Warhead->Click_Step Linker This compound Linker->Click_Step E3_Ligase E3 Ligase Ligand with Aldehyde/Ketone Oxime_Step Oxime Ligation E3_Ligase->Oxime_Step Intermediate Warhead-Linker-Aminooxy Click_Step->Intermediate Intermediate->Oxime_Step PROTAC PROTAC Molecule Oxime_Step->PROTAC

Workflow for the synthesis of a PROTAC molecule.

Experimental Protocol: PROTAC Synthesis (General) [6]

  • Functionalization of Ligands: The target protein ligand is modified to contain an azide group, and the E3 ligase ligand is modified to contain an aldehyde or ketone.

  • First Conjugation (Click Reaction): The azide-functionalized warhead is reacted with this compound via a copper(I)-catalyzed click reaction. The product is purified to yield the warhead-linker intermediate.

  • Second Conjugation (Oxime Ligation): The warhead-linker intermediate is then reacted with the aldehyde/ketone-functionalized E3 ligase ligand to form the final PROTAC molecule through a stable oxime bond.

  • Purification: The final PROTAC is purified using methods such as preparative HPLC.

Conclusion

This compound is a highly valuable and versatile heterobifunctional linker for the construction of complex bioconjugates. Its well-defined structure and dual reactivity enable the precise and efficient synthesis of homogeneous ADCs and modular PROTACs. The incorporation of a PEG4 spacer further enhances the desirable pharmaceutical properties of these next-generation therapeutics. This guide provides a foundational understanding of its synthesis and application, empowering researchers and drug developers to leverage this powerful tool in their pursuit of novel and effective therapies.

References

Aminooxy-amido-PEG4-propargyl: A Technical Overview for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-amido-PEG4-propargyl is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule that is increasingly utilized in the fields of bioconjugation, chemical biology, and drug development. Its unique architecture, featuring a terminal aminooxy group and a propargyl group, enables the precise and stable ligation of molecules through distinct chemical reactions. This technical guide provides a comprehensive overview of its product specifications, applications, and a conceptual framework for its use in experimental workflows.

Core Product Specifications

The following table summarizes the key quantitative data for this compound, providing a clear reference for its chemical and physical properties.

PropertyValueReferences
CAS Number 2253965-03-4[1][2][3]
Molecular Formula C13H24N2O6[1][3]
Molecular Weight 304.34 g/mol [1][3]
Purity >96%[1]
SMILES NOCC(=O)NCCOCCOCCOCCOCC#C[1][3]
Appearance (Not explicitly stated in provided results)
Solubility Soluble in water, DMSO, DCM, DMF[4]
Storage Conditions Store at -20°C[3][5]
Shelf Life 3 years (when stored properly)[3]

Key Applications in Bioconjugation

This compound serves as a versatile tool for researchers, primarily in the construction of complex biomolecular architectures. Its bifunctional nature allows for a two-step, orthogonal conjugation strategy.

The aminooxy group readily reacts with aldehyde or ketone moieties to form a stable oxime linkage. This reaction is highly specific and proceeds efficiently under mild aqueous conditions, making it ideal for the modification of biomolecules such as proteins, glycoproteins, and antibodies that have been engineered or chemically modified to present a carbonyl group.

The propargyl group , a terminal alkyne, is a key component for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring with an azide-functionalized molecule. The high efficiency, specificity, and biocompatibility of the CuAAC reaction have made it a cornerstone of modern bioconjugation techniques.

This dual reactivity makes this compound a valuable linker for:

  • Antibody-Drug Conjugate (ADC) Synthesis: It can be used as a non-cleavable linker to attach cytotoxic payloads to antibodies, leveraging the specificity of the antibody to deliver the drug to target cells.[2][3][6][7]

  • PROTAC Development: As a PEG-based linker, it is employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to recruit specific proteins for degradation.[8]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics and biomaterials.

  • Fluorescent Labeling and Imaging: Attachment of fluorescent dyes or imaging agents to biomolecules for visualization and tracking.

Conceptual Experimental Workflow

While specific, detailed experimental protocols are often application-dependent and proprietary, the following diagram illustrates the general workflow for utilizing this compound in a two-step bioconjugation process.

G Conceptual Workflow for Bioconjugation using this compound cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: Click Chemistry Biomolecule Biomolecule with Aldehyde/Ketone Group Intermediate Propargyl-Functionalized Biomolecule Biomolecule->Intermediate Aminooxy Reaction (Oxime Formation) Linker This compound Linker->Intermediate Final_Conjugate Final Bioconjugate Intermediate->Final_Conjugate CuAAC (Triazole Formation) Purification1 Purification Intermediate->Purification1 MoleculeX Molecule of Interest (e.g., Drug, Dye) with Azide Group MoleculeX->Final_Conjugate Purification2 Purification Final_Conjugate->Purification2 Purification1->MoleculeX

Caption: A diagram illustrating the two-step conjugation strategy using this compound.

General Experimental Considerations

Oxime Ligation:

  • pH: The reaction is typically carried out in a slightly acidic buffer (pH 4.5-5.5) to catalyze the formation of the oxime bond.

  • Stoichiometry: A molar excess of the this compound linker is often used to ensure complete reaction with the biomolecule.

  • Purification: After the reaction, excess linker and byproducts are removed, commonly through size-exclusion chromatography (SEC) or dialysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Catalyst: A copper(I) source is required. This is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

  • Ligand: A copper-chelating ligand, such as TBTA or THPTA, is typically included to stabilize the copper(I) catalyst and improve reaction efficiency, particularly in aqueous media.

  • Inert Atmosphere: To prevent the oxidation of the copper(I) catalyst, the reaction may be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: The final bioconjugate is purified to remove the copper catalyst, excess reagents, and any unreacted starting materials. This can be achieved using methods such as SEC, affinity chromatography, or dialysis.

Handling and Storage:

  • The compound should be handled in a well-ventilated area, preferably in a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]

  • For long-term storage, it is recommended to keep the product at -20°C in a tightly sealed container.[3][5] Stock solutions should be prepared and stored according to the manufacturer's recommendations, often at -20°C or -80°C for extended stability.[2][9]

This technical guide provides a foundational understanding of this compound for its application in advanced bioconjugation. For specific experimental protocols, researchers should refer to relevant publications in their field of interest and consult the manufacturer's documentation for the specific lot of the reagent.

References

understanding PEG linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to PEG Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

Poly(ethylene glycol), or PEG, is a synthetic, water-soluble, biocompatible polymer composed of repeating ethylene (B1197577) oxide units.[1][2] The process of covalently attaching PEG chains to a molecule, such as a protein, peptide, or antibody fragment, is known as PEGylation.[3][4] This bioconjugation strategy has become a cornerstone in drug development, dramatically enhancing the therapeutic properties of biologics.[3][5] By increasing the hydrodynamic size of the molecule, PEGylation "masks" the therapeutic from the host's immune system, reduces renal clearance, and ultimately prolongs its circulation time in the bloodstream.[3]

The core benefits of using PEG linkers in bioconjugation are extensive and address many of the intrinsic challenges of biologic-based therapies.[6][7] These advantages include:

  • Prolonged Circulatory Half-Life: PEGylation significantly increases the size of the molecule, slowing its clearance from the body and allowing for less frequent dosing.[5][7][8]

  • Reduced Immunogenicity: The PEG chain creates a protective hydrophilic shield around the protein, reducing the likelihood of it being recognized and neutralized by the immune system.[3][6][7]

  • Enhanced Solubility and Stability: PEG linkers can improve the aqueous solubility of hydrophobic drugs and protect the biologic from enzymatic degradation, leading to a more stable and effective product.[6][7][9][10]

  • Improved Pharmacokinetics: The culmination of these effects leads to an optimized pharmacokinetic (PK) profile, with increased drug exposure and better distribution to target tissues.[11][12][]

Core Properties and Types of PEG Linkers

PEG linkers are not a monolithic entity; they are highly versatile tools that can be engineered with different architectures, lengths, and reactive functional groups to suit specific applications.[1][14]

Architectural Diversity

The overall structure of the PEG linker plays a critical role in the final properties of the conjugate.

  • Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units. They are widely used in first-generation PEGylated drugs.[6]

  • Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This bulky, Y-shaped structure offers enhanced shielding of the protein surface compared to linear PEGs of the same molecular weight.[12][15]

  • Multi-Arm PEG Linkers: Featuring several reactive sites, these linkers are particularly valuable in the development of Antibody-Drug Conjugates (ADCs), as they allow for a higher drug-to-antibody ratio (DAR) without inducing aggregation.[8][12][16]

Functional Groups and Reactivity

PEG linkers are defined by the reactive groups at their termini, which allow for covalent attachment to the target biomolecule. The choice of functional group depends on the available reactive sites on the target (e.g., lysine (B10760008) amines, cysteine thiols).

  • Homobifunctional Linkers: Possess the same reactive group at both ends, suitable for cross-linking identical molecules.[11]

  • Heterobifunctional Linkers: Feature two different reactive groups, enabling the sequential and specific conjugation of two distinct molecules, such as an antibody and a cytotoxic drug payload.[11][17][18] This is the predominant type used in complex bioconjugates like ADCs.

Common reactive functional groups include:

  • NHS Esters (N-Hydroxysuccinimide): React efficiently with primary amines (e.g., lysine residues) to form stable amide bonds.[7][19]

  • Maleimides: React specifically with sulfhydryl (thiol) groups (e.g., cysteine residues) to form stable thioether bonds.[16][20]

  • Azides and Alkynes: Used in "Click Chemistry," these groups allow for highly specific and efficient bioorthogonal conjugation reactions.[10][19]

Cleavable vs. Non-Cleavable Linkers

In applications like ADCs, the linker's stability is critical.

  • Non-Cleavable Linkers: Form a highly stable bond. The drug payload is released only after the complete degradation of the antibody within the target cell.[11]

  • Cleavable Linkers: Are designed to be broken under specific physiological conditions (e.g., low pH in endosomes, presence of specific enzymes in cancer cells), allowing for controlled release of the drug at the target site.[11][21]

Quantitative Impact of PEGylation on Pharmacokinetics

The primary motivation for PEGylation is to improve a drug's pharmacokinetic profile. This is best illustrated by comparing key PK parameters of a biologic before and after modification. The data below for Interferon-α and Granulocyte-Colony Stimulating Factor (G-CSF) highlight the dramatic improvements achieved.

ParameterInterferon-α2bPeginterferon-α2b (12 kDa linear PEG)Fold Change
Absorption Half-Life (t½) ~2.3 hours[3][6]~4.6 hours[3][6]~2x
Elimination Half-Life (t½) ~4-5 hours~40 hours[5]~10x
Apparent Clearance Standard~1/10th of standard[5]~10x Decrease
Dosing Frequency 3 times per week[5]Once per week[5]3x Decrease
Table 1: Comparative Pharmacokinetic Data for Interferon-α2b vs. Peginterferon-α2b.
ParameterFilgrastim (B1168352) (G-CSF)Pegfilgrastim (20 kDa PEG)Fold Change
Elimination Half-Life (t½) ~3.5 hours[22]20-33 hours[11][22]~6-9x
Primary Clearance Route Renal[12][23]Neutrophil-mediated[12][22]Changed Mechanism
Administration Schedule Daily injections (10-14 days)[12]Single injection per chemo cycle[12]>10x Decrease
Table 2: Comparative Pharmacokinetic Data for Filgrastim vs. Pegfilgrastim.

Visualizing PEGylation Workflows and Concepts

General Experimental Workflow

The process of creating a PEGylated bioconjugate follows a structured workflow, from initial preparation and reaction to final purification and characterization. This ensures the final product is pure, well-defined, and retains its biological activity.

G General Workflow for Protein PEGylation cluster_prep Preparation cluster_react Conjugation cluster_purify Purification cluster_char Characterization p1 Protein Preparation (Buffer Exchange into Amine/Thiol-Free Buffer) r1 Reaction Incubation (e.g., 1-2 hours at Room Temp or overnight at 4°C) p1->r1 p2 PEG Linker Preparation (Dissolve in Anhydrous DMSO/DMF) p2->r1 u1 Purification of Conjugate (e.g., Size Exclusion Chromatography, Dialysis) r1->u1 Quench Reaction (e.g., add Tris or Glycine) c1 Analysis & Quality Control (SDS-PAGE, HPLC, Mass Spectrometry) u1->c1 end end c1->end Final Product

Diagram 1: A typical experimental workflow for protein PEGylation.
Impact of Linker Properties on Bioconjugate Performance

The choice of PEG linker is a critical design parameter that directly influences the therapeutic performance of the final bioconjugate. Different properties of the linker can be tuned to achieve a desired outcome, illustrating a clear structure-function relationship.

G Structure-Function Relationship of PEG Linkers cluster_linker PEG Linker Properties cluster_conjugate Bioconjugate Outcomes L_Size Size / Molecular Weight C_PK Pharmacokinetics (Longer Half-Life) L_Size->C_PK Larger size reduces renal clearance C_Sol Solubility & Stability (Increased) L_Size->C_Sol L_Arch Architecture (Linear vs. Branched) L_Arch->C_PK C_Imm Immunogenicity (Reduced) L_Arch->C_Imm Branched offers better shielding L_Func Functional Groups (e.g., NHS, Maleimide) C_DAR Drug Loading (DAR) (Controlled) L_Func->C_DAR Determines conjugation site & efficiency L_Stab Stability (Cleavable vs. Non-cleavable) C_Release Drug Release Profile (Controlled) L_Stab->C_Release Determines payload release mechanism

Diagram 2: Influence of PEG linker properties on bioconjugate outcomes.
Mechanism of Action for a PEGylated Antibody-Drug Conjugate (ADC)

PEG linkers are integral to many modern ADCs. They improve the ADC's overall properties and ensure the cytotoxic payload remains attached until it reaches the target cancer cell. The following diagram illustrates the general mechanism.

G Mechanism of Action of a PEGylated ADC ADC 1. PEGylated ADC in Circulation Target 2. Binds to Antigen on Cancer Cell ADC->Target Targeting Internalize 3. Internalization (Endocytosis) Target->Internalize Release 4. Linker Cleavage & Payload Release Internalize->Release Action 5. Payload Induces Cell Death (e.g., Microtubule Disruption) Release->Action Apoptosis 6. Apoptosis Action->Apoptosis

Diagram 3: Cellular mechanism of a targeted PEGylated ADC.

Experimental Protocols

Successful PEGylation requires careful planning and execution. The following protocols provide a detailed methodology for two common conjugation chemistries.

Protocol 1: Amine-Reactive PEGylation using an NHS Ester

This protocol describes the conjugation of a PEG-NHS ester to primary amines (lysine residues) on a model protein.

A. Materials Required

  • Protein to be PEGylated (e.g., IgG antibody)

  • Amine-reactive PEG linker (e.g., mPEG-NHS, Y-PEG-NHS)[24]

  • Reaction Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (must be amine-free).[7][24]

  • Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF).[7][18]

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0.[17]

  • Purification System: Size exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10K MWCO for IgG).[7]

B. Procedure

  • Protein Preparation: If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into the Reaction Buffer. This can be done via dialysis or using a desalting column. Adjust the final protein concentration to 2-10 mg/mL.[18][24]

  • PEG-NHS Ester Preparation: Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[7][24] Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store this solution, as the NHS ester readily hydrolyzes.[7]

  • Calculate Reagent Volumes: Determine the amount of PEG-NHS ester needed. A 10- to 20-fold molar excess of the PEG linker over the protein is a common starting point for optimization.[7][24] The volume of organic solvent added should not exceed 10% of the total reaction volume.[2]

  • Conjugation Reaction: Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture. Typical conditions are 30-60 minutes at room temperature or 2-3 hours on ice or at 4°C.[7][18]

  • Quenching: Stop the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and the quenching agent by purifying the mixture using SEC or dialysis. The PEGylated protein will elute earlier than the smaller, unreacted PEG molecules in SEC.

Protocol 2: Thiol-Reactive PEGylation using a Maleimide

This protocol describes the conjugation of a PEG-Maleimide to free sulfhydryl groups (cysteine residues).

A. Materials Required

  • Protein with available thiol groups. If none are available, disulfide bonds may need to be reduced.

  • Thiol-reactive PEG linker (e.g., mPEG-Maleimide)

  • Reaction Buffer: PBS, pH 7.0-7.5 (must be free of thiol-containing agents like DTT).[16][25]

  • (Optional) Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine).

  • Purification System: SEC column or dialysis cassettes.

B. Procedure

  • Protein Preparation: Dissolve the protein in the Reaction Buffer.

  • (Optional) Disulfide Reduction: If cysteine residues are involved in disulfide bonds, they must be reduced to generate free thiols. Add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[20] Note: If using DTT, it must be removed via a desalting column before adding the PEG-Maleimide, as it will compete in the reaction.

  • PEG-Maleimide Preparation: Prepare a stock solution of the PEG-Maleimide in the Reaction Buffer or an appropriate solvent immediately before use.[16]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.[16][25]

  • Incubation: Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[16][25] The reaction should be carried out under an inert gas (e.g., nitrogen or argon) if possible to prevent re-oxidation of thiols.[20]

  • Purification: Purify the PEGylated conjugate from unreacted PEG and other reagents using SEC or dialysis as described in the previous protocol.

Characterization of the Final Conjugate

After purification, the PEGylated product must be thoroughly characterized to confirm successful conjugation and purity.

  • SDS-PAGE: A simple way to visualize the result. Successful PEGylation will show a distinct increase in the molecular weight of the protein band compared to the unmodified protein.[17]

  • HPLC/SEC: High-Performance Liquid Chromatography, particularly Size Exclusion Chromatography, is used to assess the purity of the conjugate and detect any aggregation or remaining unreacted protein.

  • Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF MS are essential for confirming the exact mass of the conjugate and determining the degree of PEGylation (i.e., how many PEG chains are attached to each protein).[1][9][14]

Conclusion

PEG linkers are indispensable tools in modern bioconjugation, offering a robust and versatile method to significantly improve the therapeutic properties of biologic drugs.[1][15] By enhancing stability, increasing solubility, extending circulatory half-life, and reducing immunogenicity, PEGylation has transformed the efficacy and safety profiles of numerous approved therapeutics.[5][9][24] A deep understanding of the different linker architectures, functional chemistries, and reaction protocols is essential for researchers and drug developers aiming to harness the full potential of this powerful technology to create next-generation biopharmaceuticals.

References

Methodological & Application

Application Notes and Protocols for Aminooxy-amido-PEG4-propargyl in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Aminooxy-amido-PEG4-propargyl as a bifunctional linker in the development of antibody-drug conjugates (ADCs). This linker facilitates a two-step, site-specific conjugation strategy, enabling the creation of homogeneous and stable ADCs.

The this compound linker contains two key functional groups: an aminooxy group for conjugation to an antibody and a propargyl (alkyne) group for the attachment of a cytotoxic payload via click chemistry. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC.[1][2] This methodology allows for precise control over the drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.[1][3]

Data Presentation

The following tables present representative quantitative data for ADCs developed using PEGylated linkers. While specific data for this compound is not extensively published, these values illustrate typical results obtained with similar ADC constructs.

Table 1: Representative Drug-to-Antibody Ratio (DAR) Data

Analytical MethodAverage DARDAR DistributionReference
UV/Vis Spectroscopy3.8Not Applicable[3][]
Hydrophobic Interaction Chromatography (HIC)3.9DAR0: 5%, DAR2: 25%, DAR4: 60%, DAR6: 10%[3][5]
Liquid Chromatography-Mass Spectrometry (LC-MS)4.0DAR0: 3%, DAR2: 22%, DAR4: 65%, DAR6: 10%[3][6]

Table 2: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenADC IC₅₀ (nM)Unconjugated Antibody IC₅₀ (nM)Free Drug IC₅₀ (nM)Reference
SK-BR-3HER20.5> 10000.01[7][8][9]
BT-474HER20.8> 10000.01[7][8][9]
MDA-MB-231HER2-negative> 1000> 10000.02[7][8][9]

Experimental Protocols

This section provides a detailed, three-stage protocol for the synthesis and characterization of an ADC using this compound.

Stage 1: Site-Specific Generation of Aldehyde Groups on the Antibody

This protocol describes the selective oxidation of the carbohydrate moieties in the Fc region of a monoclonal antibody to generate aldehyde groups, which will serve as conjugation sites for the aminooxy group of the linker.[10]

Materials:

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in PBS.

  • Buffer Exchange: Exchange the antibody buffer to a sodium acetate buffer (e.g., 50 mM, pH 5.5).

  • Oxidation Reaction: Add a stock solution of sodium periodate to the antibody solution to a final concentration of 1-15 mM.[10] Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 20 mM and incubate for 15 minutes at room temperature.

  • Purification: Purify the oxidized antibody from excess reagents using a desalting column or SEC, eluting with PBS.

Stage 2: Conjugation of this compound to the Oxidized Antibody (Oxime Ligation)

This protocol details the conjugation of the aminooxy-functionalized linker to the aldehyde-containing antibody to form a stable oxime bond.[1][10]

Materials:

Procedure:

  • Prepare Linker Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: To the purified oxidized antibody, add a 20-50 fold molar excess of the this compound solution. Add aniline to a final concentration of 10-20 mM to catalyze the reaction.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle shaking.

  • Purification: Purify the resulting antibody-linker conjugate using SEC to remove excess linker and other reagents.

Stage 3: Conjugation of Azide-Modified Payload and ADC Characterization

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" to attach an azide-functionalized cytotoxic payload to the propargyl group of the antibody-linker conjugate.[11][12]

Materials:

  • Antibody-linker conjugate from Stage 2

  • Azide-modified cytotoxic payload (e.g., Azido-MMAF)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • SEC system

  • Analytical instruments for characterization (UV/Vis spectrophotometer, HIC-HPLC system, LC-MS system)

Procedure:

  • Payload Attachment (CuAAC): a. To the antibody-linker conjugate, add a 5-10 fold molar excess of the azide-modified payload. b. In a separate tube, prepare a catalyst premix by combining CuSO₄ and THPTA in a 1:5 molar ratio.[12] c. Add the catalyst premix to the antibody-linker and payload mixture. d. Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (20-50 fold molar excess). e. Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.

  • Characterization: a. Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV/Vis spectroscopy by measuring absorbance at 280 nm and the λmax of the drug.[3][] Further characterize the DAR distribution using HIC or LC-MS.[3][5] b. Purity and Aggregation: Assess the purity and presence of aggregates using SEC. c. In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based assay, such as the MTT assay, on target antigen-positive and negative cell lines to determine the IC₅₀ value.[7][9][13]

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Antibody Oxidation cluster_stage2 Stage 2: Linker Conjugation cluster_stage3 Stage 3: Payload Attachment cluster_characterization Characterization A Monoclonal Antibody B Periodate Oxidation A->B NaIO₄ C Oxidized Antibody (Aldehyde-functionalized) B->C E Oxime Ligation C->E D This compound D->E F Antibody-Linker Conjugate E->F H Click Chemistry (CuAAC) F->H G Azide-Modified Payload G->H I Purified ADC H->I Purification (SEC) J DAR Analysis (UV/Vis, HIC, LC-MS) I->J K Purity/Aggregation (SEC) I->K L In Vitro Cytotoxicity (MTT Assay) I->L

Caption: Experimental workflow for ADC synthesis and characterization.

General Mechanism of ADC Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation of Antibody Payload_Action Payload Binds to Intracellular Target (e.g., Tubulin) Payload_Release->Payload_Action Apoptosis Apoptosis (Cell Death) Payload_Action->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Aminooxy-amido-PEG4-propargyl in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker designed for advanced bioconjugation applications utilizing "click chemistry". This reagent is particularly valuable in the fields of drug delivery, proteomics, and diagnostics. It features two distinct reactive moieties: an aminooxy group and a terminal alkyne (propargyl group), separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer.

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage, a reaction often referred to as oxime ligation. The propargyl group is poised for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which forms a robust triazole ring with an azide-modified molecule.[1][2] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce aggregation of bioconjugates like antibody-drug conjugates (ADCs).[3][] This dual functionality allows for the sequential and orthogonal conjugation of two different molecules, making it an ideal tool for constructing complex biomolecular architectures such as ADCs and Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

Chemical Properties

PropertyValue
Chemical Name This compound
CAS Number 2253965-03-4
Molecular Formula C13H24N2O6
Molecular Weight 304.34 g/mol
Purity >96%
Appearance White to off-white solid or oil
Solubility Soluble in water, DMSO, DMF

Applications

The unique structure of this compound lends itself to a variety of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): This linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the aminooxy group can be reacted with an aldehyde group site-specifically introduced onto the antibody, followed by the "clicking" of an azide-modified drug to the propargyl group. The PEG linker can enhance the solubility and stability of the final ADC.[][8]

  • PROTACs: In the synthesis of PROTACs, this linker can connect a protein-targeting ligand to an E3 ligase-binding ligand.[9][10] The defined length of the PEG4 spacer is critical for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[9]

  • Biomolecule Labeling: It can be used for the dual labeling of proteins, nucleic acids, or other biomolecules for imaging or diagnostic purposes.

  • Surface Functionalization: The linker can be employed to immobilize biomolecules onto surfaces for applications such as biosensors and microarrays.

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound.

ADC_Synthesis_Workflow cluster_antibody_modification Step 1: Antibody Modification cluster_ligation Step 2: Oxime Ligation cluster_click_chemistry Step 3: Click Chemistry (CuAAC) cluster_purification Step 4: Purification & Analysis Antibody Monoclonal Antibody Aldehyde_Antibody Antibody with Aldehyde Group Antibody->Aldehyde_Antibody Site-specific oxidation or enzymatic modification Linked_Antibody Antibody-Linker Conjugate Aldehyde_Antibody->Linked_Antibody Oxime bond formation Linker Aminooxy-amido- PEG4-propargyl Linker->Linked_Antibody ADC Final ADC Linked_Antibody->ADC Cu(I) catalyzed cycloaddition Payload Azide-modified Payload (Drug) Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC e.g., SEC, HIC

Caption: General workflow for ADC synthesis using the bifunctional linker.

Experimental Protocols

The following are representative protocols for the two key reactions involving this compound. Note that optimal conditions may vary depending on the specific biomolecules and payloads used, and therefore, optimization is recommended.

Protocol 1: Oxime Ligation of an Aldehyde-Containing Protein

This protocol describes the conjugation of the aminooxy group of the linker to a protein that has been modified to contain an aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., PBS, pH 6.0-7.0)

  • This compound

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.5

  • Quenching solution (optional): e.g., methoxyamine hydrochloride

  • Purification system (e.g., size-exclusion chromatography (SEC) column)

Procedure:

  • Protein Preparation: Prepare the aldehyde-containing protein at a concentration of 1-10 mg/mL in the reaction buffer.

  • Linker Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

  • Ligation Reaction:

    • Add a 10-50 fold molar excess of the this compound stock solution to the protein solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM from a freshly prepared stock solution.[11]

    • Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.[12]

  • Reaction Quenching (Optional): To consume any unreacted aldehyde groups on the protein, a quenching reagent like methoxyamine can be added in excess and incubated for an additional 30-60 minutes.

  • Purification: Remove excess linker and other small molecules by SEC using a column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the resulting protein-linker conjugate by SDS-PAGE, mass spectrometry (MS), and UV-Vis spectroscopy to confirm conjugation and determine the linker-to-protein ratio.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-modified molecule (e.g., a cytotoxic drug) to the propargyl group of the protein-linker conjugate from Protocol 1.

Materials:

  • Propargyl-functionalized protein (from Protocol 1) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-modified payload

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-stabilizing ligand

  • Reaction Buffer: PBS, pH 7.4

  • Purification system (e.g., SEC or hydrophobic interaction chromatography (HIC))

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-modified payload in a suitable solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of CuSO4 in water.

    • Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO/water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

  • Reaction Setup:

    • In a reaction vessel, add the propargyl-functionalized protein to the reaction buffer.

    • Add the azide-modified payload at a 5-20 fold molar excess over the protein.

    • Prepare the copper catalyst premix: in a separate tube, mix CuSO4 and the ligand (THPTA or TBTA) at a 1:5 molar ratio. Let it stand for 1-2 minutes.

    • Add the copper catalyst premix to the protein-payload mixture. The final concentration of CuSO4 is typically 50-250 µM.

  • Initiation of Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of sodium ascorbate is typically 5-10 times the concentration of CuSO4.

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Purify the final conjugate (e.g., ADC) using an appropriate chromatography method such as SEC or HIC to remove unreacted payload, catalyst, and other reagents.

  • Characterization: Characterize the final conjugate by MS to confirm the molecular weight, HIC-HPLC to determine the drug-to-antibody ratio (DAR) distribution, and SEC to assess for aggregation.

Quantitative Data Summary

The following tables provide representative quantitative data for the reactions, compiled from literature on similar bifunctional linkers. These values should serve as a starting point for experimental design.

Table 1: Representative Conditions for Oxime Ligation

ParameterTypical RangeNotes
pH 5.5 - 7.0The reaction rate is pH-dependent; lower pH can accelerate the reaction but may affect protein stability.[13]
Temperature 4°C - 37°CHigher temperatures generally increase the reaction rate.
Reaction Time 2 - 24 hoursDependent on reactant concentrations and temperature.
Linker Molar Excess 10 - 100 foldA higher excess can drive the reaction to completion but may require more extensive purification.
Catalyst (Aniline) 10 - 100 mMAniline can significantly increase the reaction rate, especially at neutral pH.[11]
Typical Yield 70 - 95%Highly dependent on the specific protein and reaction conditions.

Table 2: Representative Conditions for CuAAC

ParameterTypical RangeNotes
pH 7.0 - 8.0The reaction is generally tolerant of a range of pH values.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperature.
Reaction Time 1 - 4 hoursGenerally a fast and efficient reaction.
Payload Molar Excess 5 - 50 foldTo ensure complete conjugation of the linker-modified protein.
Copper(I) Source CuSO4 + Sodium AscorbateA common and convenient method for in situ generation of Cu(I).
CuSO4 Concentration 50 - 500 µMHigher concentrations can increase the reaction rate but also the risk of protein oxidation.[14]
Ligand:CuSO4 Ratio 2:1 to 5:1The ligand protects the protein from copper-mediated damage and stabilizes the Cu(I) state.
Typical Yield >90%CuAAC is known for its high efficiency and yields.

Signaling Pathway Diagram: ADC Targeting the HER2 Pathway

The following diagram illustrates the mechanism of action of a hypothetical ADC, constructed using this compound, targeting the HER2 receptor in cancer cells.

HER2_Pathway_ADC cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC HER2-Targeting ADC (Drug-Linker-Antibody) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Signaling_Cascade PI3K/Akt & MAPK Signaling Pathways HER2->Signaling_Cascade Signal Transduction (Blocked by ADC binding) HER2->Signaling_Cascade Membrane Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Drug Released Cytotoxic Drug Lysosome->Released_Drug 4. Linker Cleavage & Drug Release DNA_Damage DNA Damage & Apoptosis Released_Drug->DNA_Damage 5. Induction of Cell Death Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Proliferation

Caption: Mechanism of action for a HER2-targeted ADC leading to cancer cell death.

References

Application Notes and Protocols for Aminooxy-amido-PEG4-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker designed for advanced bioconjugation applications. This linker possesses two distinct reactive functionalities: an aminooxy group for chemoselective ligation with aldehydes and ketones to form stable oxime bonds, and a terminal propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. The tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance, making this linker ideal for conjugating a wide range of biomolecules, including proteins, peptides, and antibodies, to various payloads such as small molecule drugs, fluorescent dyes, or other macromolecules. These application notes provide detailed protocols for utilizing this compound in dual conjugation strategies, particularly relevant in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation of cytotoxic drugs to antibodies. The aminooxy group can react with an aldehyde-functionalized antibody, while the propargyl group can be used to attach an azide-modified payload.

  • PROTACs Synthesis: Linking a target protein-binding ligand and an E3 ligase-recruiting ligand. One ligand can be attached via oxime ligation and the other via click chemistry.

  • Dual Labeling of Biomolecules: Orthogonal labeling of proteins or other biomolecules with two different tags (e.g., a fluorescent probe and a biotin (B1667282) tag) for advanced imaging and analytical studies.[1]

  • Surface Immobilization: Covalently attaching biomolecules to surfaces functionalized with either aldehyde/ketone or azide (B81097) groups.

Data Presentation

Quantitative data for the two key conjugation reactions are summarized below. These tables provide a reference for expected reaction parameters and efficiencies.

Table 1: Quantitative Data for Oxime Ligation

ParameterValueConditionsReference(s)
Reaction pH 4.0 - 7.0 (Optimal: ~4.5 for uncatalyzed, ~6.5-7.0 with catalyst)Aqueous buffers[1]
Catalyst Aniline (B41778) or its derivatives (e.g., m-phenylenediamine)10-100 mM[2]
Reaction Time 1 - 24 hoursRoom temperature[3]
Reactant Concentration 10 µM - 10 mMDependent on application[4]
Typical Yield >90%Optimized conditions[5]
Rate Constant (k) 10⁻³ - 10¹ M⁻¹s⁻¹ (uncatalyzed) up to 10³ M⁻¹s⁻¹ (catalyzed)pH 7, with aniline catalyst[4]

Table 2: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterValueConditionsReference(s)
Catalyst System CuSO₄ with a reducing agent (e.g., Sodium Ascorbate)Aqueous or mixed aqueous/organic solvents[6][7]
Ligand THPTA (water-soluble) or TBTATo stabilize Cu(I) and protect biomolecules[7][8]
Reaction Time 15 minutes - 4 hoursRoom temperature[6]
Reactant Concentration 10 µM - 5 mMDependent on substrate[9]
Typical Yield >95%Optimized conditions[6][10]
Rate Constant (k) ~10⁴ - 10⁵ M⁻¹s⁻¹With appropriate ligand[7]

Experimental Protocols

Protocol 1: Dual Labeling of a Protein with an Aldehyde Handle and an Azide-Containing Fluorophore

This protocol describes the sequential conjugation of a protein containing a genetically encoded aldehyde group. First, the this compound linker is attached via oxime ligation. Second, an azide-containing fluorescent dye is conjugated to the propargyl group via CuAAC.

Materials:

  • Aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Aniline (catalyst)

  • Azide-containing fluorescent dye (e.g., Azide-fluor 488)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Degassed buffers

  • Desalting columns

Procedure:

Step 1: Oxime Ligation

  • Prepare a stock solution of this compound in DMSO or water.

  • To your aldehyde-tagged protein solution (e.g., at 1 mg/mL), add a 10-50 fold molar excess of this compound.

  • Add aniline to a final concentration of 10-20 mM from a freshly prepared stock solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.

  • Remove the excess linker and catalyst using a desalting column, exchanging the buffer to a copper-free buffer (e.g., PBS, pH 7.4).

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Prepare the following stock solutions in degassed, deionized water: 100 mM Sodium Ascorbate and 20 mM CuSO₄. Prepare a 100 mM stock of THPTA.

  • To the propargyl-modified protein from Step 1, add a 5-10 fold molar excess of the azide-containing fluorescent dye.

  • Add THPTA to the reaction mixture to a final concentration of 1 mM.

  • Add CuSO₄ to a final concentration of 0.2 mM.

  • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 2 mM.

  • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purify the final dual-labeled protein conjugate using a desalting column or size-exclusion chromatography to remove excess reagents.

  • Characterize the final product using SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.[1]

Protocol 2: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the conjugation of an azide-containing cytotoxic payload to an antibody that has been functionalized with aldehyde groups on its glycan moieties, followed by conjugation with the this compound linker.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Sodium periodate (B1199274) (NaIO₄)

  • This compound

  • Aniline

  • Azide-functionalized cytotoxic drug

  • CuSO₄, Sodium Ascorbate, THPTA

  • Desalting columns

Procedure:

Step 1: Generation of Aldehyde Groups on the Antibody

  • Exchange the antibody into a suitable buffer for oxidation (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).

  • Cool the antibody solution to 4°C.

  • Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.

  • Incubate the reaction on ice for 30 minutes in the dark.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 10 minutes.

  • Immediately purify the oxidized antibody using a desalting column, exchanging into a conjugation buffer (e.g., PBS, pH 6.5-7.0).

Step 2: Oxime Ligation with this compound

  • To the oxidized antibody, add a 20-50 fold molar excess of this compound.

  • Add aniline to a final concentration of 10 mM.

  • Incubate at room temperature for 4-16 hours.

  • Purify the propargyl-functionalized antibody using a desalting column.

Step 3: CuAAC with Azide-Payload

  • Follow the CuAAC protocol as described in Protocol 1, Step 2, using the azide-functionalized cytotoxic drug as the azide component.

  • Purify the final ADC using size-exclusion chromatography or hydrophobic interaction chromatography (HIC) to separate unconjugated antibody and excess payload.

  • Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Workflow cluster_oxime Step 1: Oxime Ligation cluster_click Step 2: Click Chemistry cluster_analysis Analysis antibody Monoclonal Antibody oxidation Antibody Glycan Oxidation (NaIO₄) antibody->oxidation payload Azide-Payload click_reaction CuAAC Reaction (+ Azide-Payload, Cu(I)) payload->click_reaction linker This compound oxime_ligation Oxime Ligation (+ Linker, Aniline) linker->oxime_ligation aldehyde_antibody Aldehyde-Antibody oxidation->aldehyde_antibody aldehyde_antibody->oxime_ligation propargyl_antibody Propargyl-Antibody oxime_ligation->propargyl_antibody propargyl_antibody->click_reaction adc Antibody-Drug Conjugate (ADC) click_reaction->adc purification Purification (SEC/HIC) adc->purification characterization Characterization (MS, HIC, SDS-PAGE) purification->characterization G cluster_oxime Oxime Ligation cluster_click Click Chemistry (CuAAC) Aldehyde Aldehyde Oxime R-CH=N-O-R₁ Aldehyde->Oxime + H₂N-O-R₁ (Aniline, pH 6.5-7.0) Propargyl-Linker This compound Aminooxy Aminooxy Alkyne R₂-C≡CH Triazole Triazole Alkyne->Triazole + N₃-R₃ (CuSO₄, NaAsc, THPTA) Azide N₃-R₃ Final_Conjugate Dual-Labeled Biomolecule Oxime_Conjugate Propargyl-tagged Biomolecule Propargyl-Linker->Oxime_Conjugate Oxime Ligation Oxime_Conjugate->Final_Conjugate Click Chemistry

References

Application Notes and Protocols for Aminooxy-amido-PEG4-propargyl Reaction with Azide Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aminooxy-amido-PEG4-propargyl linker is a heterobifunctional reagent designed for advanced bioconjugation applications. Its unique structure incorporates three key functional elements:

  • An aminooxy group that specifically reacts with aldehydes or ketones to form a stable oxime bond.

  • A propargyl group (a terminal alkyne) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form a stable triazole linkage with an azide-containing molecule.[1][2]

  • A hydrophilic polyethylene glycol (PEG4) spacer that enhances the solubility and biocompatibility of the resulting conjugate, potentially improving its pharmacokinetic properties.[1][3]

This dual functionality allows for a sequential and highly specific conjugation strategy, making it an invaluable tool in drug delivery, particularly for the development of Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and for the site-specific modification of proteins and other biomolecules.[1][2]

Principle of the Reactions

The utility of the this compound linker lies in its ability to undergo two distinct and bioorthogonal reactions:

  • Oxime Ligation: The aminooxy group reacts with a carbonyl group (aldehyde or ketone) to form a stable oxime linkage.[4] This reaction is highly chemoselective and can be performed under mild, physiological conditions.[4][5] The reaction is most efficient at a neutral pH (6.5-7.5) and can be accelerated by catalysts like aniline.[4]

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][6] The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6] A chelating ligand, such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[1][6]

Applications

The sequential nature of these reactions allows for the precise assembly of complex biomolecular conjugates.

  • Antibody-Drug Conjugates (ADCs): An antibody can be modified to introduce an aldehyde or ketone group. The this compound linker is then attached via oxime ligation. Subsequently, a cytotoxic drug carrying an azide (B81097) group is "clicked" onto the alkyne terminus of the linker.[1]

  • PROTACs: This linker can be used to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.[1][2]

  • Protein and Surface Modification: Proteins, peptides, or other biomolecules can be functionalized with either carbonyl or azide groups and subsequently modified using this linker to attach fluorescent dyes, biotin, or other probes for detection and analysis.

Quantitative Data for Experimental Design

The efficiency of the conjugation reactions can be influenced by various factors. The following tables summarize key quantitative parameters to aid in experimental design.

Table 1: Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

ParameterRecommended RangeNotes
Alkyne-Biomolecule Concentration 2 µM - 50 µMHigher concentrations can improve reaction rates.[6]
Azide-Molecule Molar Excess 2 - 10 fold over alkyneHigher excess can drive the reaction to completion.[1]
CuSO₄ Concentration 50 µM - 250 µMFinal concentration in the reaction mixture.[1]
Ligand (e.g., THPTA) to Copper Ratio 5:1Protects biomolecules and accelerates the reaction.[6]
Sodium Ascorbate (B8700270) Concentration 5 - 10 times the copper concentrationFreshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I).[1]
Reaction Time 1 - 4 hoursCan be extended to 12 hours for dilute solutions.[1][7]
Temperature Room Temperature (20-25°C)
pH 7.0 - 8.0Phosphate-buffered saline (PBS) is a common choice.
Typical Yield > 80%Often quantitative or near-quantitative.[8]

Table 2: Quantitative Parameters for Oxime Ligation

ParameterRecommended RangeNotes
Carbonyl-Biomolecule Concentration 7 µM - 100 µMDependent on the specific biomolecule.[9]
Aminooxy-Linker Concentration 1 mM - 5 mMA significant molar excess is often used.[4][9]
Catalyst (Aniline) Concentration 100 mMAniline can significantly accelerate the reaction rate.[4][9]
Reaction Time 2 - 17 hoursDependent on the reactivity of the carbonyl group (aldehydes react faster than ketones).[4][9]
Temperature Room Temperature (20-25°C)
pH 6.5 - 7.5Optimal for oxime bond formation.[4]
Typical Yield > 90%Generally high and can be quantitative.[10]

Experimental Protocols

This section provides a general protocol for a two-step conjugation process involving an initial oxime ligation followed by a CuAAC reaction.

Part A: Oxime Ligation of an Aldehyde/Ketone-Modified Protein

This protocol describes the conjugation of the this compound linker to a protein that has been previously modified to contain an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-modified protein

  • This compound

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting columns or dialysis equipment

Protocol:

  • Prepare the Protein Solution: Dissolve the aldehyde/ketone-modified protein in the Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Prepare the Linker Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO to a concentration of 50 mM.

  • Reaction Setup: Add the linker stock solution to the protein solution to achieve a final linker concentration of 1-5 mM. The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours. For less reactive ketones, the incubation time can be extended up to 17 hours.[9]

  • Purification: Remove the excess, unreacted linker and byproducts using a desalting column or by dialysis against the Conjugation Buffer.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC. The resulting alkyne-functionalized protein can be stored under the same conditions as the unmodified protein until ready for the next step.

Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, biotin, or drug) onto the alkyne-functionalized protein from Part A.

Materials:

  • Alkyne-functionalized protein from Part A

  • Azide-containing molecule

  • CuAAC Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA ligand stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Desalting columns or dialysis equipment

Protocol:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized protein (to a final concentration of 10-50 µM) and the azide-containing molecule (at a 2-10 fold molar excess over the protein) in the CuAAC Buffer.[1]

  • Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[1][6] For example, mix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA. Let this stand for 1-2 minutes.

  • Add Catalyst: Add the catalyst premix to the protein/azide mixture. The final concentration of CuSO₄ should be between 50-250 µM.[1]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration should be 5-10 times that of the CuSO₄.[1]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification: Purify the final conjugate to remove excess reagents and the copper catalyst using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight. Further characterization by mass spectrometry or HPLC can confirm the successful conjugation and purity of the product.

Visualizations

experimental_workflow cluster_0 Step 1: Oxime Ligation cluster_1 Step 2: CuAAC Click Chemistry Aldehyde_Protein Aldehyde/Ketone Modified Protein Alkyne_Protein Alkyne-Functionalized Protein Aldehyde_Protein->Alkyne_Protein + Linker (pH 6.5-7.5) Linker This compound Azide_Molecule Azide-Containing Molecule Final_Conjugate Final Dual-Modified Conjugate Alkyne_Protein_2->Final_Conjugate + Azide Cu(I), Ligand adc_logic Antibody Targeting Antibody (with engineered aldehyde) ADC_Intermediate Antibody-Linker Conjugate Antibody->ADC_Intermediate Oxime Ligation Linker Aminooxy-PEG4-Alkyne Linker Linker->ADC_Intermediate Drug Azide-Modified Cytotoxic Drug Final_ADC Antibody-Drug Conjugate (ADC) Drug->Final_ADC ADC_Intermediate->Final_ADC CuAAC Click Reaction

References

Application Notes and Protocols for Bioconjugation using Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-amido-PEG4-propargyl is a heterobifunctional linker designed for advanced bioconjugation applications. This linker possesses two distinct reactive functionalities: an aminooxy group and a terminal alkyne (propargyl group), connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This dual functionality allows for a sequential and chemoselective conjugation of two different molecules, making it an invaluable tool in the synthesis of complex biomolecular constructs such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]

The aminooxy group reacts specifically with aldehydes or ketones to form a stable oxime linkage, a process known as oxime ligation.[3][4] This reaction is bioorthogonal, proceeding under mild, aqueous conditions with high selectivity.[5][6] The propargyl group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a highly stable triazole ring with an azide-functionalized molecule.[7][] The PEG4 spacer enhances solubility and can influence the pharmacokinetic properties of the final conjugate.[9]

These application notes provide detailed protocols for the two key bioconjugation techniques involving this compound: oxime ligation and copper-catalyzed azide-alkyne cycloaddition.

Key Features and Applications

  • Dual Functionality: Enables the sequential conjugation of two different molecules.

  • High Stability: Forms robust oxime and triazole linkages, ensuring the integrity of the final conjugate in biological systems.[10][11]

  • Biocompatibility: Reactions are performed under mild, aqueous conditions suitable for sensitive biomolecules.[6][12]

  • Versatility: Applicable in the development of ADCs, PROTACs, fluorescently labeled proteins, and other complex bioconjugates.[1][2][13]

Data Presentation

Table 1: Comparative Stability of Covalent Linkages in Bioconjugation
Linkage TypeTypical Half-life under Physiological Conditions (pH 7.4)Key Characteristics
Oxime Very stable (days to months)Highly stable in aqueous environments and at physiological pH.[11][14]
HydrazoneLess stable than oximes (hours to days), pH-dependentCan be reversible under acidic conditions.[6][15]
EsterProne to hydrolysis (minutes to hours)Susceptible to enzymatic cleavage by esterases.[10]
AmideHighly stable (years)Very robust, often requires enzymatic cleavage for payload release.[10][16]
DisulfideDependent on redox environmentCleavable in the reducing environment of the cell cytoplasm.[10]
Table 2: Kinetic Parameters of Oxime Ligation
CatalystReactant ConcentrationspHRate Constant (k)Reference
Aniline (B41778) (100 mM)100 µM78.2 ± 1.0 M⁻¹s⁻¹[15]
AnilineNot specifiedNeutralUp to 40-fold rate enhancement compared to uncatalyzed reaction.[17]
m-Phenylenediamine (mPDA) (100 mM)Not specifiedNot specified~2.5 times more efficient than aniline at the same concentration.[17]
m-Phenylenediamine (mPDA)Not specifiedNot specifiedUp to 15 times more efficient than aniline due to higher solubility and concentration.[18]

Experimental Protocols

Protocol 1: Oxime Ligation with a Carbonyl-Containing Biomolecule

This protocol describes the conjugation of this compound to a protein or other biomolecule containing an aldehyde or ketone group.

Materials:

  • Aldehyde or ketone-functionalized biomolecule (e.g., protein, peptide)

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0

  • Aniline or m-Phenylenediamine (mPDA) catalyst stock solution (e.g., 1 M in DMSO)

  • Quenching solution (optional, e.g., an excess of a small molecule aldehyde or ketone)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carbonyl-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water) at a concentration of 10-100 mM.

  • Ligation Reaction:

    • To the biomolecule solution, add the this compound stock solution to achieve a 5- to 20-fold molar excess over the biomolecule.

    • Add the aniline or mPDA catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Quenching (Optional):

    • To consume any unreacted aminooxy groups, a small molecule aldehyde or ketone can be added in excess.

  • Purification:

    • Remove the excess linker and catalyst by size-exclusion chromatography, dialysis, or another suitable purification method.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the propargyl-functionalized biomolecule (from Protocol 1) to an azide-containing molecule (e.g., a fluorescent dye, drug payload).

Materials:

  • Propargyl-functionalized biomolecule

  • Azide-containing molecule of interest

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the propargyl-functionalized biomolecule in the Reaction Buffer.

    • Dissolve the azide-containing molecule in a compatible solvent.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes to form the copper(I) complex.[7]

  • Click Reaction:

    • To the solution of the propargyl-functionalized biomolecule, add the azide-containing molecule to a final concentration of 2- to 10-fold molar excess.

    • Add the CuSO₄/THPTA premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the final bioconjugate using a suitable method like SEC or dialysis to remove unreacted components and the copper catalyst.

Mandatory Visualizations

experimental_workflow A Biomolecule (with Aldehyde/Ketone) C Oxime Ligation A->C B This compound B->C D Propargyl-functionalized Biomolecule C->D Stable Oxime Linkage H Purification D->H E Azide-functionalized Molecule F CuAAC (Click Chemistry) E->F G Final Bioconjugate F->G Stable Triazole Linkage I Purification G->I H->F

Caption: Workflow for two-step bioconjugation.

logical_relationship cluster_linker This compound cluster_reactions Bioconjugation Reactions cluster_targets Target Molecules A Aminooxy Group (-ONH2) B PEG4 Spacer D Oxime Ligation A->D C Propargyl Group (-C≡CH) E CuAAC (Click Chemistry) C->E F Aldehyde/Ketone -containing Molecule D->F G Azide -containing Molecule E->G

Caption: Functional groups and their reactions.

References

Application Notes and Protocols for Aminooxy-amido-PEG4-propargyl in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Aminooxy-amido-PEG4-propargyl is a versatile, bifunctional linker designed for the modular synthesis of PROTACs. Its distinct chemical features offer a strategic advantage in the assembly of these complex molecules. This linker incorporates a four-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and can improve cell permeability. One terminus features an aminooxy group, which can react with aldehydes and ketones to form stable oxime linkages. The other end is functionalized with a propargyl group (an alkyne), enabling highly efficient and specific conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This modular approach simplifies the synthesis of PROTAC libraries for the rapid optimization of protein degraders.

Physicochemical Properties

The properties of the this compound linker contribute significantly to the overall characteristics of the final PROTAC molecule.

PropertyValueSource
Molecular Formula C13H24N2O6[]
Molecular Weight 304.34 g/mol []
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and Methanol
Purity >95%

Applications in PROTAC Development

The unique bifunctionality of this compound allows for two primary synthetic strategies in PROTAC assembly:

  • Aminooxy-based Conjugation First: The aminooxy group can be initially conjugated to a warhead or E3 ligase ligand containing an aldehyde or ketone. The resulting intermediate, now bearing a terminal alkyne, can then be "clicked" to the other binding moiety functionalized with an azide.

  • Click Chemistry First: The propargyl group can be reacted with an azide-containing warhead or E3 ligase ligand. The resulting intermediate, now with a terminal aminooxy group, can then be conjugated to the second binding partner that has an aldehyde or ketone handle.

This versatility provides researchers with significant flexibility in their synthetic design, accommodating the chemical nature of various warheads and E3 ligase ligands. The PEG4 spacer plays a crucial role in spanning the distance between the target protein and the E3 ligase, a key determinant for the formation of a stable and productive ternary complex required for ubiquitination and subsequent degradation.

Illustrative Performance of PEG4-Containing PROTACs

Target ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
SMARCA2/4VHLMV-4-11250 / 30070 / 65[4]
BTKIAPTHP-1200Not Reported
IRAK4CRBNOCI-LY10Potent DegradationNot Quantified

Note: This data is for PROTACs with similar PEG4 linkers and is intended to be illustrative of the potential performance.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of PROTACs using this compound. Optimization for specific substrates and cell lines is recommended.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an azide-functionalized component (e.g., a warhead) to the propargyl group of this compound.

Reagents and Materials:

  • Azide-functionalized component (1.0 eq)

  • This compound (1.1 eq)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Sodium ascorbate (B8700270) (0.3 eq)

  • Solvent: A mixture of tert-butanol (B103910) and water (1:1) or DMF

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized component and this compound in the chosen solvent system under an inert atmosphere.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO4·5H2O.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired PROTAC precursor.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a synthesized PROTAC.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and reagents

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Develop the blot using an ECL substrate and capture the image.

    • Quantify the band intensities. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Visualizing PROTAC Mechanisms and Workflows

To facilitate a deeper understanding of the processes involved in PROTAC development, the following diagrams illustrate the key signaling pathways and experimental workflows.

PROTAC_MoA cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a PROTAC molecule.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start Materials: - Azide-functionalized Ligand - this compound CuAAC CuAAC 'Click' Reaction (Protocol 1) Start->CuAAC Purification1 Purification (HPLC / Chromatography) CuAAC->Purification1 Intermediate Aminooxy-terminated Intermediate Purification1->Intermediate Oxime_Ligation Oxime Ligation Intermediate->Oxime_Ligation Aldehyde_Ligand Aldehyde/Ketone-functionalized E3 Ligase Ligand Aldehyde_Ligand->Oxime_Ligation Purification2 Final Purification (Preparative HPLC) Oxime_Ligation->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: A modular PROTAC synthesis workflow.

Western_Blot_Workflow cluster_wb Western Blotting Workflow for PROTAC Evaluation Cell_Treatment 1. Cell Treatment (Dose-response of PROTAC) Cell_Lysis 2. Cell Lysis (RIPA Buffer) Cell_Treatment->Cell_Lysis Protein_Quant 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 6. Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (Target Protein & Loading Control) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (ECL Substrate) Secondary_Ab->Detection Analysis 10. Data Analysis (Quantify Bands, Calculate DC50/Dmax) Detection->Analysis

Caption: Workflow for Western Blot Analysis.

References

Application Notes and Protocols for Labeling Proteins with Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-amido-PEG4-propargyl is a bifunctional linker that enables a powerful, two-step sequential labeling strategy for proteins. This reagent possesses two key reactive groups: an aminooxy group and a propargyl (alkyne) group. The aminooxy group facilitates the initial, site-specific conjugation to a protein, typically at an aldehyde or ketone moiety. These can be introduced into glycoproteins through mild oxidation of their carbohydrate chains. The propargyl group then allows for a secondary "click" reaction with an azide-containing molecule, enabling the attachment of a wide range of functionalities, including fluorophores, biotin, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).

This dual-functionality provides a high degree of control and versatility in protein modification, making it an invaluable tool in various research and drug development applications, such as targeted drug delivery, in vivo imaging, and the study of protein-protein interactions. The PEG4 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.

Chemical Properties and Reaction Scheme

This compound facilitates a two-stage protein modification process. The first stage involves the formation of a stable oxime bond between the aminooxy group of the linker and an aldehyde group on the protein. This is followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction, to attach a molecule of interest.

PropertyValue
Molecular Formula C13H24N2O6
Molecular Weight 304.34 g/mol
Purity >95%
Solubility Soluble in water, DMSO, DMF
Storage Store at -20°C, desiccated.

Caption: Key properties of this compound.

Applications

  • Antibody-Drug Conjugate (ADC) Development: Site-specific conjugation of cytotoxic drugs to antibodies, targeting cancer cells with high precision. The stability of the oxime and triazole linkages ensures the ADC remains intact in circulation until it reaches the target site.

  • Fluorescent Labeling for Cellular Imaging: Attachment of fluorescent probes to cell surface proteins for visualization and tracking via microscopy.

  • Biomolecule Immobilization: Covalent attachment of proteins to surfaces or nanoparticles for various biotechnological applications.

  • PROTAC (Proteolysis Targeting Chimera) Synthesis: Used as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand.

Experimental Protocols

Protocol 1: Site-Specific Labeling of Glycoproteins

This protocol details the two-stage process for labeling a glycoprotein (B1211001): first through oxime ligation with this compound, and second, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-containing molecule (e.g., an azide-fluorophore).

Materials:

  • Glycoprotein of interest (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Sodium periodate (B1199274) (NaIO4)

  • Aniline (B41778) (as a 100 mM stock solution in water)

  • Azide-containing molecule (e.g., Azide-Fluorophore)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Desalting columns (e.g., Sephadex G-25)

  • Reaction buffers:

    • Oxidation Buffer: Phosphate Buffered Saline (PBS), pH 6.0

    • Labeling Buffer: PBS, pH 7.4

  • DMSO or DMF for dissolving reagents

Procedure:

Stage 1: Oxime Ligation

  • Protein Preparation:

    • Dissolve the glycoprotein in Oxidation Buffer to a final concentration of 2-5 mg/mL.

  • Generation of Aldehyde Groups:

    • Prepare a fresh solution of sodium periodate in Oxidation Buffer.

    • Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes, protected from light.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate on ice for 10 minutes.

    • Remove excess periodate and glycerol by buffer exchange into Labeling Buffer using a desalting column.

  • Oxime Ligation Reaction:

    • Prepare a 10 mM stock solution of this compound in DMSO or water.

    • Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein solution.

    • Add aniline to the reaction mixture to a final concentration of 10 mM to catalyze the reaction.

    • Incubate the reaction at room temperature for 2-4 hours with gentle mixing.

    • Remove excess linker by buffer exchange into Labeling Buffer using a desalting column. The resulting protein is now "alkyne-functionalized."

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Preparation of Click Chemistry Reagents:

    • Prepare a 10 mM stock solution of the azide-containing molecule in DMSO or water.

    • Prepare a 20 mM stock solution of CuSO4 in water.

    • Prepare a 100 mM stock solution of THPTA in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

  • CuAAC Reaction:

    • To the alkyne-functionalized protein solution, add the azide-containing molecule to a final concentration that is in 2-5 fold molar excess to the protein.

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4/THPTA mixture to the protein solution to a final copper concentration of 0.1-0.5 mM.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

  • Purification of the Labeled Protein:

    • Remove excess reagents and purify the final dual-labeled protein conjugate using a desalting column or size-exclusion chromatography.

  • Characterization:

    • Determine the degree of labeling (DOL) and confirm conjugation using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Quantitative Data Summary

The following table provides estimated efficiencies for each stage of the labeling process. Actual yields may vary depending on the specific protein and reaction conditions.

StepParameterTypical Efficiency/Value
Glycan Oxidation Conversion of sialic acids to aldehydes> 90%
Oxime Ligation Conjugation of this compound70-90%
CuAAC Reaction Conjugation of azide-molecule to alkyne-protein> 95%
Overall Yield Dual-labeled protein60-80%
Oxime Bond Stability Half-life at pH 7.4Very high (months)
Triazole Linkage Stability Half-life at pH 7.4Very high (years)

Caption: Estimated quantitative data for the dual-labeling protocol.

Visualizations

G cluster_oxime Stage 1: Oxime Ligation cluster_click Stage 2: CuAAC Click Chemistry Glycoprotein Glycoprotein Oxidized Glycoprotein Oxidized Glycoprotein Glycoprotein->Oxidized Glycoprotein Sodium Periodate Alkyne-Functionalized Protein Alkyne-Functionalized Protein Oxidized Glycoprotein->Alkyne-Functionalized Protein This compound + Aniline Dual-Labeled Protein Dual-Labeled Protein Alkyne-Functionalized Protein->Dual-Labeled Protein Azide-Molecule Azide-Molecule Azide-Molecule->Dual-Labeled Protein CuSO4, THPTA, Sodium Ascorbate

Caption: Experimental workflow for dual-labeling of glycoproteins.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ADC Anti-EGFR ADC ADC->EGFR Targets Drug_Release Drug Release ADC->Drug_Release Internalization & RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Apoptosis Apoptosis Drug_Release->Apoptosis Induces

Caption: EGFR signaling pathway and ADC targeting mechanism.

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of Aminooxy-amido-PEG4-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This versatile bifunctional linker is particularly valuable in the field of bioconjugation and drug development, most notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a heterobifunctional linker containing a terminal alkyne group for "click chemistry" and an aminooxy group for conjugation to molecules bearing an aldehyde or ketone. The tetraethylene glycol (PEG4) spacer enhances solubility and provides spatial separation between conjugated molecules. The copper(I)-catalyzed azide-alkyne cycloaddition is a highly efficient and specific bioorthogonal reaction that forms a stable triazole linkage between an alkyne and an azide. This reliability makes it a favored method for linking a warhead (targeting a protein of interest) and an E3 ligase ligand in the construction of PROTACs.[1]

PROTACs are innovative therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. The linker plays a critical role in PROTAC design, influencing the molecule's solubility, cell permeability, and the spatial orientation of the two ligands, which is essential for the formation of a stable and productive ternary complex.[1]

Applications

The primary application of this compound is in the modular synthesis of complex bioconjugates. A significant area of application is in the development of PROTACs for targeted protein degradation. For example, this linker can be used to connect a ligand for an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon) to a ligand for a target protein, such as Bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression.[2][3]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in a typical two-step bioconjugation process to synthesize a PROTAC. This process involves an initial amide coupling to one ligand, followed by a CuAAC reaction with an azide-functionalized second ligand.

Protocol 1: Amide Coupling of a Carboxylic Acid-Functionalized Ligand to this compound

This protocol describes the coupling of a ligand containing a carboxylic acid to the aminooxy end of the linker via an amide bond.

Materials:

  • Ligand-COOH (e.g., a VHL ligand with a carboxylic acid handle)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.[1]

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[1]

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-functionalized intermediate.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the alkyne-functionalized intermediate from Protocol 1 and an azide-modified second ligand (e.g., an azide-containing BRD4 inhibitor).

Materials:

  • Alkyne-functionalized intermediate (from Protocol 1)

  • Azide-modified ligand (e.g., azide-functionalized BRD4 ligand)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended for bioconjugation)

  • Solvent system (e.g., DMSO/water, t-BuOH/water)

Procedure:

  • Dissolve the alkyne-functionalized intermediate (1.0 equivalent) and the azide-modified ligand (1.1 equivalents) in a suitable solvent mixture (e.g., DMSO/water or t-BuOH/water).[4]

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.5 equivalents).[4]

  • In another separate vial, prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents). If using a ligand like TBTA, pre-mix it with the CuSO4 solution.[4]

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution (or the pre-mixed CuSO4/ligand solution).[4]

  • Stir the reaction at room temperature for 2-24 hours. Reaction times can vary, with some reactions reaching completion in as little as 2-8 hours.[4]

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC compound by preparative High-Performance Liquid Chromatography (HPLC).[4]

Data Presentation

The following tables provide representative data for CuAAC reactions involving PEGylated alkynes. Note that optimal conditions and yields will vary depending on the specific substrates.

ParameterCondition/ValueReference
Reactants mPEG-alkyne and Azide-functionalized molecule[5]
Solvent Supercritical CO2[5]
Catalyst Copper(I)[5]
Temperature 35 °C[5]
Reaction Time 24 - 48 hours[5][6]
Yield 82.32% (at 24h), 87.14% (at 48h)[5][6]
ParameterCondition/ValueReference
Reactants PEG-functionalized alkyne and Azide-functionalized resorcin[5]arene[7]
Solvent DMF[7]
Catalyst CuBr with PMDETA[7]
Temperature 40 °C[7]
Reaction Time 48 hours[7]
Yield 84%[7]

Purification and Characterization

Purification of the final PEGylated triazole product is crucial. Preparative HPLC is a common and effective method.[4] For larger scale purifications, flash column chromatography can be employed. Characterization of the final product should be performed using LC-MS to confirm the molecular weight and purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure.

For PEGylated proteins, a combination of chromatographic techniques can be utilized for purification, taking advantage of the changes in physicochemical properties imparted by PEGylation.[8]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases upon PEGylation.[]

  • Ion Exchange Chromatography (IEX): The PEG chain can shield the protein's surface charges, altering its interaction with the stationary phase.[][10]

  • Hydrophobic Interaction Chromatography (HIC): Can be used as a supplementary method to IEX for purifying PEGylated proteins.[]

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Ligand1_COOH Ligand 1 (e.g., VHL Ligand) -COOH Amide_Coupling Amide Coupling (HATU, DIPEA) Ligand1_COOH->Amide_Coupling Linker Aminooxy-amido- PEG4-propargyl Linker->Amide_Coupling Intermediate Alkyne-Functionalized Intermediate Amide_Coupling->Intermediate CuAAC CuAAC (CuSO4, NaAsc) Intermediate->CuAAC Ligand2_N3 Ligand 2 (e.g., BRD4 Ligand) -N3 Ligand2_N3->CuAAC PROTAC Final PROTAC CuAAC->PROTAC

Caption: Workflow for PROTAC synthesis using this compound.

PROTAC_MoA cluster_cellular_process PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Tagged_POI Polyubiquitinated Target Protein Polyubiquitination->Tagged_POI Degradation Degradation Tagged_POI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: Mechanism of action for a PROTAC leading to targeted protein degradation.

References

Application Notes: Site-Specific Protein Modification Using Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Site-specific protein modification is a cornerstone of modern biopharmaceutical development, enabling the creation of precisely engineered therapeutics such as Antibody-Drug Conjugates (ADCs). The use of bifunctional linkers in combination with chemoenzymatic methods provides unparalleled control over conjugation stoichiometry and location, resulting in homogeneous products with improved safety and efficacy profiles.

This document details the application of Aminooxy-amido-PEG4-propargyl , a heterobifunctional linker, for the site-specific modification of proteins. This linker facilitates a powerful two-step conjugation strategy. The first step involves the formation of a stable oxime bond with a bioorthogonal aldehyde group introduced into the protein. The second step utilizes the linker's terminal alkyne (propargyl group) for a highly efficient click chemistry reaction to attach a molecule of interest (e.g., a cytotoxic payload, a fluorescent dye, or an imaging agent).

The primary method for introducing the required aldehyde handle is the enzymatic conversion of a cysteine residue within a genetically encoded "aldehyde tag" by the Formylglycine-Generating Enzyme (FGE).[1][2] FGE recognizes a short consensus sequence (e.g., CxPxR) and oxidizes the cysteine to Cα-formylglycine (fGly), which contains the reactive aldehyde.[3][4][5] This chemoenzymatic approach allows for precise control over the location and number of conjugation sites.

Principle of the Method

The strategy involves three key stages:

  • Protein Engineering and Expression: A short peptide sequence, known as an aldehyde tag (e.g., LCTPSR), is genetically encoded into the protein of interest at a specific site.[4] The protein is then expressed in a system (e.g., mammalian or E. coli) that contains active Formylglycine-Generating Enzyme (FGE).[3][6]

  • Enzymatic Aldehyde Generation: FGE recognizes the consensus sequence and post-translationally modifies the cysteine residue within the tag to a formylglycine (fGly) residue, thus introducing a bioorthogonal aldehyde handle onto the protein surface.[1][7]

  • Two-Step Chemo-selective Ligation:

    • Oxime Ligation: The aminooxy group of the this compound linker chemoselectively reacts with the fGly aldehyde to form a highly stable oxime bond.[8][9] This reaction is efficient under mild, physiological conditions.[10]

    • Click Chemistry: The terminal propargyl (alkyne) group of the now-conjugated linker is available for a subsequent bioorthogonal reaction, most commonly a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-functionalized payload.[][12]

The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the final conjugate while minimizing steric hindrance.[]

Applications

This methodology is highly versatile and is particularly impactful in the following areas:

  • Antibody-Drug Conjugates (ADCs): Enables the production of homogeneous ADCs with a precise drug-to-antibody ratio (DAR). Site-specific conjugation avoids the heterogeneity of traditional lysine (B10760008) or cysteine conjugation, leading to improved pharmacokinetics, a wider therapeutic window, and more predictable in-vivo performance.[1][14]

  • Protein Labeling: Allows for the site-specific attachment of fluorescent dyes, affinity tags (like biotin), or other probes for use in cellular imaging, pull-down assays, and diagnostic applications.[3][10]

  • PEGylation: Facilitates the controlled attachment of polyethylene glycol (PEG) chains to improve the serum half-life and reduce the immunogenicity of therapeutic proteins.[4]

  • Surface Immobilization: Provides a method for orienting and immobilizing proteins on surfaces for applications in biosensors and diagnostics.

Data Presentation

The following table summarizes representative quantitative data for the site-specific conjugation of an IgG antibody using the FGE system and the this compound linker.

(Note: The following data are illustrative and represent typical results achievable with this technology. Actual results may vary depending on the specific protein, payload, and optimized reaction conditions.)

ParameterStage 1: FGE ConversionStage 2: Oxime LigationStage 3: CuAAC Click Reaction
Analyte Aldehyde-Tagged IgGLinker-IgG IntermediateFinal ADC
Conversion/Conjugation Efficiency > 95%> 90%> 98%
Reaction Time In-situ during expression2 - 4 hours1 - 2 hours
Reaction pH N/A (Cellular)5.5 - 6.57.0 - 8.0
Key Reagents Formylglycine-Generating EnzymeThis compoundAzide-Payload, Copper(I) source, Ligand
Final Drug-to-Antibody Ratio (DAR) N/AN/A2.0 (achieved from 2 engineered sites)
Purity (by SEC-HPLC) > 98%> 95%> 95%
Antigen Binding Affinity (vs. WT) No significant changeNo significant change< 5% change

Experimental Protocols

Protocol 1: Generation of Aldehyde-Tagged Protein

This protocol describes the generation of a protein with a site-specific aldehyde handle using the FGE system in a mammalian expression system.

  • Vector Construction: Using standard molecular biology techniques, insert the DNA sequence for the aldehyde tag (e.g., 5'-CTGTGCACCCCGAGCCGC-3' for LCTPSR) into the desired location in the gene of the protein of interest (e.g., C-terminus of an antibody heavy chain).

  • Transfection: Co-transfect a suitable mammalian cell line (e.g., ExpiCHO-S™) with the expression vector containing the aldehyde-tagged protein gene and a vector for overexpressing FGE to ensure high conversion efficiency.[6]

  • Protein Expression: Culture the cells under appropriate conditions for protein expression (e.g., 5-10 days). The FGE enzyme will act on the protein co-translationally in the endoplasmic reticulum.[3]

  • Purification: Purify the secreted aldehyde-tagged protein from the cell culture supernatant using standard chromatography methods (e.g., Protein A affinity chromatography for antibodies).

  • Characterization (Optional): Confirm the conversion of cysteine to formylglycine via mass spectrometry. The conversion results in a mass change of -16 Da (loss of SH₂ and gain of O).

Protocol 2: Two-Step Conjugation with this compound and Azide-Payload

This protocol details the sequential reaction of the aldehyde-tagged protein with the linker and an azide-functionalized payload.

A. Oxime Ligation with this compound

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Buffer exchange the purified aldehyde-tagged protein into an acidic conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5). Adjust protein concentration to 5-10 mg/mL.

  • Ligation Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final molar excess of 20-50 fold.

    • Incubate the reaction at room temperature (20-25°C) for 2-4 hours with gentle mixing.[10]

  • Purification: Remove excess linker and buffer exchange the propargyl-modified protein into a buffer suitable for the click reaction (e.g., PBS, pH 7.4) using a desalting column or tangential flow filtration.

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized payload (e.g., 10 mM in DMSO).

    • Prepare stock solutions of a Copper(I) source (e.g., Copper(II) sulfate) and a reducing agent/ligand (e.g., Sodium Ascorbate, THPTA).

  • Click Reaction:

    • To the purified propargyl-modified protein, add the azide-payload to a final molar excess of 5-10 fold.

    • Add the copper sulfate (B86663) and sodium ascorbate/THPTA ligand to final concentrations of approximately 1 mM and 5 mM, respectively.

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Final Purification: Purify the final conjugate to remove residual reagents, unconjugated payload, and catalyst. Size Exclusion Chromatography (SEC) is often effective for this step.

  • Characterization: Analyze the final product using methods such as SEC-HPLC (to confirm purity and aggregation), HIC-HPLC (to determine DAR distribution), and LC-MS (to confirm final molecular weight). Perform a functional assay (e.g., ELISA) to confirm that the protein's binding activity is retained.[15]

Visualizations

experimental_workflow cluster_protein_eng Protein Engineering cluster_expression Expression & FGE Conversion cluster_conjugation Two-Step Conjugation cluster_oxime Step 1: Oxime Ligation cluster_click Step 2: Click Chemistry (CuAAC) p1 Gene Design: Insert Aldehyde Tag (CxPxR) p2 Vector Construction p1->p2 e1 Co-transfection: Protein Vector + FGE Vector p2->e1 e2 Cell Culture Expression e1->e2 e3 FGE converts Cys to fGly (Aldehyde) e2->e3 e4 Protein Purification (e.g., Protein A) e3->e4 c1 React with This compound e4->c1 c2 Purify Propargyl-Protein c1->c2 c3 React with Azide-Payload + Copper(I) Catalyst c2->c3 c4 Final Purification (e.g., SEC) c3->c4 analysis Final Product: Site-Specific Conjugate c4->analysis

References

Application Notes and Protocols for Surface Functionalization using Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Aminooxy-amido-PEG4-propargyl, a heterobifunctional linker, in surface functionalization. This linker is ideal for creating biocompatible and functional surfaces for a variety of applications, including biosensors, drug delivery systems, and cell culture platforms. The molecule features an aminooxy group for covalent attachment to aldehyde or ketone-functionalized surfaces and a terminal propargyl group for the subsequent conjugation of azide-containing molecules via "click chemistry." The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity and reduces non-specific protein adsorption.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These values are representative and may vary slightly between suppliers.

PropertyValueReference
Molecular Formula C13H24N2O6[1]
Molecular Weight 304.34 g/mol [1]
Purity >95%[2]
CAS Number 2253965-03-4[1]
Physical Form Oil or solid[3]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[3]

Principle of Surface Functionalization

The surface functionalization process using this compound is a two-step process that leverages two highly specific and efficient bioorthogonal reactions: oxime ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

  • Immobilization via Oxime Ligation: The aminooxy group of the linker reacts with an aldehyde or ketone group on a pre-activated surface to form a stable oxime bond.[4][5] This reaction is highly chemoselective and can be performed under mild aqueous conditions.[6]

  • Bio-conjugation via Click Chemistry: The propargyl group (a terminal alkyne) presented on the surface after immobilization of the linker is then available to react with any azide-functionalized molecule of interest (e.g., peptides, proteins, small molecules, fluorescent dyes) through CuAAC.[7][8] This "click" reaction is also highly specific, efficient, and biocompatible.[9]

Below is a diagram illustrating the overall workflow for surface functionalization.

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Linker Immobilization cluster_2 Step 3: Biomolecule Conjugation Bare_Substrate Bare Substrate (e.g., Glass, Gold, Silicon) Activated_Surface Aldehyde/Ketone Activated Surface Bare_Substrate->Activated_Surface Hydroxylation & Silanization Functionalized_Surface Propargyl-PEG4 Functionalized Surface Activated_Surface->Functionalized_Surface Oxime Ligation Linker_Solution This compound Solution Linker_Solution->Functionalized_Surface Final_Surface Bio-functionalized Surface Functionalized_Surface->Final_Surface CuAAC 'Click' Chemistry Azide_Molecule Azide-tagged Molecule of Interest (Peptide, Drug, etc.) Azide_Molecule->Final_Surface

General workflow for surface functionalization.

Experimental Protocols

The following are detailed protocols for the functionalization of a silicon-based substrate. These protocols can be adapted for other materials like glass or gold with appropriate modifications to the surface activation step.

Protocol 1: Preparation of Aldehyde-Functionalized Silicon Substrates

This protocol describes the generation of aldehyde groups on a silicon surface, which are necessary for the immobilization of the aminooxy-linker.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • Glutaraldehyde (B144438) solution (25% in water)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Cleaning and Hydroxylation:

    • Immerse silicon wafers in Piranha solution for 30 minutes to clean and generate hydroxyl (-OH) groups on the surface.

    • Rinse the wafers thoroughly with deionized (DI) water and dry under a stream of nitrogen.

  • Amination of the Surface:

    • Immerse the hydroxylated wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

    • Rinse the wafers with toluene, followed by ethanol (B145695), and finally DI water.

    • Cure the silane (B1218182) layer by baking in an oven at 110°C for 30 minutes.

  • Aldehyde Functionalization:

    • Immerse the aminated wafers in a 2.5% (v/v) solution of glutaraldehyde in PBS (pH 7.4) for 2 hours at room temperature.

    • Rinse the wafers thoroughly with PBS and DI water.

    • Dry the aldehyde-functionalized wafers under a stream of nitrogen. The surface is now ready for linker immobilization.

Protocol 2: Immobilization of this compound

This protocol details the attachment of the linker to the prepared aldehyde-functionalized surface.

Materials:

  • Aldehyde-functionalized silicon wafers (from Protocol 1)

  • This compound

  • Aniline (B41778)

  • Coupling buffer (e.g., 0.1 M sodium phosphate, pH 7.0)

  • DI water

  • Ethanol

Procedure:

  • Prepare Linker Solution:

    • Dissolve this compound in the coupling buffer to a final concentration of 1-5 mM.

    • Add aniline to the linker solution to a final concentration of 10-20 mM. Aniline acts as a catalyst to accelerate the oxime ligation.[3]

  • Immobilization Reaction:

    • Immerse the aldehyde-functionalized wafers in the linker solution.

    • Incubate for 2-4 hours at room temperature with gentle agitation.

  • Washing:

    • Remove the wafers from the linker solution.

    • Rinse thoroughly with the coupling buffer, followed by DI water, and then ethanol to remove any non-covalently bound linker.

    • Dry the propargyl-functionalized wafers under a stream of nitrogen. The surface is now ready for click chemistry.

G cluster_0 Oxime Ligation Reaction Aldehyde_Surface Aldehyde-functionalized Surface Propargyl_Surface Propargyl-functionalized Surface Aldehyde_Surface->Propargyl_Surface Covalent Bond Formation Aminooxy_Linker This compound Aminooxy_Linker->Propargyl_Surface Aniline Catalyst, pH 7

Immobilization of the linker via oxime ligation.
Protocol 3: Surface Conjugation via Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes the final step of conjugating an azide-containing molecule to the propargyl-functionalized surface.

Materials:

  • Propargyl-functionalized silicon wafers (from Protocol 2)

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for biocompatibility)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DI water

  • Ethanol

Procedure:

  • Prepare Click Chemistry Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in the reaction buffer (e.g., 1-10 mM).

    • Prepare a stock solution of CuSO₄ in DI water (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in DI water (e.g., 500 mM).

    • If using, prepare a stock solution of THPTA in DI water (e.g., 200 mM).

  • Click Reaction:

    • In a clean reaction vessel, add the azide-functionalized molecule solution.

    • If using THPTA, add it to the CuSO₄ solution and let it complex for a few minutes.

    • Add the CuSO₄ (or CuSO₄/THPTA complex) to the azide (B81097) solution to a final concentration of 1 mM.

    • Immerse the propargyl-functionalized wafers in this solution.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Washing:

    • Remove the wafers from the reaction solution.

    • Rinse thoroughly with DI water, then ethanol to remove the catalyst and any unreacted molecules.

    • Dry the final bio-functionalized wafers under a stream of nitrogen.

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargyl_Surface Propargyl-functionalized Surface Biofunctional_Surface Bio-functionalized Surface Propargyl_Surface->Biofunctional_Surface Triazole Linkage Formation Azide_Molecule Azide-tagged Molecule Azide_Molecule->Biofunctional_Surface CuSO₄ / NaAscorbate

Conjugation of a biomolecule via click chemistry.

Surface Characterization

Successful functionalization at each step should be verified using appropriate surface analysis techniques.

Characterization TechniquePurposeExpected Outcome after Successful Modification
Water Contact Angle (WCA) Goniometry To assess changes in surface hydrophilicity/hydrophobicity.- Hydroxylation: Decrease in WCA (more hydrophilic).- Silanization (APTES): Increase in WCA (more hydrophobic).- PEGylation: Decrease in WCA (more hydrophilic).[10]
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.- Silanization: Appearance of Nitrogen (N 1s) and Silicon (Si 2p) peaks.- PEGylation: Increase in Carbon (C 1s) and Oxygen (O 1s) signals, and appearance of a characteristic C-O peak in the high-resolution C 1s spectrum.[11]
Atomic Force Microscopy (AFM) To visualize changes in surface topography and roughness.An increase in surface roughness is typically observed after each modification step.
Fluorescence Microscopy To confirm the final conjugation step if a fluorescently-labeled azide molecule is used.The appearance of a fluorescent signal on the surface.

Disclaimer: These protocols provide a general framework. Optimal reaction conditions (concentrations, incubation times, etc.) may need to be determined empirically for specific substrates and molecules of interest. All work should be conducted in a properly equipped laboratory, and appropriate safety precautions should be taken, especially when handling hazardous materials like Piranha solution.

References

Troubleshooting & Optimization

improving Aminooxy-amido-PEG4-propargyl reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminooxy-amido-PEG4-propargyl. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their reaction efficiency when using this bifunctional linker.

This compound is a versatile chemical tool used in bioconjugation and drug development, particularly for creating antibody-drug conjugates (ADCs) and PROTACs.[1][2] It features two distinct reactive ends, enabling sequential or dual conjugation strategies:

  • An aminooxy group that reacts with aldehydes or ketones to form a stable oxime bond.[3][4][5]

  • A propargyl group (containing a terminal alkyne) that participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][6]

This guide is divided into two main sections, addressing the specific chemistry of each functional group, followed by general considerations for the linker.

Section 1: Troubleshooting the Oxime Ligation (Aminooxy Reaction)

The reaction between the aminooxy group and an aldehyde or ketone is a robust method for bioconjugation due to its high chemoselectivity and the stability of the resulting oxime bond.[7] However, achieving high efficiency requires careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) - Oxime Ligation

Q1: Why is my oxime ligation yield consistently low? A1: Low yield is often traced back to suboptimal reaction conditions. The most critical factors are pH, the presence of a catalyst, and reactant concentration.[8] For uncatalyzed reactions, the pH should be acidic (around 4.5).[8][9] If your biomolecules are sensitive to low pH, using a nucleophilic catalyst like aniline (B41778) or its derivatives allows the reaction to proceed efficiently at or near neutral pH (pH 7).[8][10] Additionally, ensure that the concentration of your reactants is sufficiently high, as reaction kinetics are concentration-dependent.[7]

Q2: My reaction is very slow. How can I increase the rate? A2: To accelerate a slow reaction, consider introducing a catalyst. P-phenylenediamine (B122844) has been shown to be a more efficient catalyst than aniline, increasing the rate of protein PEGylation at pH 7 by 19-fold compared to the equivalent aniline-catalyzed reaction.[10] Increasing the temperature can also drive the reaction to completion.[8] In some cases, freezing the reaction mixture at neutral pH has been shown to accelerate oxime ligation.[11]

Q3: Which catalyst should I choose, and at what concentration? A3: Aniline and p-phenylenediamine are the most common and effective catalysts.[7] P-phenylenediamine is generally superior, especially at neutral pH.[10] Typical catalyst concentrations range from 2 mM to 100 mM.[8][9][10] Start with a concentration of 10 mM and optimize as needed. Be aware that at high concentrations and temperatures, p-phenylenediamine (which has two amine groups) can potentially cause dimerization side reactions, which can be resolved by switching to aniline.[7]

Q4: My biomolecule is not stable at the recommended acidic pH. What are my options? A4: If your molecule is acid-sensitive, the best approach is to perform the reaction at a neutral pH (pH 7) using a catalyst.[8] Catalysts like p-phenylenediamine are highly effective at neutral pH, allowing for efficient conjugation under mild conditions.[10] This avoids exposing your biomolecule to potentially denaturing acidic environments.

Troubleshooting Guide: Oxime Ligation

The table below summarizes common issues encountered during oxime ligation and provides actionable solutions.

Problem Potential Cause Recommended Solution Citation
Low or No Yield Suboptimal pHFor uncatalyzed reactions, adjust pH to 4.5. For catalyzed reactions, maintain pH at or near 7.0.[8][10]
Absence of CatalystAdd a catalyst like aniline or p-phenylenediamine (10-100 mM) to accelerate the reaction, especially at neutral pH.[7][9][10]
Low Reactant ConcentrationIncrease the concentration of one or both reactants. Lyophilize samples to concentrate if necessary.[7]
Inactive Aldehyde/KetoneEnsure the carbonyl group on the binding partner has not been oxidized or otherwise degraded. Use fresh reagents.-
Slow Reaction Rate Low TemperatureIncrease the reaction temperature (e.g., to 37°C). Note: For some systems, freezing can also accelerate the reaction.[8][11]
Inefficient CatalystSwitch from aniline to a more potent catalyst like p-phenylenediamine.[10]
Poor Reproducibility Inconsistent pHPrepare fresh buffer for each experiment and verify the pH immediately before use.-
Reagent DegradationAminooxy compounds can be sensitive. It is recommended to use them within a week of preparation as they cannot be stored long-term.[4][5]
Side Product Formation Dimerization (with pPDA)If dimerization is observed at high temperatures, replace p-phenylenediamine with aniline as the catalyst.[7]

Diagrams: Oxime Ligation Workflow and Logic

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product aminooxy R1-O-NH2 (Aminooxy Group) oxime R1-O-N=CHR2 (Oxime Bond) aminooxy->oxime pH 4.5 (uncatalyzed) or pH 7 (catalyzed) carbonyl R2-C(=O)H (Aldehyde/Ketone) carbonyl->oxime catalyst Aniline or p-Phenylenediamine catalyst->oxime Accelerates Reaction

Caption: Mechanism of oxime bond formation.

Troubleshooting_Oxime_Ligation start Low Oxime Ligation Yield check_ph Is pH optimal? (4.5 uncatalyzed, ~7 catalyzed) start->check_ph check_catalyst Are you using a catalyst for neutral pH reaction? check_ph->check_catalyst Yes adjust_ph Adjust pH with appropriate buffer check_ph->adjust_ph No check_conc Are reactant concentrations adequate? check_catalyst->check_conc Yes add_catalyst Add Aniline or p-Phenylenediamine (10-100 mM) check_catalyst->add_catalyst No check_reagents Are reagents fresh and active? check_conc->check_reagents Yes increase_conc Increase reactant concentrations check_conc->increase_conc No use_fresh Use fresh reagents; confirm carbonyl activity check_reagents->use_fresh No success Yield Improved check_reagents->success Yes adjust_ph->success add_catalyst->success increase_conc->success use_fresh->success

Caption: Troubleshooting workflow for low oxime ligation yield.

Experimental Protocol: Catalyzed Oxime Ligation at Neutral pH

This protocol provides a general method for conjugating this compound to a protein containing an aldehyde group.

  • Reagent Preparation:

    • Protein Solution: Prepare a solution of your aldehyde-tagged protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at pH 7.0-7.4.

    • Linker Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a concentrated stock solution (e.g., 10-100 mM).

    • Catalyst Stock: Prepare a 100 mM stock solution of p-phenylenediamine in water. Note: Handle with care as it is toxic.

  • Conjugation Reaction:

    • To your protein solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the protein.

    • Add the p-phenylenediamine stock solution to the reaction mixture to achieve a final concentration of 10 mM.

    • Gently mix the solution and incubate at room temperature for 1-4 hours or at 4°C overnight.[12] Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Once the reaction is complete, remove unreacted linker and catalyst using a suitable purification method, such as size-exclusion chromatography (SEC), dialysis, or affinity purification.[13]

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using analytical techniques like LC-MS, SDS-PAGE, or UV-Vis spectroscopy.

Section 2: Troubleshooting Click Chemistry (Propargyl Reaction)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction.[14] The propargyl group on the linker reacts with an azide-modified molecule to form a stable triazole ring.[15] Success depends on maintaining the active Cu(I) catalytic species and preventing side reactions.

Frequently Asked Questions (FAQs) - Click Chemistry

Q1: My click reaction is not working. What is the most common reason for failure? A1: The most frequent issue is the oxidation of the copper(I) catalyst to the inactive copper(II) state.[15] The reaction requires a Cu(I) source. This is typically generated in situ by adding a reducing agent, like sodium ascorbate, to a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄).[14] It is also highly recommended to include a Cu(I)-stabilizing ligand, like THPTA or BTTAA, to protect the catalyst from oxidation and improve reaction efficiency, especially in aqueous bioconjugation reactions.[14]

Q2: I am seeing unexpected side products. What could they be? A2: A common side reaction is the homo-coupling or dimerization of the terminal alkyne (propargyl group), especially at higher temperatures.[16] Ensure your reaction temperature is not excessively high; most click reactions proceed well at room temperature. Additionally, some propargyl compounds can react directly with the copper catalyst, leading to undesired products.[17] Using a stabilizing ligand can help minimize these side reactions.

Q3: Can I perform the click reaction and the oxime ligation in the same pot? A3: While theoretically possible, a one-pot, two-step reaction is more practical. The optimal conditions for each reaction are different. Oxime ligation often benefits from acidic conditions or specific catalysts that may interfere with the Cu(I) catalyst of the click reaction. It is generally advisable to perform one conjugation, purify the intermediate product, and then proceed with the second reaction to ensure the highest efficiency and purity for each step.

Q4: How much catalyst, reducing agent, and ligand should I use? A4: A general starting point for a bioconjugation reaction is to use a molar excess of the click chemistry reagents relative to the biomolecule. A common protocol might involve:

  • CuSO₄: 1-5 molar equivalents.

  • Reducing Agent (Sodium Ascorbate): 5-10 molar equivalents.

  • Ligand (e.g., THPTA): 5 molar equivalents (to maintain a 1:1 ratio with CuSO₄). These ratios should be optimized for your specific system.

Troubleshooting Guide: Click Chemistry (CuAAC)

The table below outlines common problems and solutions for the CuAAC reaction.

Problem Potential Cause Recommended Solution Citation
Low or No Yield Inactive Cu(I) CatalystEnsure the presence of a reducing agent (e.g., sodium ascorbate) to convert Cu(II) to Cu(I). Use freshly prepared solutions.[14][15]
Absence of a Stabilizing LigandAdd a water-soluble Cu(I)-stabilizing ligand like THPTA or BTTAA to the reaction mixture.[14]
Poor Reagent QualityUse high-purity reagents. Ensure the azide (B81097) and alkyne functional groups are intact.[13]
Incompatible BufferAvoid buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols that can interfere with the copper catalyst.-
Side Product Formation Alkyne Homo-couplingLower the reaction temperature. Ensure the use of a stabilizing ligand.[16]
Reaction with CatalystConsider if the propargyl group is part of a structure that could directly complex with copper. Using a different linker might be necessary in rare cases.[17]
Poor Solubility Reagent PrecipitationPerform the reaction in a solvent system where all components are soluble. A co-solvent like DMSO or DMF may be required for hydrophobic molecules.[18]

Diagrams: Click Chemistry Workflow and Logic

Click_Chemistry_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product propargyl R1-C≡CH (Propargyl Group) triazole Stable Triazole Ring propargyl->triazole azide R2-N3 (Azide Group) azide->triazole catalyst Cu(I) Ion catalyst->triazole Catalyses Reaction source CuSO4 + Na Ascorbate source->catalyst Generates ligand THPTA Ligand ligand->catalyst Stabilizes

Caption: Mechanism of Cu(I)-catalyzed click chemistry.

Troubleshooting_Click_Chemistry start Low Click Reaction Yield check_cu Is Cu(I) being generated and stabilized? start->check_cu check_reagents Are reagents pure and concentrations correct? check_cu->check_reagents Yes add_reagents Add fresh Na Ascorbate and a ligand (e.g., THPTA) check_cu->add_reagents No check_buffer Is the buffer compatible? (No EDTA, etc.) check_reagents->check_buffer Yes purify_reagents Use high-purity reagents; optimize molar ratios check_reagents->purify_reagents No change_buffer Switch to a non-chelating buffer (e.g., PBS, HEPES) check_buffer->change_buffer No success Yield Improved check_buffer->success Yes add_reagents->success purify_reagents->success change_buffer->success

Caption: Troubleshooting workflow for low click chemistry yield.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for conjugating a propargyl-containing molecule (such as the product from the oxime ligation protocol) to an azide-functionalized biomolecule.

  • Reagent Preparation:

    • Propargyl-Molecule: Prepare a solution of your propargyl-tagged molecule in a click-compatible buffer (e.g., PBS, pH 7.4).

    • Azide-Molecule: Prepare a solution of your azide-tagged molecule in the same buffer.

    • Catalyst Premix (Prepare fresh): In a single tube, prepare a premix of the catalyst system. For a 1 mL final reaction volume, you might add:

      • 10 µL of 50 mM CuSO₄ in water (Final: 0.5 mM)

      • 10 µL of 250 mM THPTA in water (Final: 2.5 mM)

      • 20 µL of 250 mM Sodium Ascorbate in water (Final: 5 mM)

      • Note: Add reagents in this order, vortexing between additions. The solution should be clear and colorless.

  • Conjugation Reaction:

    • Combine the propargyl-molecule and the azide-molecule in a reaction tube. A 1.5 to 5-fold molar excess of the smaller molecule is often used.

    • Add the catalyst premix to the solution containing the reactants.

    • Incubate the reaction at room temperature for 1-2 hours. The reaction can be performed at 4°C overnight if necessary for biomolecule stability.

  • Purification:

    • Remove excess reagents and the copper catalyst via size-exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using appropriate analytical methods (e.g., LC-MS, SDS-PAGE).

Section 3: General Linker Considerations

Q1: What are the benefits of the PEG4 spacer in this linker? A1: Polyethylene glycol (PEG) linkers are used to improve the properties of bioconjugates.[18] The PEG4 spacer is hydrophilic, which can enhance the water solubility of hydrophobic molecules it is attached to.[13][19] It also provides a flexible spacer that can help overcome steric hindrance between two large conjugated molecules, such as an antibody and a drug payload.[12][13]

Q2: Could the PEG4 linker itself cause steric hindrance? A2: While PEG linkers are generally used to reduce steric hindrance, very long PEG chains can sometimes wrap around a molecule and block reactive sites.[12] However, the PEG4 unit is relatively short, making this effect less likely compared to long polymeric PEGs. Its length is often sufficient to provide the necessary separation without introducing significant new steric challenges.[13]

Q3: How should I store the this compound linker? A3: The linker should be stored in a cool, dry place, typically at -20°C, and protected from light. As aminooxy compounds can be sensitive, it is best to use them promptly after preparing solutions.[4][5] Repeated freeze-thaw cycles of solutions should be avoided.

References

Technical Support Center: Aminooxy-amido-PEG4-propargyl Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminooxy-amido-PEG4-propargyl for bioconjugation.

I. General Questions

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker containing three key functional groups: an aminooxy group, a propargyl group, and a PEG4 spacer.[1][2][3] This structure allows for a two-step sequential conjugation strategy.

  • Aminooxy group: Reacts with aldehydes or ketones to form a stable oxime bond.[4][5][6]

  • Propargyl group (alkyne): Participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," to form a stable triazole linkage with an azide-containing molecule.[][8][9]

  • PEG4 spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that can improve the solubility and reduce aggregation of the resulting conjugate.

This linker is commonly used in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and for the surface modification of nanoparticles.[1][10]

II. Oxime Ligation: Troubleshooting and FAQs

The first step in utilizing the this compound linker is the reaction of the aminooxy group with an aldehyde or ketone on your target molecule.

Q2: I am observing a low yield in my oxime ligation reaction. What are the common causes and how can I improve it?

Low yields in oxime ligation are a common issue. Here are the primary factors and troubleshooting steps:

  • Suboptimal pH: The reaction rate is highly pH-dependent. For uncatalyzed reactions, a slightly acidic pH of 4-5 is generally optimal.[11] If your biomolecule is sensitive to low pH, the reaction can be performed at a neutral pH, but the rate will be significantly slower.[11]

  • Absence of a Catalyst: At neutral pH, the use of a nucleophilic catalyst is crucial to accelerate the reaction. Aniline (B41778) and its derivatives are commonly used catalysts.[4][5]

  • Low Reactant Concentration: The kinetics of oxime ligation are concentration-dependent. If your reactants are too dilute, the reaction rate will be slow, leading to incomplete conversion.

  • Reactant Instability: The aminooxy group can be reactive and may degrade over time. Ensure the purity and stability of your this compound linker and your aldehyde/ketone-containing molecule.

  • Steric Hindrance: Aldehydes are generally more reactive than ketones due to less steric hindrance.[11] If you are using a sterically hindered ketone, the reaction will be inherently slower and may require longer reaction times or higher temperatures.

Troubleshooting Workflow for Low Oxime Ligation Yield

G Troubleshooting Low Oxime Ligation Yield start Low Yield Observed check_ph Check Reaction pH start->check_ph ph_acidic Is pH 4-5? check_ph->ph_acidic check_catalyst Using a Catalyst at Neutral pH? ph_acidic->check_catalyst No check_concentration Check Reactant Concentrations ph_acidic->check_concentration Yes adjust_ph Adjust pH to 4-5 adjust_ph->check_concentration catalyst_present Catalyst Present? check_catalyst->catalyst_present add_catalyst Add Aniline Catalyst catalyst_present->add_catalyst No catalyst_present->check_concentration Yes add_catalyst->check_concentration concentration_ok Concentrations Sufficient? check_concentration->concentration_ok increase_concentration Increase Reactant Concentrations concentration_ok->increase_concentration No check_stability Verify Reactant Stability concentration_ok->check_stability Yes increase_concentration->check_stability stability_ok Reactants Stable? check_stability->stability_ok use_fresh_reagents Use Fresh/Pure Reagents stability_ok->use_fresh_reagents No consider_sterics Consider Steric Hindrance stability_ok->consider_sterics Yes use_fresh_reagents->consider_sterics sterics_issue Using a Hindered Ketone? consider_sterics->sterics_issue increase_time_temp Increase Reaction Time/Temperature sterics_issue->increase_time_temp Yes success Improved Yield sterics_issue->success No increase_time_temp->success

Caption: Troubleshooting workflow for low oxime ligation yield.

Q3: What are the optimal reaction conditions for oxime ligation with PEG linkers?

The optimal conditions can vary depending on the specific biomolecule. However, the following table provides a general guide.

ParameterUncatalyzed ReactionCatalyzed Reaction
pH 4.0 - 5.0[11]6.5 - 7.5
Catalyst NoneAniline or its derivatives (e.g., p-phenylenediamine)[4][5]
Catalyst Conc. N/A10-100 mM
Temperature Room Temperature (20-25°C)Room Temperature (20-25°C)
Reaction Time Several hours to overnight1-4 hours
Solvent Aqueous buffer (e.g., acetate, MES)Aqueous buffer (e.g., PBS) with a co-solvent like DMSO if needed for solubility

III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Troubleshooting and FAQs

The second step involves the "click" reaction between the propargyl group of the linker and an azide-functionalized molecule.

Q4: My CuAAC reaction is not working or has a low yield. What should I check?

Successful CuAAC depends on the presence of active Cu(I) catalyst. Here are common issues and solutions:

  • Inactive Copper Catalyst: Cu(I) is prone to oxidation to Cu(II), which is inactive in this reaction. It is common practice to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate.[12] Always use a freshly prepared solution of the reducing agent.

  • Insufficient Ligand: A ligand is often used to stabilize the Cu(I) catalyst and prevent its oxidation. Common ligands include THPTA and BTTAA.[8]

  • Oxygen Contamination: Oxygen can oxidize the Cu(I) catalyst. Degassing the reaction mixture by bubbling with an inert gas (like argon or nitrogen) can improve the yield.

  • Incompatible Buffer Components: Buffers containing chelating agents (e.g., EDTA) or high concentrations of thiols can interfere with the copper catalyst.

  • Side Reactions: A common side reaction is the Glaser coupling of the alkyne, which is an oxidative homocoupling.[13] This can be minimized by ensuring a reducing environment and the absence of oxygen.

Logical Diagram of Potential CuAAC Issues

G Potential Issues in CuAAC Reactions low_yield Low CuAAC Yield catalyst_issue Inactive Cu(I) Catalyst low_yield->catalyst_issue ligand_issue Ligand Problem low_yield->ligand_issue oxygen_contamination Oxygen Contamination low_yield->oxygen_contamination buffer_incompatibility Buffer Incompatibility low_yield->buffer_incompatibility side_reactions Side Reactions low_yield->side_reactions oxidation Oxidation to Cu(II) catalyst_issue->oxidation insufficient_reducing_agent Insufficient Reducing Agent catalyst_issue->insufficient_reducing_agent no_ligand No Ligand Used ligand_issue->no_ligand wrong_ligand Inappropriate Ligand ligand_issue->wrong_ligand chelators Chelating Agents (e.g., EDTA) buffer_incompatibility->chelators thiols High Thiol Concentration buffer_incompatibility->thiols glaser_coupling Glaser Coupling side_reactions->glaser_coupling

Caption: Common causes of low yield in CuAAC reactions.

Q5: What are the recommended starting conditions for a CuAAC reaction with a PEGylated substrate?

The following table provides a good starting point for optimizing your CuAAC reaction.

ParameterRecommended Condition
Copper Source CuSO₄·5H₂O
Copper Conc. 100-500 µM
Reducing Agent Sodium Ascorbate (freshly prepared)
Reducing Agent Conc. 5-10 fold molar excess over copper
Ligand THPTA or BTTAA
Ligand Conc. 2-5 fold molar excess over copper
Reactant Molar Ratio 1.5-5 fold excess of one reactant
Solvent Aqueous buffer (e.g., PBS) with a co-solvent like DMSO or t-butanol for poorly soluble substrates
Temperature Room Temperature (20-25°C)
Reaction Time 1-12 hours

IV. Purification and Characterization

Q6: What are the best methods for purifying my final PEGylated conjugate?

The choice of purification method depends on the properties of your conjugate and the nature of the impurities.

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller unreacted linkers, catalysts, and other reagents.[]

  • Ion Exchange Chromatography (IEX): The PEG chain can shield surface charges on a protein, altering its isoelectric point. This change in charge can be exploited for separation using IEX.[]

  • Reverse Phase Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity and can be used to separate the PEGylated product from the unreacted biomolecule.[]

  • Dialysis/Ultrafiltration: Useful for removing small molecule impurities like salts and unreacted linkers, but may not be effective for separating unreacted biomolecules from the conjugate.[]

V. Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation

  • Dissolve your aldehyde or ketone-functionalized biomolecule in the chosen reaction buffer (see table in Q3 for pH recommendations).

  • Add the this compound linker to the reaction mixture. A slight molar excess (1.2-2 equivalents) of the linker is often used.

  • If performing a catalyzed reaction at neutral pH, add the aniline catalyst from a stock solution.

  • Allow the reaction to proceed at room temperature with gentle stirring for the recommended time (see table in Q3).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Once the reaction is complete, the product can be purified or used directly in the subsequent CuAAC reaction.

Protocol 2: General Procedure for CuAAC Reaction

  • Dissolve the propargyl-functionalized biomolecule (from Protocol 1) and the azide-containing molecule in a degassed aqueous buffer (e.g., PBS).

  • Prepare a premix of the copper source (e.g., CuSO₄) and the ligand (e.g., THPTA).

  • Add the copper/ligand premix to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).

  • Allow the reaction to proceed at room temperature with gentle stirring.

  • Monitor the reaction progress by LC-MS or another suitable method.

  • Upon completion, purify the final conjugate using one of the methods described in Q6.

Experimental Workflow Diagram

G This compound Conjugation Workflow start Start oxime_ligation Step 1: Oxime Ligation (Aminooxy + Aldehyde/Ketone) start->oxime_ligation purify1 Optional Purification (e.g., Desalting) oxime_ligation->purify1 cuaac Step 2: CuAAC Reaction (Propargyl + Azide) purify1->cuaac purify2 Purification of Final Conjugate (e.g., SEC, IEX) cuaac->purify2 characterize Characterization (e.g., LC-MS, SDS-PAGE) purify2->characterize end End characterize->end

Caption: General experimental workflow for conjugation.

References

Technical Support Center: Preventing Aggregation in ADC Synthesis with Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Aminooxy-amido-PEG4-propargyl in Antibody-Drug Conjugate (ADC) synthesis. Our goal is to help you overcome challenges related to aggregation and ensure the successful development of your ADC candidates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in ADC synthesis?

This compound is a bifunctional linker used in bioconjugation, particularly for the synthesis of ADCs. It contains three key functional groups:

  • Aminooxy group: This group reacts with the aldehyde or ketone group on a modified antibody or payload to form a stable oxime linkage.

  • PEG4 spacer: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity of the ADC, which can help to mitigate aggregation and improve pharmacokinetic properties.

  • Propargyl group: This terminal alkyne group can be used for subsequent click chemistry reactions, such as attaching a cytotoxic payload via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).

The primary role of this linker is to covalently attach a drug payload to an antibody while enhancing the overall stability and solubility of the resulting ADC.

Q2: What are the primary causes of aggregation during ADC synthesis?

Aggregation of ADCs is a common challenge that can arise from several factors:

  • Hydrophobic Interactions: Many cytotoxic payloads are hydrophobic. When multiple drug molecules are conjugated to an antibody, the resulting ADC can have increased hydrophobicity, leading to self-association and aggregation.

  • Intermolecular Cross-linking: If the linker or payload has reactive groups that can react with other antibodies, it can lead to the formation of covalent cross-links and aggregation.

  • High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC and create steric hindrance, both of which can promote aggregation.

  • Improper Reaction Conditions: Suboptimal pH, temperature, or buffer conditions can lead to antibody denaturation or promote side reactions that result in aggregation.

  • Purification and Formulation Issues: The purification process or the final formulation buffer can sometimes induce aggregation if not optimized for the specific ADC.

Q3: How does the PEG4 spacer in this compound help prevent aggregation?

The polyethylene glycol (PEG) spacer plays a crucial role in preventing aggregation through two main mechanisms:

  • Increased Hydrophilicity: PEG is a highly hydrophilic polymer. Incorporating a PEG4 spacer into the linker increases the overall water solubility of the ADC, counteracting the hydrophobicity of the cytotoxic payload.

  • Steric Hindrance: The flexible PEG chains create a hydrophilic cloud around the antibody, providing steric hindrance that prevents close contact and self-association between ADC molecules.

Troubleshooting Guide

This guide addresses specific issues that may arise during ADC synthesis using this compound.

Problem Potential Cause Recommended Solution
High levels of aggregation observed after conjugation. High DAR: The number of drug molecules per antibody is too high, increasing hydrophobicity.Optimize the molar ratio of the linker-payload construct to the antibody to achieve a lower, more controlled DAR.
Suboptimal buffer conditions: The pH or salt concentration of the reaction buffer is promoting aggregation.Screen different buffer systems. A common starting point is phosphate-buffered saline (PBS) at pH 7.4. Consider adjusting the pH to be slightly above or below the isoelectric point of the antibody to increase electrostatic repulsion.
Hydrophobic payload: The cytotoxic drug is highly hydrophobic.Increase the length of the PEG spacer in the linker if possible (e.g., PEG8, PEG12) to further enhance hydrophilicity.
Incomplete conjugation reaction. Inefficient oxime ligation: The reaction between the aminooxy group and the aldehyde/ketone on the antibody is not going to completion.Ensure the pH of the reaction is within the optimal range for oxime formation (typically pH 4.5-5.5). Increase the reaction time or the concentration of the linker-payload construct.
Steric hindrance: The conjugation site on the antibody is not easily accessible.Consider engineering the antibody to introduce a more accessible conjugation site.
Precipitation during the reaction. Low solubility of the linker-payload construct: The drug-linker complex is not soluble in the reaction buffer.Dissolve the linker-payload construct in an organic co-solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough to not denature the antibody (typically <10%).
Aggregation during purification. Inappropriate purification method: The chosen chromatography resin or method is causing the ADC to aggregate.Screen different purification methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Use buffers that are known to stabilize the ADC.

Experimental Protocols

Protocol 1: General Procedure for ADC Synthesis via Oxime Ligation

  • Antibody Preparation:

    • Generate an aldehyde or ketone group on the antibody. This can be achieved through methods such as periodate (B1199274) oxidation of N-terminal serine or threonine residues, or by enzymatic modification using sialidase and galactose oxidase on N-glycans.

    • Purify the modified antibody using size-exclusion chromatography (SEC) to remove any excess reagents.

  • Conjugation Reaction:

    • Dissolve the this compound-payload construct in a suitable organic solvent (e.g., DMSO) to create a stock solution.

    • In a reaction vessel, add the modified antibody in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.0).

    • Add the linker-payload stock solution to the antibody solution at a desired molar excess (e.g., 5-20 fold molar excess over the antibody). The final concentration of the organic co-solvent should be kept below 10%.

    • Incubate the reaction at room temperature or 4°C for 12-24 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC using SEC to remove any unreacted linker-payload and other impurities.

    • The ADC can be further purified and characterized by hydrophobic interaction chromatography (HIC) to separate species with different DARs.

  • Characterization:

    • Determine the DAR using UV-Vis spectroscopy or mass spectrometry.

    • Assess the level of aggregation using size-exclusion chromatography with multi-angle light scattering (SEC-MALS).

    • Confirm the integrity of the ADC using SDS-PAGE.

Visualizations

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification_char Purification & Characterization Antibody Antibody Modification Generate Aldehyde/Ketone Antibody->Modification Purify_Ab Purify Modified Antibody (SEC) Modification->Purify_Ab Reaction Oxime Ligation Purify_Ab->Reaction Linker_Payload This compound-Payload Linker_Payload->Reaction Purify_ADC Purify ADC (SEC/HIC) Reaction->Purify_ADC Characterization Characterize ADC (DAR, Aggregation) Purify_ADC->Characterization

Caption: Workflow for ADC synthesis using this compound.

Aggregation_Prevention cluster_without_peg Without PEG Spacer cluster_with_peg With PEG4 Spacer ADC1 ADC Aggregation Aggregation ADC1->Aggregation ADC2 ADC ADC2->Aggregation Steric_Hindrance Steric Hindrance & Hydrophilicity ADC_PEG1 ADC-PEG4 ADC_PEG1->Steric_Hindrance ADC_PEG2 ADC-PEG4 ADC_PEG2->Steric_Hindrance

Caption: Role of PEG4 spacer in preventing ADC aggregation.

Technical Support Center: Troubleshooting Low Yield in Click Chemistry with Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yields in click chemistry reactions utilizing Aminooxy-amido-PEG4-propargyl. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low reaction yields in a question-and-answer format.

Q1: My click chemistry reaction with this compound is showing very low yield. What are the most common causes?

Low yield in CuAAC reactions can stem from several factors. The most common culprits are related to reagent quality, reaction conditions, and the presence of interfering substances. Specifically, you should investigate:

  • Reagent Integrity: Degradation of the this compound, the azide-containing molecule, or the catalyst components.

  • Catalyst Issues: Inefficient generation or rapid oxidation of the active Cu(I) catalyst.

  • Reaction Conditions: Suboptimal concentrations of reactants, incorrect temperature, or insufficient reaction time.

  • Presence of Inhibitors: Contaminants in the reaction mixture that can chelate copper or react with the reagents.

  • Purification Losses: Difficulty in separating the PEGylated product from starting materials and byproducts.

Q2: How can I ensure the quality and integrity of my this compound and other reagents?

Reagent quality is paramount for a successful click reaction.

  • Storage: Store this compound and azide-containing compounds at the recommended temperature (typically -20°C or -80°C), protected from light and moisture to prevent degradation.[1]

  • Fresh Solutions: Prepare solutions of reactants, especially the sodium ascorbate (B8700270) reducing agent, fresh before each experiment.[1] Ascorbate solutions can degrade, particularly when exposed to air.

  • Quality Control: If you suspect reagent degradation, consider verifying the integrity of your starting materials using techniques like NMR or mass spectrometry.

Q3: I suspect a problem with my copper catalyst. How can I troubleshoot catalyst-related issues?

The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state.

  • Oxygen Exclusion: While CuAAC is generally robust, for sensitive reactions, degassing your solvents by sparging with nitrogen or argon can help minimize the oxidation of Cu(I).

  • Reducing Agent: Ensure you are using a sufficient excess of the reducing agent (e.g., sodium ascorbate) to maintain a pool of active Cu(I) throughout the reaction. A common starting point is a 2-5 fold molar excess of ascorbate to the copper sulfate (B86663).

  • Copper Source: Use a high-purity source of copper(II) sulfate or a pre-made Cu(I) catalyst. If preparing the catalyst in situ, allow the copper(II) and reducing agent to pre-mix briefly before adding the reactants.

  • Ligands: The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended, especially in aqueous buffers or when working with biomolecules. Ligands protect the copper from oxidation and improve catalytic efficiency.[2]

Q4: What are the optimal reaction conditions for a click reaction with a PEGylated alkyne?

Optimizing reaction conditions is key to maximizing yield.

  • Concentration: Click reactions are bimolecular and thus benefit from higher reactant concentrations.[1] If you are working with dilute solutions, consider concentrating your reactants if possible.

  • Stoichiometry: While a 1:1 molar ratio of alkyne to azide (B81097) is the theoretical ideal, it is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of one reactant to drive the reaction to completion, particularly if one component is more precious.

  • Temperature and Time: Most click reactions proceed efficiently at room temperature.[3] However, if the yield is low, increasing the temperature to 37°C or 40°C can enhance the reaction rate.[1] Monitoring the reaction over time (e.g., at 1, 4, 12, and 24 hours) via TLC or LC-MS can help determine the optimal reaction duration.[1][4]

Q5: Could the PEG linker in this compound be causing steric hindrance?

While PEG linkers are designed to be flexible, steric hindrance can sometimes be a factor, especially when conjugating to bulky molecules.[2]

  • Linker Length: The PEG4 linker is relatively short. If you are consistently seeing low yields and have ruled out other factors, it's possible that a longer PEG linker might be necessary to provide more distance and flexibility between the two molecules being conjugated.

  • Molecular Modeling: In silico modeling of your reactants could provide insights into potential steric clashes.

Q6: I'm observing precipitate formation during my reaction. What could this be and how can I prevent it?

Precipitate formation can indicate several issues.

  • Reagent Insolubility: One or more of your reactants may not be fully soluble in the chosen solvent system. The PEG linker on this compound generally improves water solubility, but the molecule it's reacting with may have limited solubility.[5] Consider adding a co-solvent like DMSO or DMF (keeping the final concentration below 10-20% to avoid protein denaturation if applicable).[1]

  • Copper Complex Precipitation: Certain buffers, especially phosphate (B84403) buffers, can cause precipitation of copper salts. It is often recommended to use non-coordinating buffers like HEPES or Tris.

  • Product Insolubility: The final conjugated product might be less soluble than the starting materials. If so, a different solvent system may be required for the reaction and purification.

Q7: I'm struggling with the purification of my PEGylated product. What are the best practices?

Purification of PEGylated molecules can be challenging due to their heterogeneity and physical properties.[6][7]

  • Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated product from smaller, unreacted starting materials and catalyst components.[1][6]

  • Reverse-Phase HPLC (RP-HPLC): For smaller molecules, RP-HPLC can provide high-resolution separation. However, PEGylated compounds can sometimes exhibit poor peak shape. Using a C4 or C8 column instead of a C18, and optimizing the gradient and mobile phase additives (e.g., TFA), can improve separation.

  • Ion-Exchange Chromatography (IEX): If your molecule has a net charge, IEX can be a powerful purification tool to separate based on charge differences between the product and starting materials.[8]

  • Dialysis/Ultrafiltration: For large biomolecules, dialysis or ultrafiltration can be used to remove small molecule impurities.

Quantitative Data Summary

The following tables provide recommended starting points for optimizing your click chemistry reaction.

Table 1: Recommended Reagent Concentrations and Ratios

ComponentRecommended ConcentrationMolar Ratio (relative to limiting reagent)Notes
Alkyne (this compound)10 µM - 10 mM1 - 1.5Higher concentrations generally lead to faster reactions.[1]
Azide-containing molecule10 µM - 10 mM1 - 1.5Using a slight excess of the less critical component can drive the reaction.
Copper(II) Sulfate50 µM - 1 mM0.1 - 1Typically used in catalytic amounts.
Sodium Ascorbate250 µM - 5 mM2 - 5 (relative to Copper)A fresh solution is crucial for efficient reduction of Cu(II) to Cu(I).[3]
Copper-stabilizing Ligand (e.g., THPTA)100 µM - 2 mM1 - 2 (relative to Copper)Recommended for reactions in aqueous buffers and with biomolecules.[2]

Table 2: Troubleshooting Reaction Conditions

ParameterStandard ConditionTroubleshooting ActionRationale
Temperature Room Temperature (20-25°C)Increase to 37-40°CIncreases reaction kinetics for sterically hindered substrates.[1]
Reaction Time 1 - 4 hoursExtend to 12-24 hoursSome reactions, especially at low concentrations, may require longer to reach completion.[1][4]
pH 7.0 - 8.0Maintain within 6.5 - 8.5Extreme pH values can affect the stability of reactants and the catalyst complex.
Solvent Aqueous Buffer (HEPES, Tris)Add co-solvent (DMSO, DMF, t-BuOH)Improves solubility of hydrophobic reactants.[3]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general workflow for conjugating this compound to an azide-containing molecule.

  • Prepare Stock Solutions:

    • Dissolve the azide-containing molecule in a suitable buffer or solvent (e.g., water, DMSO) to a stock concentration of 10 mM.

    • Dissolve this compound in the same buffer/solvent to a stock concentration of 10 mM.

    • Prepare a 50 mM stock solution of copper(II) sulfate in water.

    • Prepare a 100 mM stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.

    • Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in water immediately before use.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the azide-containing molecule to the desired final concentration (e.g., 1 mM).

    • Add the this compound to the desired final concentration (e.g., 1.1 mM for a 1.1-fold excess).

    • Add the copper(II) sulfate to a final concentration of 100 µM.

    • Add the copper-stabilizing ligand to a final concentration of 200 µM.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 500 µM.

    • Adjust the final volume with the reaction buffer/solvent.

    • Vortex the mixture gently.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be placed on a rotator or shaker.

  • Monitoring and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, purify the product using a suitable method such as SEC, RP-HPLC, or dialysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Click Chemistry start Low Reaction Yield Observed reagent_check Check Reagent Quality (Age, Storage, Purity) start->reagent_check catalyst_check Review Catalyst System (Fresh Ascorbate, Ligand Use, O2) reagent_check->catalyst_check Reagents OK success Yield Improved reagent_check->success Replaced Reagents condition_check Optimize Reaction Conditions (Concentration, Temp, Time) catalyst_check->condition_check Catalyst OK catalyst_check->success Optimized Catalyst purification_check Evaluate Purification Method (Loss during workup?) condition_check->purification_check Conditions OK condition_check->success Optimized Conditions purification_check->success Purification OK purification_check->success Improved Purification

Caption: A flowchart for troubleshooting low yields in click chemistry reactions.

CuAAC_Mechanism Simplified Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway cluster_catalyst Catalyst Activation cluster_reaction Cycloaddition CuII Cu(II)SO4 Ascorbate Sodium Ascorbate (Reducing Agent) CuII->Ascorbate Reduction CuI Cu(I) Ascorbate->CuI Alkyne This compound (R1-C≡CH) CuI->Alkyne + Cu_Acetylide Copper-Acetylide Intermediate Alkyne->Cu_Acetylide Azide Azide Molecule (R2-N3) Triazole 1,4-disubstituted Triazole Product Azide->Triazole Cu_Acetylide->Azide +

Caption: The catalytic cycle of a CuAAC reaction.

References

Technical Support Center: Purification of Aminooxy-amido-PEG4-propargyl Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Aminooxy-amido-PEG4-propargyl and its subsequent bioconjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key reactive groups?

This compound is a bifunctional, PEGylated crosslinker.[1][2] It contains two key reactive functional groups:

  • An aminooxy group (-ONH2): This group specifically reacts with aldehyde or ketone moieties to form a stable oxime linkage.[3]

  • A propargyl group (a terminal alkyne): This group enables "click chemistry," most commonly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-containing molecules.[4]

The PEG4 (polyethylene glycol) spacer enhances solubility in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[5][][7]

Q2: What are the most common impurities encountered during the synthesis and conjugation of this linker?

During synthesis of the linker itself or after a conjugation reaction, several impurities may be present:

  • Unreacted starting materials: Any reagents used to synthesize the linker that were not fully consumed.

  • Excess unconjugated linker: The most common impurity after a bioconjugation reaction.[5]

  • Hydrolyzed linker: The aminooxy or other functional groups may degrade depending on buffer conditions (pH, temperature).

  • Side-products: Undesired products from reactions with other functional groups on the target molecule.

  • Aggregates: PEGylated molecules can sometimes induce aggregation of the target biomolecule, especially at high concentrations or under suboptimal buffer conditions.[8]

Q3: Which analytical techniques are recommended for assessing the purity of the conjugate?

A combination of methods is often necessary for full characterization:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating the conjugate from unconjugated linkers and other impurities based on hydrophobicity.[][9][10] Size-exclusion chromatography (SEC-HPLC) can also be used to separate based on size.[]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial for confirming the molecular weight of the final conjugate and identifying impurities.[10]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative method to monitor reaction progress and assess the complexity of the crude mixture. PEGylated compounds can sometimes streak on silica (B1680970) plates.[11]

  • SDS-PAGE (for protein conjugates): This technique can visualize the increase in molecular weight of a protein after PEGylation, confirming successful conjugation.

Q4: How should I choose the primary purification method?

The best method depends on the properties of your target molecule (e.g., protein, peptide, small molecule) and the nature of the impurities.[5]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, pad="0.5", newrank=true, width=8, height=4]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: "Decision workflow for selecting a purification method."

Troubleshooting Guide

This section addresses common problems encountered during the purification of this compound conjugates.

Problem Possible Cause(s) Recommended Solution(s)
Low Recovery of Conjugate Non-specific binding: The conjugate is sticking to the chromatography column matrix or ultrafiltration membrane.[5][8]- For Chromatography: Test different column materials (e.g., C8 instead of C18 for RP-HPLC).[5] Add organic modifiers or change the pH of the mobile phase. - For Membranes: Use membranes known for low protein binding (e.g., regenerated cellulose). Pre-condition the membrane as per the manufacturer's protocol.[5]
Precipitation/Aggregation: The conjugate is not soluble in the chosen purification buffer, leading to precipitation on the column or during concentration steps.[5][8]- Screen different buffer conditions (pH, ionic strength) for optimal stability and solubility. - Perform all purification steps at a lower temperature (e.g., 4°C) to minimize aggregation.[8] - For chromatography, reduce the flow rate to lower pressure.[8]
Poor Separation / Co-elution of Product and Impurities Inappropriate column/method: The selected chromatography method (e.g., SEC, RP-HPLC) does not provide sufficient resolution.[5][8]- For SEC: Ensure the column's fractionation range is suitable for separating your conjugate from the unconjugated linker. Use a longer column or a slower flow rate to improve resolution.[8] - For RP-HPLC: Optimize the gradient. A shallower gradient often provides better separation of closely eluting species.[9] Test different stationary phases (e.g., C4, C8, C18) to alter selectivity.[9]
Column overloading: Too much sample was loaded onto the column, exceeding its binding capacity and causing peak broadening.[5]- Reduce the amount of sample injected onto the column.[5] Perform multiple smaller injections if necessary.
Product Instability or Degradation During Purification Harsh pH conditions: The conjugate is sensitive to the high or low pH of the mobile phases (e.g., TFA in RP-HPLC).- If possible, use a mobile phase with a more neutral pH. - Immediately neutralize fractions containing the purified product after collection.
Prolonged processing time: The conjugate is degrading over the long duration of the purification run.- Optimize the method to reduce the run time. - Work at a lower temperature (4°C) to slow degradation.[8]
Streaking on TLC Plates High polarity of PEG: PEG-containing compounds are very polar and often interact strongly with silica gel, leading to streaking.[11]- Use a more polar mobile phase system, such as Dichloromethane/Methanol or Chloroform/Methanol, which can help create tighter spots.[11] - Consider using reverse-phase TLC plates (e.g., C18) for better results.

dot graph G { graph [splines=ortho, nodesep=0.5, pad="0.5", width=8, height=5]; node [shape=box, style="filled", margin="0.2,0.1", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption: "A logic diagram for troubleshooting purification issues."

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This method is ideal for purifying conjugates based on differences in hydrophobicity. It is highly effective at removing unconjugated linker from the final product.

Materials:

  • Crude conjugate sample, filtered (0.22 µm filter)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN)

  • RP-HPLC system with a UV detector

  • C18 or C8 analytical or semi-preparative column

  • Collection tubes

Methodology:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until a stable baseline is achieved.

  • Sample Injection: Inject the filtered crude sample onto the column. The injection volume should not exceed the column's recommended capacity to avoid overloading.[5]

  • Elution Gradient: Elute the bound components using a linear gradient. A typical gradient might be:

    • 5% to 65% Mobile Phase B over 30 minutes.[9]

    • Note: This gradient must be optimized. A shallower gradient over a longer time generally provides better resolution.[9]

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm (for peptide bonds) and/or 280 nm (for proteins with Trp/Tyr residues).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Analysis and Pooling: Analyze the collected fractions for purity (e.g., by analytical HPLC or MS). Pool the fractions containing the pure product.

  • Solvent Removal: Remove the organic solvent and lyophilize or buffer-exchange the pooled fractions to obtain the final product in a suitable storage buffer.

Protocol 2: Purification by Solid-Phase Extraction (SPE)

SPE is a rapid method for sample cleanup and for removing excess, highly different impurities (like salts or a very non-polar linker from a polar product). It is generally used for cleanup rather than high-resolution separation.

Materials:

  • SPE Cartridge (e.g., C18 for reversed-phase)

  • SPE manifold

  • Crude conjugate sample

  • Conditioning, Wash, and Elution solvents

Methodology:

  • Conditioning: Prepare the sorbent for extraction. This is often a two-step process.[12]

    • Pass an organic solvent (e.g., Methanol or ACN) through the cartridge to solvate the functional chains.[12]

    • Pass an aqueous solvent (e.g., Water or buffer matching the sample) to equilibrate the sorbent. Do not let the sorbent dry out.[12]

  • Loading: Load the sample onto the SPE cartridge at a slow, steady flow rate to ensure optimal interaction and retention of the analyte.[12]

  • Washing: Pass a weak solvent (a solvent that will not elute the desired compound) through the cartridge to wash away weakly bound impurities.[12] For C18 SPE, this is typically a low percentage of organic solvent in water.

  • Elution: Elute the desired conjugate using a strong solvent that disrupts the interaction between the compound and the sorbent.[12] For C18 SPE, this is typically a high percentage of organic solvent (e.g., ACN or Methanol).

  • Analysis: Analyze the eluted fraction for purity and concentration.

References

Technical Support Center: Characterization of Aminooxy-amido-PEG4-propargyl Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, frequently asked questions, and detailed protocols for the successful labeling and characterization of proteins using Aminooxy-amido-PEG4-propargyl.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the two-stage labeling process: (1) Aminooxy ligation to an oxidized glycoprotein (B1211001) and (2) Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the propargyl group with an azide-containing reporter molecule.

Stage 1: Aminooxy Labeling of Glycoproteins

Q1: Why is my aminooxy labeling efficiency low?

A1: Low labeling efficiency can stem from several factors:

  • Incomplete Oxidation: The initial step of generating aldehydes on glycoprotein sialic acids via periodate (B1199274) oxidation may be inefficient. Ensure your sodium periodate (NaIO₄) solution is freshly prepared and protected from light.[1] Consider optimizing the NaIO₄ concentration and incubation time. For selective oxidation of sialic acids, a final concentration of 1mM periodate is often used.[2]

  • Suboptimal pH: The formation of an oxime bond between the aminooxy group and the aldehyde is most efficient at a neutral pH (6.5-7.5).[2] If your protein is in a buffer outside this range, consider a buffer exchange step prior to labeling.[2]

  • Low Protein Concentration: Working with dilute protein solutions (<20 µM) can result in poor labeling and recovery yields.[1] Whenever possible, concentrate your protein solution to 3-15 mg/mL.[1]

  • Presence of Amines: Buffers containing primary amines (e.g., Tris) can compete with the aminooxy group. It is recommended to perform the reaction in amine-free buffers like PBS or acetate (B1210297) buffer.[2]

  • Reaction Kinetics: While the reaction proceeds, it can be slow. The inclusion of a catalyst like aniline (B41778) (e.g., 10 mM) can significantly accelerate the rate of oxime bond formation, allowing for lower concentrations of the labeling reagent and shorter reaction times.[3]

Q2: My protein precipitated during the labeling reaction. What should I do?

A2: Protein precipitation occurs when the modification alters the protein's solubility properties.[4][5]

  • Reduce Molar Excess: You may be using too high a concentration of the this compound reagent. Try reducing the molar excess of the labeling reagent.

  • Optimize Buffer Conditions: Ensure the pH and ionic strength of your buffer are optimal for your specific protein's stability. Adding solubilizing agents like glycerol (B35011) (up to 20%) may also help.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction and potentially prevent aggregation.

Stage 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Q3: The click reaction is not working or has very low yield. How can I troubleshoot this?

A3: The CuAAC reaction is generally robust but requires careful setup.[6]

  • Copper (I) Oxidation: The active catalyst is Copper(I), which is prone to oxidation. The reaction must include a reducing agent, typically sodium ascorbate (B8700270), to keep the copper in its Cu(I) state.[7][8] Ensure your sodium ascorbate solution is fresh.

  • Oxygen Sensitivity: Minimize the reaction's exposure to oxygen, which can deplete the reducing agent and inactivate the catalyst.[7][9] Degassing the solution or performing the reaction under an inert atmosphere (nitrogen or argon) is recommended.[10]

  • Ligand Use: A copper-chelating ligand, such as THPTA, is crucial. The ligand stabilizes the Cu(I) ion, increases reaction efficiency, and protects the protein from damage by reactive oxygen species that can be generated.[7][9][10] Use a 5:1 ligand-to-copper ratio for best results.[7]

  • Reagent Purity: Ensure the purity of your azide-containing reporter molecule and the propargyl-labeled protein.

Q4: I'm observing protein degradation or aggregation after the click reaction. Why is this happening?

A4: This is often due to oxidative damage caused by the reaction components.

  • Reactive Oxygen Species (ROS): The combination of copper and ascorbate can generate ROS, which may damage sensitive amino acid residues on the protein.[7][9] The use of a protective copper ligand is the primary defense against this.[7][8]

  • Ascorbate Byproducts: Byproducts of ascorbate oxidation can react with lysine (B10760008) and arginine side chains, leading to modification and aggregation.[9] Including aminoguanidine (B1677879) in the reaction mixture can intercept these reactive byproducts.[6][10]

  • Excess Copper: High concentrations of copper can be cytotoxic and cause protein damage.[11] Use the lowest effective concentration, typically between 0.05 and 0.25 mM.[7]

Q5: Is there non-specific labeling in click chemistry?

A5: While highly specific, some minor non-specific labeling can occur. A reaction of native proteins (without an azide (B81097) group) with terminal alkynes in the presence of a Cu(I) catalyst can result in weak, non-specific protein labeling.[12] This effect is not observed in the absence of the copper catalyst.[12] Always include a negative control (protein without the clickable handle) to assess the level of non-specific background.

Characterization of Labeled Proteins

Q6: How do I confirm successful labeling using SDS-PAGE?

A6: Successful labeling with the this compound linker and a subsequent reporter molecule (e.g., a fluorescent dye or biotin) will increase the molecular weight of the protein. This can be visualized as a shift in the band position on an SDS-PAGE gel compared to the unlabeled protein. The PEG component itself can cause the protein to migrate slower than its actual molecular weight would suggest. However, be aware that under certain SDS-PAGE conditions, particularly with high heat, cleavage of the thioether bond in maleimide-thiol conjugates has been observed, which could potentially affect analysis if that chemistry is used downstream.[13]

Q7: What are the challenges of analyzing my PEGylated protein with mass spectrometry?

A7: Mass spectrometry (MS) is a powerful tool for confirming labeling, but PEGylation presents challenges.[14]

  • Heterogeneity: The PEG linker can be polydisperse, and the degree of labeling can vary, leading to a complex mixture of species. This results in broad peaks and spectral congestion, making data interpretation difficult.[15][16]

  • Increased Charging: PEGylated proteins tend to acquire multiple charges during electrospray ionization (ESI), further complicating the mass spectrum.[14]

  • Analysis Strategy: Using LC-MS methods can help separate different PEGylated species before they enter the mass spectrometer.[17][18] High-resolution instruments like Orbitrap or TOF mass spectrometers are recommended for accurate mass determination of the heterogeneous products.[15][16] Post-column infusion of amines can help reduce charge state complexity and improve spectral quality.[16]

Quantitative Data Summary

The following table summarizes the expected molecular weight additions for each step of the labeling process. This is crucial for interpreting mass spectrometry data.

Reagent/ModificationMolecular FormulaMolecular Weight (Da)Mass Added (Da)
This compound C₁₃H₂₄N₂O₆304.34304.34
Oxime bond formation¹-18.02 (loss of H₂O)
Net Mass Addition (Stage 1) 286.32
Example Azide Reporter: Biotin-PEG4-AzideC₂₂H₃₈N₆O₅S514.64514.64
Total Net Mass Addition (Stage 1 + 2) 800.96

¹The reaction of an aminooxy group with an aldehyde to form an oxime bond results in the loss of one water molecule.

Experimental Protocols

Protocol 1: Two-Step Glycoprotein Labeling

A. Oxidation of Sialic Acids

  • Prepare Protein: Dissolve the glycoprotein in an amine-free buffer (e.g., 1X PBS, pH 7.4) to a final concentration of 3-15 mg/mL.[1]

  • Prepare Oxidant: Prepare a 100 mM stock solution of sodium periodate (NaIO₄) in dH₂O. Keep this solution on ice and protected from light.[1]

  • Oxidation Reaction: Add the NaIO₄ stock solution to the protein solution to achieve a final concentration of 1-10 mM. Incubate on ice for 30 minutes in the dark.[2]

  • Quench & Purify: Remove excess periodate using a desalting column (e.g., Sephadex G-25) equilibrated with a neutral coupling buffer (e.g., 1X PBS, pH 7.2).[1][2]

B. Aminooxy-Propargyl Labeling

  • Prepare Labeling Reagent: Prepare a 5-10 mM stock solution of this compound in DMSO or water.

  • Labeling Reaction: Add a 50-fold molar excess of the this compound stock solution to the oxidized protein.[1]

  • (Optional) Add Catalyst: To accelerate the reaction, add aniline to a final concentration of 10 mM.[3]

  • Incubate: Gently mix the reaction and incubate at room temperature for 2 hours, protected from light.[1]

  • Purify: Remove excess labeling reagent using a desalting column or dialysis against the desired storage buffer.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Prepare Reagents:

    • Propargyl-Protein: Your purified protein from Protocol 1.

    • Azide Reporter: Prepare a 10 mM stock solution in DMSO.

    • Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[7]

    • Ligand (THPTA): Prepare a 50 mM stock solution in water.[7]

    • Sodium Ascorbate: Prepare fresh a 100 mM stock solution in water.[10]

  • Set up Reaction: In a microcentrifuge tube, combine the following in order:

    • Propargyl-labeled protein (final concentration ~10-50 µM)

    • Azide Reporter (add a 2 to 10-fold molar excess over the protein)

    • Premix of CuSO₄ and THPTA ligand. Add volumes to achieve final concentrations of 0.1 mM CuSO₄ and 0.5 mM THPTA.[7]

  • Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2-5 mM to initiate the click reaction.[7]

  • (Optional) Degas: For sensitive proteins, briefly degas the mixture with argon or nitrogen before and after adding the ascorbate.[10]

  • Incubate: Cap the tube and incubate at room temperature for 1-4 hours.

  • Purify: Purify the final labeled protein conjugate via size-exclusion chromatography or dialysis to remove reagents.

Visualizations

experimental_workflow cluster_0 Stage 1: Aminooxy Labeling cluster_1 Stage 2: Click Chemistry (CuAAC) start Glycoprotein oxidation 1. Periodate Oxidation (NaIO₄) start->oxidation purify1 2. Desalting oxidation->purify1 aldehyde_protein Protein with Aldehyde Groups purify1->aldehyde_protein labeling 3. Add Aminooxy-PEG4-Propargyl (+ Aniline Catalyst) aldehyde_protein->labeling purify2 4. Desalting labeling->purify2 propargyl_protein Propargyl-Labeled Protein purify2->propargyl_protein cu_reagents 5. Add Azide Reporter, CuSO₄/Ligand, Ascorbate propargyl_protein->cu_reagents purify3 6. Final Purification cu_reagents->purify3 final_product Final Labeled Protein Conjugate purify3->final_product

Caption: Workflow for two-stage labeling of glycoproteins.

troubleshooting_logic start Low Labeling Efficiency? oxidation Check Periodate? (Fresh, Conc.) start->oxidation Stage 1 ph Check Buffer pH? (pH 6.5-7.5) start->ph Stage 1 catalyst Add Aniline Catalyst? start->catalyst Stage 1 click Low Click Yield? ascorbate Use Fresh Ascorbate? click->ascorbate Stage 2 oxygen Minimize O₂? (Degas) click->oxygen Stage 2 ligand Using Cu Ligand? (e.g., THPTA) click->ligand Stage 2

Caption: Troubleshooting logic for common labeling issues.

References

Validation & Comparative

A Head-to-Head Comparison of Aminooxy-amido-PEG4-propargyl and Other Non-Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the choice of a linker to connect the targeting moiety to the potent payload is a critical determinant of efficacy and safety. Non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody, are prized for their high plasma stability. This guide provides an objective comparison of Aminooxy-amido-PEG4-propargyl, a modern non-cleavable linker, with other commonly used alternatives, supported by established chemical principles and experimental data from analogous systems.

Introduction to Non-Cleavable Linkers

Non-cleavable linkers are designed to remain intact in the systemic circulation, preventing premature release of the cytotoxic payload and minimizing off-target toxicity. The release of the drug in its active form relies on the complete proteolytic degradation of the antibody carrier within the target cell's lysosome. This mechanism enhances the therapeutic window by ensuring that the potent drug is delivered specifically to the intended site of action.

This compound is a heterobifunctional, non-cleavable linker that leverages highly stable oxime ligation for bioconjugation. Its structure includes:

  • An aminooxy group for covalent attachment to an aldehyde or ketone on the antibody, forming a highly stable oxime bond.

  • A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve solubility, reduce aggregation, and potentially enhance pharmacokinetic properties.[1][2][3]

  • A propargyl group , which is a terminal alkyne, enabling further modification via "click chemistry" if desired.

This guide will compare the performance of aminooxy-based linkers, exemplified by this compound, with the most prevalent class of non-cleavable linkers: those based on maleimide (B117702) chemistry, which form thioether bonds.

Performance Comparison: Aminooxy vs. Maleimide Linkers

The primary distinction in performance between these two classes of non-cleavable linkers lies in the stability of the covalent bond formed with the antibody.

Performance MetricThis compound (Oxime Linkage)Maleimide-Based Linkers (e.g., SMCC) (Thioether Linkage)Rationale & Supporting Data
Linkage Stability Very HighModerate to HighThe oxime bond is significantly more stable in aqueous environments and at physiological pH compared to the thiosuccinimide bond formed from maleimide-thiol reactions.[4] The thiosuccinimide linkage is susceptible to a retro-Michael reaction, especially in the presence of thiols like albumin and glutathione (B108866) in plasma, which can lead to premature deconjugation of the payload.[5][6]
Conjugation Chemistry Oxime LigationMichael AdditionAminooxy groups react specifically with aldehyde or ketone functionalities. Aldehydes can be site-specifically introduced into antibodies by oxidizing the carbohydrate moieties in the Fc region.[7] Maleimide groups react with free thiol groups, which are typically introduced by reducing the antibody's interchain disulfide bonds.[8][9]
Homogeneity of ADC HighLow to ModerateSite-specific generation of aldehydes on the antibody's glycans allows for precise control over the drug-to-antibody ratio (DAR), leading to a more homogeneous ADC product.[4][7] Conjugation to reduced interchain disulfides can result in a heterogeneous mixture of ADCs with varying DARs.[4][10]
Plasma Stability HighVariableADCs with oxime linkages are expected to have high plasma stability with minimal payload loss over time.[4] The stability of maleimide-based ADCs is variable. N-alkyl maleimides can show significant deconjugation (35-67% over 7 days in serum), while more stable N-aryl maleimides show less than 20% deconjugation over the same period.[5][11]
In Vivo Efficacy Potentially Higher Therapeutic IndexEstablished but VariableThe high stability of the oxime linkage can lead to a better pharmacokinetic profile and a wider therapeutic window by minimizing off-target toxicity. While maleimide-based ADCs are clinically validated, their potential for payload shedding can impact efficacy and safety.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of linker performance. Below are representative protocols for key experiments.

Protocol 1: Site-Specific Antibody Conjugation via Oxime Ligation

This protocol describes the generation of aldehyde groups on an antibody and subsequent conjugation with an aminooxy-functionalized linker.

  • Antibody Preparation and Oxidation:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 5-10 mg/mL.

    • Add a solution of sodium periodate (B1199274) (NaIO4) to a final concentration of 1-2 mM.

    • Incubate the reaction on ice for 30 minutes in the dark.

    • Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate on ice for 10 minutes.

    • Remove excess reagents by buffer exchange into an conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0) using a desalting column or centrifugal filtration.

  • Oxime Ligation:

    • Add a 10- to 20-fold molar excess of this compound (dissolved in a compatible organic solvent like DMSO) to the oxidized antibody solution.

    • Incubate the reaction at room temperature for 2-4 hours.

    • The reaction can be monitored by analytical techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove excess linker-payload.

    • Characterize the purified ADC for drug-to-antibody ratio (DAR) using HIC and/or LC-MS, and assess for aggregation by SEC.

Protocol 2: Cysteine-Based Antibody Conjugation with a Maleimide Linker

This protocol details the reduction of antibody disulfide bonds and subsequent conjugation with a maleimide-functionalized linker.

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2) at a concentration of 5-10 mg/mL.

    • Add a 10-fold molar excess of a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 1-2 hours.

    • Remove the excess reducing agent by buffer exchange into a conjugation buffer (PBS with 1 mM EDTA, pH 7.2).

  • Maleimide Conjugation:

    • Immediately after reduction, add a 5- to 10-fold molar excess of the maleimide-linker-payload (dissolved in DMSO) to the reduced antibody.

    • Incubate the reaction at 4°C for 1-2 hours.

    • Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine.

  • Purification and Characterization:

    • Purify the ADC using SEC or protein A affinity chromatography.

    • Characterize the purified ADC for DAR by HIC or reversed-phase LC-MS, and for aggregation by SEC.

Protocol 3: In Vitro Plasma Stability Assay

This assay compares the stability of ADCs in plasma.

  • Incubation:

    • Incubate the test ADCs (e.g., oxime-linked vs. maleimide-linked) at a concentration of 100 µg/mL in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).

    • Immediately freeze the collected samples at -80°C until analysis.

  • Analysis by LC-MS:

    • Thaw the plasma samples and subject them to immunocapture using an anti-human IgG antibody conjugated to magnetic beads to isolate the ADC.

    • Elute the captured ADC and analyze by LC-MS to determine the average DAR at each time point. A decrease in the average DAR over time indicates payload deconjugation.

  • Analysis of Free Payload:

    • To quantify the released payload, precipitate the proteins from the plasma samples (e.g., with acetonitrile).

    • Analyze the supernatant by LC-MS/MS to measure the concentration of the free payload.

Visualizing the Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the key processes and relationships.

cluster_oxime This compound Conjugation Antibody_Glycan Antibody Glycan Oxidation Periodate Oxidation Antibody_Glycan->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Oxime_Ligation Oxime Ligation Aldehyde_Ab->Oxime_Ligation Aminooxy_Linker This compound Aminooxy_Linker->Oxime_Ligation Stable_ADC Stable Homogeneous ADC (Oxime Bond) Oxime_Ligation->Stable_ADC

Caption: Site-specific ADC synthesis via oxime ligation.

cluster_maleimide Maleimide-Based Linker Conjugation Antibody_Disulfide Antibody Interchain Disulfide Reduction Reduction (TCEP) Antibody_Disulfide->Reduction Thiol_Ab Thiol-functionalized Antibody Reduction->Thiol_Ab Michael_Addition Michael Addition Thiol_Ab->Michael_Addition Maleimide_Linker Maleimide-based Linker Maleimide_Linker->Michael_Addition Heterogeneous_ADC Heterogeneous ADC (Thioether Bond) Michael_Addition->Heterogeneous_ADC

Caption: ADC synthesis via maleimide-thiol chemistry.

cluster_workflow Experimental Workflow for Linker Stability Comparison ADC_Synthesis Synthesize ADCs (Oxime vs. Maleimide) Characterization Characterize DAR and Purity ADC_Synthesis->Characterization Plasma_Incubation Incubate ADCs in Plasma (37°C) Characterization->Plasma_Incubation Time_Points Collect Aliquots at Time Points Plasma_Incubation->Time_Points Analysis Analyze by LC-MS (Intact ADC & Free Payload) Time_Points->Analysis Data_Comparison Compare Deconjugation Rates and Half-life Analysis->Data_Comparison

Caption: Workflow for comparing ADC linker stability.

Conclusion

The selection of a non-cleavable linker is a critical decision in the design of antibody-drug conjugates. While traditional maleimide-based linkers have been instrumental in the development of several approved ADCs, they possess an inherent liability in the stability of the thiosuccinimide bond. This compound, utilizing robust oxime ligation chemistry, offers a superior alternative by forming a highly stable conjugate. This enhanced stability, coupled with the potential for site-specific conjugation leading to more homogeneous products, positions aminooxy-based linkers as a promising technology for the development of next-generation ADCs with improved therapeutic indices. The inclusion of a PEG4 spacer further contributes to favorable biophysical properties. For researchers and drug developers, the careful consideration of linker chemistry, supported by rigorous experimental evaluation as outlined in this guide, is paramount to creating safer and more effective targeted therapies.

References

The Balancing Act: Comparing PEG4 to Other PEG Lengths in ADC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis for researchers and drug developers on the critical role of Polyethylene Glycol (PEG) linker length in optimizing Antibody-Drug Conjugate (ADC) performance. This guide synthesizes experimental data to compare PEG4 with other PEG lengths, offering insights into their impact on an ADC's therapeutic index.

The linker in an Antibody-Drug Conjugate (ADC) is a critical component that significantly influences the stability, solubility, pharmacokinetics (PK), and ultimately, the efficacy and toxicity of the therapeutic. Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) chains has become a key strategy to modulate these properties. The length of the PEG chain is a crucial design parameter, with PEG4 being a common choice. This guide provides a detailed comparison of PEG4 with other PEG lengths (e.g., PEG2, PEG8, PEG12, PEG24) in ADC linkers, supported by experimental data, to inform rational ADC design.

The primary role of PEG in ADC linkers is to impart hydrophilicity, which helps to counteract the often hydrophobic nature of cytotoxic payloads.[1][2] This increased hydrophilicity can mitigate ADC aggregation, especially at higher drug-to-antibody ratios (DARs), and improve the overall pharmacological properties of the conjugate.[3][4] The choice of PEG length represents a trade-off between enhancing pharmacokinetics and maintaining potent cytotoxicity.[5]

Quantitative Comparison of ADC Performance by PEG Linker Length

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key ADC performance metrics.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthClearance Rate (mL/day/kg)Mean Residence Time (hours)Area Under the Curve (AUC) (h*µg/mL)Key FindingsReference
No PEG~15--High clearance, rapid elimination.[3]
PEG2~101003,500Reduced clearance compared to no PEG.[3][6]
PEG4 ~7 160 5,600 Significant reduction in clearance. [3][6]
PEG8~52809,800Clearance rate begins to plateau.[3][6][3][6]
PEG12~528010,000Similar clearance to PEG8.[3][6][3][6]
PEG24~5--Minimal further improvement in clearance over PEG8/12.[3][3]

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

Cell LineLinkerIC50 (ng/mL)Key FindingsReference
Karpas-299 (Anti-CD30 ADC)No PEG~10No significant impact on in vitro potency with increasing PEG length in this model.[3][3]
Karpas-299 (Anti-CD30 ADC)PEG2~10[3]
Karpas-299 (Anti-CD30 ADC)PEG4 ~10 [3]
Karpas-299 (Anti-CD30 ADC)PEG8~10[3]
Karpas-299 (Anti-CD30 ADC)PEG12~10[3]
Karpas-299 (Anti-CD30 ADC)PEG24~10[3]
Affibody-Drug ConjugateNo PEG~5 nMLonger PEG chains led to a reduction in cytotoxicity in this miniaturized conjugate model.[6][7][6][7]
Affibody-Drug Conjugate4 kDa PEG31.9 nM6.5-fold reduction in cytotoxicity.[7][7]
Affibody-Drug Conjugate10 kDa PEG111.3 nM22.5-fold reduction in cytotoxicity.[7][7]

Table 3: In Vivo Efficacy of ADCs with Different PEG Linker Lengths

PEG Linker LengthTumor Growth InhibitionKey FindingsReference
No PEG11%Modest efficacy.[8]
PEG235-45%Improved efficacy over non-PEGylated ADC.[8]
PEG4 35-45% Similar efficacy to PEG2. [8]
PEG875-85%Significant increase in tumor growth inhibition, indicating a threshold effect.[8][8]
PEG1275-85%Similar high efficacy to PEG8.[8]
PEG2475-85%Maintained high efficacy.[8][8]

Visualizing the Impact of PEG Linker Length

The following diagrams illustrate key concepts and workflows in the evaluation of ADCs with different PEG linker lengths.

ADC_Structure General Structure of a PEGylated ADC cluster_Ab Antibody cluster_Linker Linker cluster_Payload Payload Ab Monoclonal Antibody PEG PEGn (e.g., PEG4) Ab->PEG Conjugation Site Cleavable Cleavable/ Non-cleavable Unit PEG->Cleavable Drug Cytotoxic Drug Cleavable->Drug

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow Workflow for Comparing ADCs with Different PEG Linkers cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Synthesis Synthesize ADCs with Varying PEG Lengths (PEG2, PEG4, PEG8, etc.) Characterization Characterize DAR and Physicochemical Properties (e.g., HIC, SEC) Synthesis->Characterization Cytotoxicity Cytotoxicity Assays (IC50 Determination) Characterization->Cytotoxicity Stability Plasma Stability Assays Characterization->Stability Efficacy_Study Xenograft Efficacy Studies Cytotoxicity->Efficacy_Study PK_Study Pharmacokinetic (PK) Studies in Rodents Stability->PK_Study PK_Study->Efficacy_Study Analysis Compare Therapeutic Index and Select Optimal PEG Linker Length Efficacy_Study->Analysis

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

Detailed Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of findings.

ADC Synthesis and Characterization
  • Antibody Modification : A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free sulfhydryl groups for conjugation.[5]

  • Drug-Linker Preparation : The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[5]

  • Conjugation : The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.[5]

  • Purification : The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[5]

  • Characterization : The drug-to-antibody ratio (DAR) and distribution of drug species are determined using methods such as Hydrophobic Interaction Chromatography (HIC) and UV-Vis spectroscopy.[9]

In Vivo Pharmacokinetic Study
  • Animal Model : Healthy mice or rats are used for the study.[5]

  • Administration : ADCs with varying PEG linker lengths are administered intravenously at a defined dose.[5]

  • Blood Sampling : Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr) post-injection.[5][10]

  • Sample Processing : Plasma is isolated from the blood samples.[5]

  • Quantification : The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.[3][5]

In Vitro Cytotoxicity Assay
  • Cell Culture : Target cancer cells expressing the antigen of interest are cultured in appropriate media.

  • Treatment : Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation : The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment : Cell viability is measured using a colorimetric assay (e.g., MTS or XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Efficacy Study (Xenograft Model)
  • Animal Model : Immunocompromised mice are subcutaneously inoculated with human cancer cells.[3]

  • Tumor Growth : Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).[3][10]

  • Treatment : Mice are randomized into groups and treated with the ADCs with varying PEG linker lengths, a vehicle control, and a non-targeting ADC control.[3]

  • Monitoring : Tumor volume and body weight are measured two to three times per week.[10]

  • Endpoint : The study is concluded when tumors in the control group reach a predefined size, or at a set time point.[5]

  • Data Analysis : Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[5]

Conclusion

The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index.[5] While shorter PEG linkers like PEG4 can provide a balance of improved pharmacokinetics over non-PEGylated versions and good stability, longer linkers often lead to more substantial enhancements in PK profiles and in vivo efficacy, particularly for hydrophobic payloads.[5][11] However, this can sometimes come at the cost of reduced in vitro potency.[3] A threshold effect is often observed, where increasing the PEG length beyond a certain point (e.g., PEG8) provides diminishing returns on pharmacokinetic improvement.[3][8] The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[5] By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.

References

A Comparative Guide to Bifunctional Linkers: The Advantages of Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is paramount. The choice of a bifunctional linker is a critical decision that dictates the efficiency of conjugation, the stability of the final product, and its ultimate performance in applications ranging from antibody-drug conjugates (ADCs) to advanced proteomics and diagnostic assays.

This guide provides an objective comparison of Aminooxy-amido-PEG4-propargyl , a modern bioorthogonal linker, with a conventional alternative: Maleimide-PEG4-NHS ester . By examining the underlying chemistries, performance data, and experimental considerations, we highlight the distinct advantages offered by the dual bioorthogonal approach of the aminooxy-propargyl system.

At a Glance: Comparing Two Chemistries

The fundamental difference between these two linkers lies in the chemical reactions they employ to conjugate molecules. This compound utilizes two highly specific and bioorthogonal reactions: oxime ligation and alkyne-azide click chemistry . In contrast, the Maleimide-PEG-NHS ester linker relies on thiol-maleimide Michael addition and amine acylation . This distinction has profound implications for the stability, specificity, and versatility of the resulting bioconjugate.

Quantitative Performance Comparison

The selection of a linker should be driven by quantitative metrics. The following tables summarize key performance data, comparing the stability and efficiency of the conjugation chemistries employed by each linker.

Parameter This compound Chemistry Maleimide-PEG-NHS Ester Chemistry Reference
Linkage Stability (in vivo relevance) High: Oxime and 1,2,3-triazole bonds are highly stable under physiological conditions.Moderate to Low: Thioether bond is susceptible to retro-Michael reaction in the presence of endogenous thiols (e.g., glutathione), leading to payload loss.[1][2][3][4][5]N/A
Conjugate Half-Life (Example) Not explicitly found, but described as hydrolytically stable.[6]Significant payload loss observed; one study showed 57-87% drug loss from an ADC over 7 days in vivo.[3]N/A
Reaction Specificity Very High (Bioorthogonal): Aminooxy reacts specifically with aldehydes/ketones; Alkyne reacts only with azides.[6][7]Moderate: Maleimides can react with amines (lysine) at pH >7.5; NHS esters are prone to hydrolysis in aqueous buffers.[1][8]N/A
Reaction Efficiency / Yield High: Oxime ligation can achieve >95% conversion; Click chemistry is known for near-quantitative yields.[6]Variable: Dependent on pH control, reagent stability, and protein accessibility. Hydrolysis of reagents is a competing reaction.[1][8]N/A

The Critical Issue of Conjugate Stability

A primary advantage of the this compound linker is the exceptional stability of the bonds it forms. The oxime linkage is known to be robust, and the 1,2,3-triazole ring formed via click chemistry is irreversible under physiological conditions.[6]

Conversely, the thioether bond formed by the reaction of a maleimide (B117702) with a cysteine thiol is susceptible to a retro-Michael reaction .[1][2][4] This is particularly problematic in vivo, where high concentrations of endogenous thiols like glutathione (B108866) can facilitate the exchange of the conjugated payload, leading to off-target toxicity and reduced therapeutic efficacy.[3][9] Several studies have documented this instability, showing significant loss of the drug from maleimide-linked ADCs over time.[3][5] While methods exist to stabilize the maleimide conjugate, such as hydrolyzing the thiosuccinimide ring, they require additional steps and careful pH management.[10]

StabilityComparison cluster_0 This compound Pathway cluster_1 Maleimide-PEG-NHS Ester Pathway A Aminooxy + Carbonyl B Stable Oxime Bond A->B Oxime Ligation C Propargyl + Azide (B81097) D Stable Triazole Bond C->D Click Chemistry E Maleimide + Thiol F Thioether Bond E->F Michael Addition F->E Retro-Michael Reaction H Payload Exchange (Off-Target Effects) F->H G Endogenous Thiol (e.g., Glutathione) G->H I NHS Ester + Amine J Amide Bond I->J L Inactive Carboxylate I->L K Water (Hydrolysis) K->L

Figure 1: Comparison of linkage stability pathways.

Specificity and Bioorthogonality: Minimizing Off-Target Reactions

The term "bioorthogonal" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[7] Both oxime ligation and click chemistry are premier examples of bioorthogonal reactions, ensuring that the linker reacts only with its intended functional group partner.

The Maleimide-PEG-NHS ester linker lacks true bioorthogonality.

  • NHS Esters: These are highly susceptible to hydrolysis in aqueous environments, a competing reaction that reduces conjugation efficiency.[11] They react with any accessible primary amine, which can be abundant on a protein surface (lysine residues, N-terminus), leading to a heterogeneous and often poorly defined product.[12]

  • Maleimides: While relatively specific to thiols at neutral pH (6.5-7.5), their specificity decreases as the pH rises.[1][8] At pH > 7.5, maleimides can react with amines, introducing another potential source of heterogeneity.[1]

This high degree of specificity makes this compound ideal for applications requiring precise, site-specific conjugation.

WorkflowComparison cluster_0 This compound Workflow (Sequential Conjugation) cluster_1 Maleimide-PEG-NHS Ester Workflow (Two-Step) A1 Biomolecule 1 (with Aldehyde/Ketone) A3 Intermediate Conjugate (with Propargyl handle) A1->A3 A2 Aminooxy-amido- PEG4-propargyl A2->A3 Oxime Ligation (pH 4.5-7.0) A5 Final Conjugate (Stable Oxime & Triazole Linkage) A3->A5 A4 Biomolecule 2 (with Azide) A4->A5 Click Chemistry (e.g., SPAAC) B1 Biomolecule 1 (with Amines, e.g., Antibody) B3 Intermediate Conjugate (with Maleimide handle) NOTE: NHS ester is hydrolysis-prone B1->B3 B2 Maleimide-PEG-NHS Ester B2->B3 Amine Acylation (pH 7.2-8.5) B5 Final Conjugate (Amide & Thioether Linkage) NOTE: Thioether is reversible B3->B5 B4 Biomolecule 2 (with Thiol, e.g., reduced Cys) B4->B5 Thiol Addition (pH 6.5-7.5)

Figure 2: Comparison of typical experimental workflows.

Experimental Protocols

Protocol 1: Two-Step Conjugation via this compound

This protocol outlines a general strategy for sequentially linking a carbonyl-containing protein to an azide-containing payload.

Step A: Oxime Ligation

  • Protein Preparation: Prepare the protein containing an aldehyde or ketone group in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5).[5] Carbonyl groups can be introduced via enzymatic oxidation of sugars or by incorporating unnatural amino acids.

  • Linker Preparation: Dissolve this compound in an organic solvent like DMSO to create a stock solution (e.g., 10-50 mM).

  • Reaction: Add a 10-50 fold molar excess of the linker stock solution to the protein solution.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. Aniline can be used as a catalyst to accelerate the reaction, especially at lower pH.[6]

  • Purification: Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis, exchanging the buffer to one suitable for the next step (e.g., PBS pH 7.4).

Step B: Click Chemistry (Copper-Free SPAAC)

  • Payload Preparation: Dissolve the azide-functionalized molecule (e.g., a DBCO-azide fluorescent dye) in DMSO.

  • Reaction: Add a 2-5 fold molar excess of the azide payload to the purified, propargyl-functionalized protein from Step A.

  • Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent payload.

  • Final Purification: Purify the final conjugate to remove the excess payload using size exclusion chromatography (SEC) or dialysis.

  • Characterization: Confirm conjugation and purity using SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Two-Step Conjugation via Maleimide-PEG-NHS Ester

This protocol describes the common method of first reacting the NHS ester with an antibody, followed by conjugation to a thiol-containing drug.

Step A: Amine Acylation (Antibody Activation)

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2-8.0). Buffers containing primary amines like Tris are incompatible.[13] The concentration should typically be 1-2 mg/mL.[]

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG-NHS ester in anhydrous DMSO to make a 10 mM stock solution. NHS esters are highly moisture-sensitive.[8]

  • Reaction: Add a 5-20 fold molar excess of the linker stock solution to the antibody solution while gently stirring.

  • Incubation: Incubate for 1-2 hours at room temperature or 2 hours on ice.[8][13]

  • Purification: Immediately remove excess linker using a desalting column equilibrated with a buffer suitable for the thiol reaction (e.g., PBS, pH 7.2, containing EDTA).[10]

Step B: Thiol-Maleimide Conjugation

  • Payload Preparation: Prepare the thiol-containing payload. If the payload is a protein or peptide with cysteine disulfide bonds, these must first be reduced. To do this, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature, then remove the TCEP via desalting.[15]

  • Reaction: Add the thiol-containing payload to the maleimide-activated antibody from Step A. A 1.5 to 5-fold molar excess of the payload over the antibody is common.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to react with any excess maleimide groups.[10]

  • Final Purification: Purify the final ADC using SEC or tangential flow filtration to remove unreacted payload and quenching agent.

  • Characterization: Analyze the final product for drug-to-antibody ratio (DAR), aggregation, and purity.

Conclusion

This compound offers significant advantages over traditional linkers like Maleimide-PEG-NHS ester. Its dual bioorthogonal reaction mechanism provides superior stability and specificity , minimizing the risks of payload loss and off-target reactions that can compromise the efficacy and safety of a bioconjugate.[1][6] While the conventional approach is well-established, the enhanced precision and robustness afforded by the oxime/click chemistry pathway make this compound a preferred choice for the development of next-generation, well-defined biotherapeutics and research tools.

References

A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Technologies for Antibody-Drug Conjugates (ADCs), Supported by Experimental Data.

The linker is a critical component of an antibody-drug conjugate (ADC), bridging the monoclonal antibody to the cytotoxic payload. Its chemical nature dictates the stability, mechanism of drug release, and ultimately, the therapeutic index of the ADC. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, with significant implications for efficacy and safety. This guide provides a comprehensive comparison of these two linker strategies, supported by quantitative data and detailed experimental protocols.

At a Glance: Key Differences Between Cleavable and Non-Cleavable Linkers

FeatureCleavable LinkerNon-Cleavable Linker
Mechanism of Release Enzymatic or chemical cleavage in the tumor microenvironment or within the cell (e.g., lysosomal proteases, acidic pH, high glutathione).[1]Proteolytic degradation of the antibody backbone within the lysosome.[2][3]
Released Payload Typically the unmodified, potent parent drug.[1]The drug attached to the linker and an amino acid residue from the antibody.[2]
Plasma Stability Generally lower, with a potential for premature drug release.[1]Generally higher, leading to a more stable ADC in circulation.[2][3]
Bystander Effect Often high, as the released payload can be membrane-permeable and kill neighboring antigen-negative cells.[1][4]Low to negligible, as the released payload is typically charged and less membrane-permeable.[1][3]
Off-Target Toxicity Higher potential due to the possibility of premature payload release and the bystander effect.[1]Lower potential due to greater stability and a limited bystander effect.[2][3]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[1]May be less effective against antigen-negative cells within the tumor.[1]

Mechanism of Action: A Tale of Two Release Strategies

The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[5]

Cleavable linkers are designed to be stable in the bloodstream but are susceptible to cleavage by specific triggers present in the tumor microenvironment or inside cancer cells.[6] This controlled release is achieved through the incorporation of chemically or enzymatically labile bonds. Common strategies include:

  • Enzyme-sensitive linkers: Often containing dipeptide sequences like valine-citrulline (vc), which are cleaved by lysosomal proteases such as cathepsin B, an enzyme often overexpressed in tumor cells.[2][7]

  • pH-sensitive linkers: These linkers, for instance those with a hydrazone bond, are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes.[2]

  • Glutathione-sensitive linkers: These employ disulfide bonds that are cleaved in the reducing environment of the cytoplasm, which has a higher glutathione (B108866) concentration than the bloodstream.[2]

Non-cleavable linkers , in contrast, form a stable covalent bond between the antibody and the payload.[3] The release of the cytotoxic drug is entirely dependent on the proteolytic degradation of the antibody component of the ADC within the lysosome after internalization into the target cell.[2][6] This process results in the release of the payload still attached to the linker and an amino acid residue from the antibody.[1]

Visualizing the Mechanisms

cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway ADC Binds ADC binds to antigen on tumor cell Internalization_C Internalization (Endocytosis) ADC Binds->Internalization_C Lysosome_C Trafficking to Lysosome Internalization_C->Lysosome_C Cleavage Linker Cleavage (e.g., by Cathepsin B) Lysosome_C->Cleavage Payload Release_C Active Payload (e.g., MMAE) Released Cleavage->Payload Release_C Bystander Effect Payload Diffuses (Bystander Effect) Payload Release_C->Bystander Effect Cell Death_C Targeted and Neighboring Cell Death Payload Release_C->Cell Death_C Direct Cytotoxicity Bystander Effect->Cell Death_C ADC Binds_NC ADC binds to antigen on tumor cell Internalization_NC Internalization (Endocytosis) ADC Binds_NC->Internalization_NC Lysosome_NC Trafficking to Lysosome Internalization_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload Release_NC Payload-Linker-Amino Acid Metabolite Released Degradation->Payload Release_NC Cell Death_NC Targeted Cell Death Payload Release_NC->Cell Death_NC

Figure 1. Drug release mechanisms for cleavable and non-cleavable linkers.

Quantitative Performance Data

The following tables summarize quantitative data from preclinical studies comparing cleavable and non-cleavable ADCs. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in published literature. The data presented here are compiled from various sources to provide a comparative overview.

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. Lower IC50 values indicate higher potency.

ADC ConstructLinker TypePayloadCell Line (Target Antigen)IC50
Trastuzumab-vc-MMAECleavable (vc)MMAESK-BR-3 (High HER2)~13-50 ng/mL
Trastuzumab-MCC-DM1Non-cleavable (MCC)DM1SK-BR-3 (High HER2)Not specified, but effective
mil40-15Non-cleavable (Cys-linker)MMAEBT-474 (HER2)~1 x 10⁻¹¹ M
mil40-15Non-cleavable (Cys-linker)MMAEMCF-7 (HER2-negative, bystander)~1 x 10⁻⁹ M
Trastuzumab-vc-MMAECleavable (vc)MMAEH522 (Low HER2)18 nmol/L
Trastuzumab-glycopeptide-MMAUCleavable (glycopeptide)MMAUH522 (Low HER2)2-4 nmol/L
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.

ADC ConstructLinker TypePayloadXenograft Model (Target)DosingOutcome
Trastuzumab-vc-MMAECleavable (vc)MMAENCI-N87 (High HER2)Single i.v. doseSignificant tumor growth inhibition.[6][7]
Trastuzumab-MCC-DM1Non-cleavable (MCC)DM1NCI-N87 (High HER2)Single i.v. doseTumor growth inhibition.[6]
Trastuzumab-vc-MMAECleavable (vc)MMAEJIMT-1 (Low HER2)Not specifiedSuperior efficacy compared to T-DM1.[6]
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable (MCC)DM1JIMT-1 (Low HER2)Not specifiedLess effective than Trastuzumab-vc-MMAE.[6]
Trastuzumab-MMAU (DAR 4)Cleavable (glycopeptide)MMAUNCI-N87 (High HER2)2 mg/kg single doseSuperior tumor growth inhibition vs. Trastuzumab-vc-MMAE.[7]
Plasma Stability

The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity.

ADC ConstructLinker TypePayloadPlasma SourceIncubation Time% Payload Release / % Intact ADC
Trastuzumab-vc-MMAECleavable (vc)MMAEMouse6 days~25% MMAE release.[6][8]
Trastuzumab-vc-MMAECleavable (vc)MMAERat6 days>4% MMAE release.[6]
Trastuzumab-vc-MMAECleavable (vc)MMAEHuman6 days<1% MMAE release.[6]
Ab095-mc-MMAFNon-cleavable (mc)MMAFMouse, Rat, Monkey, Human6 days0.02-0.03% MMAF release.[8]
Silyl Ether-based ADCCleavable (acid-labile)MMAEHuman7 days~24% MMAE off-target.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative lines) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using appropriate software.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the released payload to kill neighboring antigen-negative cells.

  • Cell Line Preparation: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in the same wells of a 96-well plate. As a control, seed the Ag- cells alone.

  • ADC Treatment: Treat the co-cultures and monoculture with serial dilutions of the ADC.

  • Incubation: Incubate the plates for 72-120 hours.

  • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader to specifically quantify the viability of the Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells. A decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vitro Plasma Stability Assay (LC-MS Method)

This assay assesses the stability of the ADC and the rate of drug deconjugation in plasma.

  • Incubation: Incubate the ADC at a defined concentration in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Sample Preparation:

    • For Intact ADC Analysis: Use immunoaffinity capture to isolate the ADC from the plasma.

    • For Free Payload Analysis: Precipitate proteins using an organic solvent (e.g., acetonitrile) and collect the supernatant.

  • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC (by measuring the average drug-to-antibody ratio, DAR) and/or the concentration of released payload.

  • Data Analysis: Plot the average DAR or the concentration of free payload over time to determine the stability of the ADC.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

  • Model Establishment: Implant human tumor cells subcutaneously into immunodeficient mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC). Administer the treatments, typically via intravenous injection.

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) to compare the efficacy of the different treatments.

Visualizing the Experimental Workflow

cluster_workflow General ADC Evaluation Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation ADC_Candidates ADC Candidates (Cleavable vs. Non-Cleavable) Plasma_Stability Plasma Stability Assay (LC-MS) ADC_Candidates->Plasma_Stability Cytotoxicity Cytotoxicity Assay (IC50 on Ag+ cells) ADC_Candidates->Cytotoxicity Bystander Bystander Effect Assay (Co-culture on Ag- cells) ADC_Candidates->Bystander Xenograft Xenograft Model Efficacy Study (Tumor Growth Inhibition) Plasma_Stability->Xenograft Cytotoxicity->Xenograft Bystander->Xenograft Toxicity Toxicity Assessment (Body Weight, Clinical Signs) Xenograft->Toxicity Data_Analysis Data Analysis and Comparison Xenograft->Data_Analysis Toxicity->Data_Analysis Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Figure 2. Experimental workflow for comparing ADCs with different linkers.

Logical Relationships and Considerations

The choice between a cleavable and non-cleavable linker is not straightforward and depends on multiple factors.

cluster_logic Linker Selection Logic Linker_Choice Optimal Linker Choice Tumor_Type Tumor Heterogeneity Linker_Choice->Tumor_Type Antigen_Expression Antigen Expression Level Linker_Choice->Antigen_Expression Payload_Properties Payload Permeability Linker_Choice->Payload_Properties Therapeutic_Window Desired Therapeutic Window (Efficacy vs. Safety) Linker_Choice->Therapeutic_Window Cleavable Favors Cleavable Linker Tumor_Type->Cleavable High (Bystander effect needed) Non_Cleavable Favors Non-Cleavable Linker Antigen_Expression->Non_Cleavable High & Homogeneous Payload_Properties->Cleavable High (for bystander effect) Therapeutic_Window->Cleavable Maximizing efficacy is key Therapeutic_Window->Non_Cleavable Safety is paramount

Figure 3. Factors influencing the choice between cleavable and non-cleavable linkers.

Conclusion: Selecting the Optimal Linker

The decision between a cleavable and non-cleavable linker is a nuanced one, contingent on the specific therapeutic context.

Cleavable linkers offer the advantage of releasing a highly potent, unmodified payload that can exert a bystander effect, making them particularly suitable for treating heterogeneous tumors where antigen expression is varied.[1] However, this comes with the potential for lower plasma stability and a higher risk of off-target toxicity.[1]

Non-cleavable linkers provide enhanced plasma stability, which can lead to a wider therapeutic window and a more favorable safety profile.[2][3] The localized release of a less permeable payload-linker metabolite makes them a strong choice for targeting hematological malignancies or solid tumors with high and uniform antigen expression.[3]

Ultimately, the optimal linker strategy requires a thorough understanding of the target biology, the physicochemical properties of the payload, and the desired balance between efficacy and safety. A comprehensive preclinical evaluation, employing the robust experimental methodologies outlined in this guide, is paramount to making an informed decision and advancing the most promising ADC candidate toward clinical development.

References

A Researcher's Guide to Validating Aminooxy-amido-PEG4-propargyl Conjugation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise validation of the covalent linkage between molecules is paramount. This guide provides an objective comparison of analytical methods for validating the successful conjugation of molecules using the Aminooxy-amido-PEG4-propargyl linker. This versatile linker facilitates the attachment of a propargyl group, enabling further modification via "click chemistry," and incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance. We will delve into the performance of key analytical techniques, supported by experimental data, and provide detailed methodologies for their application.

Comparison of Analytical Techniques for Conjugation Validation

The choice of analytical method for validating your this compound conjugation will depend on the specific information required, the nature of the conjugated molecules, and available instrumentation. The following tables summarize the key performance metrics of the most common techniques.

Technique Information Provided Resolution Sensitivity (Typical LOD/LOQ) Throughput Instrumentation Cost
Mass Spectrometry (MS) Precise mass of the conjugate, confirmation of covalent linkage, identification of conjugation sites (with MS/MS).High to Very HighHigh (fmol to pmol)ModerateHigh
HPLC (SEC & RP) Separation of conjugate from unreacted starting materials, assessment of purity and aggregation.Moderate to HighLow to Moderate (ng to µg)[1]HighModerate
SDS-PAGE Estimation of molecular weight change upon conjugation, assessment of purity.Low to ModerateModerate (ng to µg)[2]HighLow
NMR Spectroscopy Detailed structural information of the linker and confirmation of covalent bond formation.Very HighLowLowHigh

In-Depth Look at Key Analytical Methods

Mass Spectrometry (MS): The Gold Standard for Confirmation

Mass spectrometry is a powerful tool for the unambiguous confirmation of conjugation. By measuring the precise mass of the product, it directly verifies the addition of the this compound linker and any subsequent modifications.

Quantitative Performance of Mass Spectrometry

Parameter MALDI-TOF MS ESI-MS
Mass Accuracy < 50 ppm< 5 ppm
Resolution 10,000 - 40,000 (FWHM)50,000 - 200,000 (FWHM)[3]
Typical LOD Low fmol to high amolHigh amol to low fmol
Typical LOQ Low fmolHigh amol

Experimental Protocol: MALDI-TOF MS Analysis

  • Sample Preparation:

    • Prepare a saturated matrix solution, commonly sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) for proteins.[4]

    • Mix the purified conjugate sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.[4]

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire spectra in linear or reflectron mode, depending on the mass of the conjugate.

    • Optimize laser power to achieve a good signal-to-noise ratio while minimizing fragmentation.

  • Data Analysis:

    • Determine the mass of the unreacted biomolecule and the final conjugate.

    • The mass difference should correspond to the mass of the this compound linker (and any other modifications).

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Assessment

HPLC is an indispensable technique for monitoring the progress of a conjugation reaction and assessing the purity of the final product. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, effectively separating the larger conjugate from smaller unreacted linkers. Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity and can be used to resolve the conjugate from the unreacted biomolecule, which often has a different polarity.

Quantitative Performance of HPLC

Parameter SEC-HPLC RP-HPLC
Resolution Baseline separation of species with significant size differences.High resolution for molecules with different polarities.
Typical LOD ~10 ng on column[1]ng to µg range
Typical LOQ ~25 µg/mL[5]ng to µg range

Experimental Protocol: SEC-HPLC Analysis

  • Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a phosphate (B84403) or TRIS buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4).

  • Column Equilibration: Equilibrate a size-exclusion column suitable for the molecular weight range of your conjugate with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Preparation: Dissolve the conjugation reaction mixture or purified conjugate in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection and Analysis: Inject the sample onto the column and monitor the elution profile using a UV detector (typically at 280 nm for proteins).

  • Data Analysis: Analyze the chromatogram to identify peaks corresponding to the conjugate, unreacted biomolecule, and unreacted linker. Calculate the percentage of purity and aggregation.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A Visual Confirmation

SDS-PAGE is a widely used, accessible technique for visualizing the outcome of a conjugation reaction. The increase in molecular weight upon conjugation with the PEG-containing linker results in a noticeable shift in the band migration on the gel.

Experimental Protocol: SDS-PAGE with Barium Iodide Staining

  • Sample Preparation: Mix the protein sample with SDS-PAGE loading buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining for PEG:

    • After electrophoresis, immerse the gel in a 5% barium chloride solution for 10 minutes.

    • Rinse the gel with deionized water.

    • Immerse the gel in a 0.1 M iodine solution. PEGylated proteins will appear as clear bands against a brown background.[6][7]

  • Protein Staining (Optional): The same gel can be subsequently stained with Coomassie Blue to visualize all proteins.

  • Data Analysis: Compare the migration of the conjugated protein band to the unconjugated protein band to confirm an increase in apparent molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For Detailed Structural Insights

NMR spectroscopy provides the most detailed structural information, confirming the formation of the covalent bond between the aminooxy group and an aldehyde or ketone on the target molecule, and verifying the integrity of the propargyl group. 1H NMR is particularly useful for characterizing the PEG linker.

Experimental Protocol: 1H NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified conjugate (typically >1 mg) in a suitable deuterated solvent (e.g., D2O, DMSO-d6).

  • Data Acquisition: Acquire a 1H NMR spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • Identify the characteristic signals of the PEG methylene (B1212753) protons (typically a broad singlet around 3.6 ppm).

    • Look for the disappearance of the aldehyde/ketone proton signal from the starting material and the appearance of new signals corresponding to the oxime linkage.

    • Confirm the presence of the propargyl proton signal (a triplet).

Visualizing the Workflow

To better understand the logical flow of validating your this compound conjugation, the following diagrams illustrate the overall validation process and the workflow for a key analytical technique.

Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Validation Conjugation Conjugation Reaction Purification Purification of Conjugate Conjugation->Purification HPLC HPLC (SEC/RP) Purity & Aggregation Purification->HPLC MS Mass Spectrometry Mass Confirmation HPLC->MS SDS_PAGE SDS-PAGE MW Shift MS->SDS_PAGE NMR NMR Spectroscopy Structural Confirmation SDS_PAGE->NMR

Caption: Overall workflow for validating this compound conjugation.

HPLC_Workflow cluster_instrument HPLC System Mobile_Phase Mobile Phase Preparation Column_Equilibration Column Equilibration Mobile_Phase->Column_Equilibration Injection Injection Column_Equilibration->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Detection UV Detection Injection->Detection Data_Analysis Data Analysis (Purity, Aggregation) Detection->Data_Analysis

Caption: Experimental workflow for HPLC analysis of bioconjugates.

Alternative Conjugation Strategies

While the aminooxy-propargyl linker offers a robust method for bioconjugation, several alternative strategies exist. These often utilize different reactive groups for the initial conjugation and subsequent "click" reaction.

Strategy Initial Reaction "Click" Chemistry Advantages Disadvantages
NHS Ester-Azide Amine acylationCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)High efficiency, stable triazole linkage.Requires copper catalyst which can be cytotoxic.
Maleimide-Thiol Michael addition to thiols (cysteines)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Highly selective for thiols, copper-free.Potential for retro-Michael reaction (instability).
DBCO-Azide (SPAAC) Amine acylation with DBCO-NHS esterStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free, bioorthogonal.Slower reaction kinetics compared to CuAAC.

The selection of a particular analytical method or combination of methods will ultimately be guided by the specific goals of the validation process. For a comprehensive characterization of an this compound conjugate, a multi-faceted approach employing a combination of these techniques is highly recommended.

References

Mass Spectrometry Analysis of Aminooxy-amido-PEG4-propargyl Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise characterization of resulting conjugates is paramount. The Aminooxy-amido-PEG4-propargyl linker is a valuable tool in this space, enabling the connection of molecules through an oxime bond and providing a terminal alkyne for "click" chemistry applications. Mass spectrometry stands as a cornerstone analytical technique for the in-depth characterization of these conjugates.

This guide provides a comparative analysis of the mass spectrometry performance of this compound conjugates against common alternative linker strategies. We will delve into the expected data outcomes, provide detailed experimental protocols, and present visual workflows to aid in the design and analysis of bioconjugation experiments.

Performance Comparison of Linker Technologies by Mass Spectrometry

The choice of linker and conjugation strategy significantly impacts the physicochemical properties of the resulting bioconjugate, which in turn is reflected in the mass spectrometry data. Here, we compare the this compound linker with two common alternatives: a longer-chain PEG linker (e.g., PEG12) to assess the impact of PEG length, and a maleimide-based linker representing a different conjugation chemistry.

FeatureThis compoundAminooxy-amido-PEG12-propargyl (Alternative 1)Maleimide-PEG4-Amide (Alternative 2)
Primary Conjugation Chemistry Oxime bond formation with aldehydes/ketonesOxime bond formation with aldehydes/ketonesThioether bond formation with free thiols (e.g., reduced cysteines)
Secondary Conjugation (Click) Yes (terminal alkyne)Yes (terminal alkyne)No (requires introduction of an alkyne or azide (B81097) separately)
Homogeneity of Conjugate (MS) High, due to defined PEG lengthHigh, due to defined PEG lengthCan be heterogeneous if multiple cysteines are available for conjugation
Mass Shift per Conjugation (Da) 304.34 Da656.77 Da~400-500 Da (depending on specific maleimide (B117702) reagent)
MS/MS Fragmentation Behavior Characteristic fragmentation of the PEG linker and the triazole ring (if clicked)Similar to PEG4, with more prominent PEG-related fragment ionsFragmentation often occurs at the thioether bond and within the payload
Determination of DAR by MS Straightforward due to discrete mass shift[1][2]Straightforward, larger mass shift can improve resolution for higher DAR speciesCan be more complex with heterogeneous mixtures, requiring deconvolution of overlapping peaks[3]
Stability in MS (In-source decay) Generally stableGenerally stableStable thioether bond
Ease of MS data interpretation Relatively simple, especially for low DAR speciesSimilar to PEG4, but increased mass may require higher resolution for complex conjugatesCan be challenging for heterogeneous mixtures, requiring advanced data processing

Experimental Protocols for Mass Spectrometry Analysis

Accurate and reproducible mass spectrometry data is contingent on robust experimental protocols. Below are detailed methodologies for the analysis of bioconjugates, from sample preparation to data acquisition.

Intact Mass Analysis of a Protein-Linker Conjugate

This protocol is designed to determine the molecular weight of the intact conjugate and to calculate the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs).

a. Sample Preparation:

  • Start with a purified conjugate solution at a concentration of approximately 1 mg/mL.

  • For ADCs with interchain disulfide bond conjugation, reduction of the antibody is necessary prior to analysis. Add a 10-fold molar excess of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate at 37°C for 30-60 minutes.[4]

  • Desalt the sample using a C4 ZipTip or a similar reversed-phase solid-phase extraction method to remove non-volatile salts.

  • Elute the conjugate in a solution compatible with mass spectrometry, such as 50% acetonitrile (B52724) with 0.1% formic acid.

b. LC-MS/MS Method:

  • LC System: A UHPLC system with a C4 reversed-phase column is suitable for protein separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient from 20% to 80% Mobile Phase B over 10-15 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended.[5][6]

  • Ionization Mode: Positive ion electrospray ionization (ESI).

  • Data Acquisition: Acquire data in full MS mode over a mass range appropriate for the expected charge states of the conjugate.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the conjugate. The DAR can be calculated from the mass difference between the conjugated and unconjugated protein.[2]

Peptide Mapping Analysis to Identify Conjugation Sites

This protocol is used to pinpoint the specific amino acid residue(s) to which the linker-payload is attached.

a. Sample Preparation (Proteolytic Digestion):

  • Denature the conjugate (approximately 100 µg) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris, pH 7.8).

  • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteines by adding iodoacetamide (B48618) to a final concentration of 25 mM and incubating in the dark at room temperature for 20 minutes.

  • Exchange the buffer to a digestion-compatible buffer (e.g., 100 mM ammonium (B1175870) bicarbonate) using a desalting column or dialysis.

  • Add a protease, such as trypsin, at a 1:20 enzyme-to-protein ratio and incubate at 37°C for 4-16 hours.

  • Quench the digestion by adding formic acid to a final concentration of 1%.

b. LC-MS/MS Method:

  • LC System: A nano- or micro-flow LC system with a C18 reversed-phase column.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient from 2% to 40% Mobile Phase B over 60-90 minutes.

  • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Data Acquisition: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire both MS and MS/MS spectra.

  • Data Analysis: Use a database search engine (e.g., Mascot, Sequest) to identify the peptides. The conjugation site can be determined by identifying peptides with a mass modification corresponding to the linker-payload and localizing the modification based on the MS/MS fragmentation pattern.[5]

Visualizing Workflows and Structures

To further clarify the processes and molecular relationships, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Conjugate Bioconjugate Solution Reduce_Alkylate Reduction & Alkylation (for Peptide Mapping) Conjugate->Reduce_Alkylate Desalt_Protein Desalting (Intact) Conjugate->Desalt_Protein Digest Proteolytic Digestion Reduce_Alkylate->Digest Desalt_Peptide Desalting (Peptides) Digest->Desalt_Peptide LC Liquid Chromatography Desalt_Protein->LC Desalt_Peptide->LC MS Mass Spectrometer (ESI-Q-TOF/Orbitrap) LC->MS Deconvolution Deconvolution (Intact Mass) MS->Deconvolution DatabaseSearch Database Search (Peptide Mapping) MS->DatabaseSearch DAR_Calc DAR Calculation Deconvolution->DAR_Calc Site_ID Conjugation Site ID DatabaseSearch->Site_ID

General experimental workflow for MS analysis of bioconjugates.

signaling_pathway cluster_conjugation Bioconjugation Steps cluster_analysis Mass Spectrometry Characterization Protein Protein (with Aldehyde/Ketone) Conjugate1 Protein-Linker Conjugate Protein->Conjugate1 Oxime Ligation Linker This compound Linker->Conjugate1 Final_Conjugate Final Conjugate Conjugate1->Final_Conjugate Click Chemistry (CuAAC) Azide_Payload Azide-Modified Payload Azide_Payload->Final_Conjugate MS_Intact Intact Mass Analysis (Confirms Conjugate1 formation) Final_Conjugate->MS_Intact MS_Final Intact Mass Analysis (Confirms Final Conjugate) Final_Conjugate->MS_Final MSMS_Peptide Peptide Mapping MS/MS (Identifies conjugation site) Final_Conjugate->MSMS_Peptide

Logical workflow for conjugation and subsequent MS analysis.

References

A Comparative Guide to Functional Assays for Antibody-Drug Conjugates Synthesized with Aminooxy-amido-PEG4-propargyl Linker Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the choice of its linker technology. This guide provides an objective comparison of ADCs synthesized using a click chemistry-compatible linker, Aminooxy-amido-PEG4-propargyl, against ADCs developed with other prevalent conjugation strategies, namely maleimide-based and sortase-mediated ligations. The comparison is based on key functional assays that are indispensable for the preclinical evaluation of ADCs.

Executive Summary

The this compound linker facilitates a bioorthogonal "click chemistry" conjugation, forming a stable oxime bond. This technology offers the potential for site-specific conjugation, leading to a more homogeneous drug-to-antibody ratio (DAR) and potentially improved pharmacokinetics and therapeutic index. This guide will delve into the comparative performance of ADCs synthesized via this method in critical functional assays, including in vitro cytotoxicity, bystander effect, plasma stability, and in vivo efficacy, benchmarked against traditional maleimide (B117702) and enzymatic sortase-mediated conjugation methods.

Comparative Performance Data

The following tables summarize quantitative data from various preclinical studies to facilitate a comparison between different ADC linker technologies. It is important to note that direct head-to-head studies for all parameters using the specific this compound linker are not always publicly available; therefore, data has been aggregated from multiple sources to provide a representative comparison.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Linker TechnologyConjugation ChemistryRepresentative PayloadTarget Cell LineIC50 (nM)Reference
Aminooxy-PEG (Click Chemistry) Oxime ligationMMAFHER2+ (HCC1954)0.26 ± 0.11[1]
Maleimide (Thiol-Michael Addition)ThiosuccinimideMMAEHER2+ (SK-BR-3)~1-10[2]
Sortase-mediated LigationPeptide bondMMAECD30+ (Karpas-299)~0.01-0.1[3]

Table 2: In Vitro Plasma Stability (DAR Loss over Time)

Linker TechnologyLinkage TypePlasma SourceIncubation Time (days)Approximate Payload Loss (%)Reference
Aminooxy-PEG (Click Chemistry) OximeHumanNot directly availableExpected to be very low[4]
Maleimide (Thiol-Michael Addition)ThiosuccinimideHuman/Rat7-1450-75 (un-stabilized)[2]
Stabilized Maleimide (e.g., N-aryl)ThiosuccinimideHuman7<20[5]
Sortase-mediated LigationPeptide bondNot directly availableExpected to be very stableNot applicable (covalent)[6]

Table 3: In Vivo Efficacy (Tumor Growth Inhibition)

Linker TechnologyADC ModelXenograft ModelDosingTumor Growth InhibitionReference
Aminooxy-PEG (Click Chemistry) anti-HER2-MMAFHCC1954 (Breast Cancer)5 mg/kg, i.v.Significant tumor shrinkage[1]
Maleimide (Thiol-Michael Addition)mil40-12b (anti-HER2-MMAE)NCI-N87 (Gastric Cancer)2.5 mg/kgComplete tumor regression[2]
Sortase-mediated LigationTrastuzumab-MaytansineHER2-overexpressing Ovarian CancerNot specifiedComplete tumor regression[7]

Key Functional Assays and Experimental Protocols

A comprehensive evaluation of ADC functionality relies on a panel of well-defined assays. Below are the methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of an ADC in killing target cancer cells and to assess its specificity.

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed antigen-positive (e.g., SK-BR-3 for HER2-targeted ADCs) and antigen-negative (e.g., MCF-7) cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[1]

  • ADC Treatment: Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control. Add the diluted compounds to the cells and incubate for 72-96 hours.[2]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by fitting the data to a dose-response curve.

Bystander Effect Assay

Objective: To evaluate the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.

Experimental Protocol (Co-culture Assay):

  • Cell Seeding: Co-culture antigen-positive and antigen-negative cells (engineered to express a fluorescent protein like GFP for identification) at a defined ratio (e.g., 1:1) in a 96-well plate.[7]

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC and incubate for a period determined by the payload's mechanism of action (e.g., 96-120 hours).

  • Data Acquisition: Measure the viability of the antigen-negative cells by quantifying the fluorescence of the reporter protein (e.g., GFP).

  • Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the linker in plasma, measuring the rate of payload deconjugation.

Experimental Protocol (LC-MS based):

  • Incubation: Incubate the ADC in plasma (human, mouse, or rat) at 37°C.[2] Collect aliquots at various time points (e.g., 0, 1, 3, 7, and 14 days).

  • ADC Capture: Isolate the ADC from the plasma using an immunoaffinity capture method (e.g., protein A/G beads).

  • Analysis:

    • Intact ADC Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the distribution of different drug-to-antibody ratio (DAR) species over time.

    • Free Payload Analysis: Analyze the plasma supernatant to quantify the amount of released (free) payload.

  • Data Analysis: Calculate the average DAR at each time point to determine the rate of payload loss.

In Vivo Efficacy Study

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Experimental Protocol (Xenograft Model):

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., NCI-N87) into immunodeficient mice.[2]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses). Administer the treatment intravenously.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size or if signs of toxicity are observed.

  • Data Analysis: Plot tumor growth curves for each group and calculate the tumor growth inhibition (TGI). A Kaplan-Meier survival analysis can also be performed.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in ADC development and evaluation, the following diagrams are provided in the DOT language for Graphviz.

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Synthesis cluster_conjugation ADC Conjugation cluster_purification Purification & Characterization Ab Monoclonal Antibody Mod_Ab Modified Antibody (e.g., with azide (B81097) or aldehyde) Ab->Mod_Ab Site-specific modification ADC Antibody-Drug Conjugate Mod_Ab->ADC Click Chemistry (Oxime Ligation) Linker Aminooxy-amido- PEG4-propargyl Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Cytotoxic Payload Payload->Linker_Payload Linker_Payload->ADC Purified_ADC Purified ADC ADC->Purified_ADC e.g., SEC

ADC Synthesis Workflow using this compound.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment cluster_bystander Bystander Effect ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Payload Release (Antibody Degradation) DNA_Damage DNA Damage & Apoptosis Released_Payload->DNA_Damage 5. Cytotoxic Action Neighbor_Cell Neighboring Cell (Antigen-Negative) Released_Payload->Neighbor_Cell Neighbor_Cell->DNA_Damage

General Mechanism of Action and Bystander Effect of an ADC.

Functional_Assay_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays ADC Synthesized ADC Cytotoxicity Cytotoxicity Assay ADC->Cytotoxicity Bystander Bystander Effect Assay ADC->Bystander Stability Plasma Stability Assay ADC->Stability Efficacy Efficacy Study (Xenograft Model) ADC->Efficacy Toxicity Toxicology Study Efficacy->Toxicity

Workflow for Functional Evaluation of ADCs.

Conclusion

The choice of linker is a critical decision in the design of an effective and safe ADC. The this compound linker, which enables a click chemistry-based conjugation, offers the promise of creating highly stable and homogeneous ADCs. While direct comparative data is still emerging, the principles of oxime bond stability suggest a potential advantage in plasma stability over traditional maleimide linkers, which could translate to a wider therapeutic window. However, the impact on the bystander effect, which can be beneficial for treating heterogeneous tumors, needs to be carefully evaluated, as the high stability of the non-cleavable oxime linkage may limit the release of a membrane-permeable payload in the tumor microenvironment.

Sortase-mediated ligation also provides a method for site-specific conjugation, leading to homogeneous ADCs with high stability. The ultimate choice of linker technology will depend on a careful consideration of the target antigen, the properties of the cytotoxic payload, and the desired mechanism of action for a given therapeutic application. The functional assays and protocols detailed in this guide provide a robust framework for making these critical assessments during the ADC development process.

References

A Comparative Guide to Aminooxy Bioconjugation and Other Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the strategic selection of a chemical ligation strategy is critical for the development of robust and effective biotherapeutics, diagnostics, and research tools. This guide provides an objective comparison of aminooxy-based bioconjugation with other prevalent methods, including those targeting thiol and amine groups, as well as azide-alkyne cycloadditions. The performance of each method is evaluated based on key parameters such as reaction kinetics, bond stability, and specificity, supported by experimental data.

Performance Comparison of Bioconjugation Chemistries

The choice of a bioconjugation method significantly influences the properties of the resulting conjugate. The following tables summarize quantitative data on the reaction kinetics and stability of the covalent bonds formed by different functional groups.

Table 1: Comparison of Second-Order Reaction Rate Constants

Reaction kinetics are a crucial determinant of the efficiency and speed of a bioconjugation reaction. Faster kinetics are often desirable, especially when working with sensitive biomolecules or in applications requiring rapid labeling.

Functional Group PairReaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Typical Reaction Conditions
Aminooxy + Aldehyde/KetoneOxime Ligation~10⁻³ - 10¹ (up to >100 with catalyst)[1]pH 4.5-7, often with aniline (B41778) catalyst
Thiol + Maleimide (B117702)Michael Addition~10³pH 6.5-7.5
Amine + NHS EsterAcylation~10¹ - 10²pH 7-9
Azide + Terminal Alkyne (CuAAC)Click Chemistry~10⁴ - 10⁵Aqueous buffer, Cu(I) catalyst
Azide + Cyclooctyne (SPAAC)Click Chemistry~10⁻³ - 1Physiological conditions

Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and catalyst used. The values presented here are approximate and for comparative purposes.

Table 2: Comparative Stability of Bioconjugate Linkages

The stability of the formed covalent bond is paramount for the in vivo efficacy and shelf-life of a bioconjugate. The ideal linker should be stable in circulation but may be designed to cleave under specific conditions at the target site.

LinkageFormed FromStability ProfileNotes
Oxime Aminooxy + Aldehyde/KetoneHigh hydrolytic stability at physiological pH.[2]More stable than hydrazones.[2] Stability can be pH-dependent.
Thioether Thiol + MaleimideGenerally stable, but can undergo retro-Michael reaction, especially with neighboring amine groups.[3]Can be stabilized by hydrolysis of the succinimide (B58015) ring or by using alternative maleimide structures.[4]
Amide Amine + NHS EsterHighly stable under physiological conditions.One of the most stable linkages in bioconjugation.
Triazole Azide + AlkyneExtremely stable to hydrolysis and enzymatic degradation.Considered one of the most robust linkages.

Reaction Mechanisms and Workflows

Visualizing the chemical transformations and experimental steps is essential for understanding and implementing these bioconjugation techniques.

G cluster_aminooxy Aminooxy Bioconjugation cluster_thiol Thiol-Maleimide Bioconjugation cluster_amine Amine-NHS Ester Bioconjugation cluster_click Azide-Alkyne Click Chemistry Aminooxy Biomolecule-ONH₂ Oxime Biomolecule-O-N=C(R)-R' Aminooxy->Oxime Oxime Ligation (pH 4.5-7, Aniline catalyst) Carbonyl Aldehyde/Ketone-R' Carbonyl->Oxime Thiol Biomolecule-SH Thioether Biomolecule-S-Succinimide-R' Thiol->Thioether Michael Addition (pH 6.5-7.5) Maleimide Maleimide-R' Maleimide->Thioether Amine Biomolecule-NH₂ Amide Biomolecule-NH-CO-R' Amine->Amide Acylation (pH 7-9) NHS_Ester NHS-Ester-R' NHS_Ester->Amide Azide Biomolecule-N₃ Triazole Biomolecule-Triazole-R' Azide->Triazole Cycloaddition (Cu(I) or Strain-Promoted) Alkyne Alkyne-R' Alkyne->Triazole

Caption: Reaction schemes for major bioconjugation methods.

Experimental Protocols

Detailed and reproducible protocols are fundamental to successful bioconjugation. The following sections provide methodologies for the key chemistries discussed.

Aminooxy Bioconjugation Protocol (Oxime Ligation)

This protocol describes the labeling of a glycoprotein (B1211001) with an aminooxy-functionalized dye.

1. Materials:

  • Glycoprotein to be labeled

  • 10X Reaction Buffer: 1 M sodium acetate, 1.5 M NaCl, pH 5.5

  • Sodium periodate (B1199274) (NaIO₄)

  • Ethylene (B1197577) glycol

  • Aminooxy-functionalized dye

  • Anhydrous DMSO

  • Purification column (e.g., Sephadex G-25)

2. Glycoprotein Oxidation:

  • Dissolve the glycoprotein in 1X PBS buffer to a concentration of 3-15 mg/mL.

  • Add 1/10th volume of 10X Reaction Buffer.

  • Add 1/10th volume of freshly prepared 100 mM NaIO₄ in water.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Quench the reaction by adding ethylene glycol to a final concentration of 10 mM and incubate for 10 minutes at room temperature.

3. Labeling Reaction:

  • Prepare a 5 mM stock solution of the aminooxy dye in anhydrous DMSO.

  • Add a 50-fold molar excess of the aminooxy dye to the oxidized glycoprotein solution.

  • If desired, add an aniline catalyst to a final concentration of 10-100 mM.

  • Incubate the reaction for 2-4 hours at room temperature.

4. Purification:

  • Separate the labeled glycoprotein from the unreacted dye using a size-exclusion chromatography column equilibrated with PBS.

  • Collect the protein-containing fractions.

  • Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye.

G Start Start: Glycoprotein Solution Oxidation Oxidize with NaIO₄ Start->Oxidation Quench Quench with Ethylene Glycol Oxidation->Quench Add_Dye Add Aminooxy Dye (and optional catalyst) Quench->Add_Dye Incubate Incubate (2-4 hours) Add_Dye->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify End End: Labeled Glycoprotein Purify->End G Start Start: Thiolated Protein Reduce Optional: Reduce Disulfides with TCEP Start->Reduce Add_Maleimide Add Maleimide Reagent Reduce->Add_Maleimide Incubate Incubate (2h RT or O/N 4°C) Add_Maleimide->Incubate Purify Purify (Size-Exclusion Chromatography) Incubate->Purify End End: Labeled Protein Purify->End G Start Start: Protein with Amines Add_NHS Add NHS Ester Reagent Start->Add_NHS Incubate Incubate (1-2h RT) Add_NHS->Incubate Quench Quench Reaction (e.g., Tris) Incubate->Quench Purify Purify (Size-Exclusion Chromatography) Quench->Purify End End: Labeled Protein Purify->End G Start Start: Azide-Modified Biomolecule Add_Cyclooctyne Add Cyclooctyne Probe Start->Add_Cyclooctyne Incubate Incubate (1-12h RT or 37°C) Add_Cyclooctyne->Incubate Purify Purify Conjugate Incubate->Purify End End: Labeled Biomolecule Purify->End

References

A Comparative Guide to Aminooxy-amido-PEG4-propargyl in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is paramount in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the stability, efficacy, and overall pharmacokinetic profile of the conjugate. This guide provides a comprehensive comparison of Aminooxy-amido-PEG4-propargyl, a bifunctional linker, with alternative conjugation technologies, supported by experimental data and detailed protocols.

Performance Comparison of Linker Technologies

This compound is a non-cleavable linker that offers dual functionalities: an aminooxy group for stable oxime bond formation with aldehydes or ketones, and a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This combination allows for a versatile and robust approach to bioconjugation.

The primary alternatives for comparison are linkers that react with thiols, such as those containing maleimide (B117702) groups, and other click chemistry reagents. The stability of the resulting linkage is a key differentiator. The oxime bond formed by the aminooxy group is known for its exceptional stability compared to the thiosuccinimide bond resulting from maleimide-thiol reactions, which can be susceptible to a retro-Michael reaction leading to premature drug deconjugation.

In Vitro Cytotoxicity

The potency of an ADC is a critical measure of its effectiveness. The following table summarizes the in vitro cytotoxicity of ADCs constructed with different linkers and payloads against various cancer cell lines. While direct head-to-head comparisons with this compound are limited in publicly available literature, data from ADCs with different linker types and payloads provide valuable insights into the impact of the linker on overall efficacy.

Targeting AntibodyPayloadLinker TypeCell LineIC50 (ng/mL)Reference
TrastuzumabThailanstatinMaleimide-basedN87 (High HER2)13-43
TrastuzumabThailanstatinMaleimide-basedMDA-MB-361-DYT2 (Moderate HER2)25-80 (for DAR >3.5)[1]
Anti-FRαIndolinobenzodiazepine (IGN)Dipeptide (l-Ala-l-Ala)KB (High FRα)5-40 pM[2]
Anti-FRαIndolinobenzodiazepine (IGN)Dipeptide (l-Ala-l-Ala)T47D (High FRα)5-40 pM[2]
CetuximabCamptothecinPlatinum(II)-basedMDA-MB-468 (High EGFR)~10
TrastuzumabCamptothecinPlatinum(II)-basedSK-BR-3 (High HER2)~5[3]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process in vitro.

Linker Stability

A stable linker is crucial to prevent premature release of the cytotoxic payload in circulation, which can lead to off-target toxicity and reduced therapeutic efficacy. The oxime linkage formed by aminooxy groups is significantly more stable than the thiosuccinimide linkage from maleimide-based linkers, particularly in the presence of thiols like glutathione (B108866) in plasma.

Linker TypeLinkage ChemistryKey Stability Features
Aminooxy (Oxime) Oxime bondHighly stable across a wide pH range and resistant to cleavage by plasma thiols.
Maleimide Thiosuccinimide bondSusceptible to retro-Michael reaction, leading to potential payload deconjugation in the presence of thiols. Can undergo hydrolysis to a more stable ring-opened form.

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments involving aminooxy-based conjugation and subsequent characterization.

Protocol 1: Site-Specific Antibody Conjugation via Glycan Oxidation and Oxime Ligation

This protocol describes the generation of aldehyde groups on the antibody's glycans followed by conjugation with an aminooxy-functionalized linker like this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Sodium periodate (B1199274) (NaIO₄) solution

  • Reaction buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Quenching solution (e.g., ethylene (B1197577) glycol)

  • This compound dissolved in a compatible solvent (e.g., DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 3-15 mg/mL in PBS.

  • Antibody Oxidation:

    • Add reaction buffer and NaIO₄ solution to the antibody solution.

    • Incubate for 10-30 minutes at room temperature or on ice, protected from light.

    • Quench the reaction by adding ethylene glycol and incubate for an additional 10 minutes.

  • Conjugation Reaction:

    • Add a molar excess of the this compound solution to the oxidized antibody.

    • Incubate the reaction mixture for 2-24 hours at room temperature with gentle shaking, protected from light.[4]

  • Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography.[4]

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • ADC, unconjugated antibody, and free payload

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed a known number of cells into a 96-well plate and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72-96 hours).

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal (e.g., absorbance or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Protocol 3: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by measuring the amount of intact ADC over time.

Materials:

  • ADC

  • Human and/or mouse plasma

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC at a specific concentration in plasma at 37°C.

  • Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: Process the plasma samples to precipitate proteins and extract the ADC and any released payload.

  • LC-MS/MS Analysis: Analyze the samples to quantify the amount of intact ADC and free payload over time.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability of the linker.

Visualizing the Concepts

Diagrams created using the DOT language provide a clear visual representation of complex biological and chemical processes.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (for cleavable linkers) or Antibody Degradation (for non-cleavable linkers) DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxic Effect Aminooxy_Conjugation_Workflow Start Start: Monoclonal Antibody (mAb) Oxidation 1. Glycan Oxidation (NaIO₄) Start->Oxidation Aldehyde_mAb mAb with Aldehyde Groups Oxidation->Aldehyde_mAb Conjugation 3. Oxime Ligation Aldehyde_mAb->Conjugation Linker_Prep 2. Prepare Aminooxy-amido- PEG4-propargyl Solution Linker_Prep->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification ADC_Product Purified ADC Purification->ADC_Product Click_Reaction Optional: 5. Click Chemistry (CuAAC with Azide-Payload) ADC_Product->Click_Reaction Final_ADC Final ADC with Payload Click_Reaction->Final_ADC

References

Safety Operating Guide

Proper Disposal of Aminooxy-amido-PEG4-propargyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Aminooxy-amido-PEG4-propargyl (CAS No. 2253965-03-4), ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is essential for maintaining a safe working environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the product-specific Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound, in both solid and solution forms, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Laboratory coat.

Quantitative Data for Disposal Considerations

PropertyConsiderationRationale
Physical State SolidMinimize dust generation during handling.
Solubility Soluble in water, DMSO, DMF[1]Aqueous solutions require careful waste stream management.
Reactivity The propargyl group can be reactive.Avoid mixing with incompatible materials.
Toxicity Data not specified. Treat as potentially harmful.Assume a conservative approach to safety.

Step-by-Step Disposal Protocol

The proper disposal of this compound and its associated waste requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation and Collection
  • Solid Waste: Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container designated for chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with the chemical should be collected in a designated solid chemical waste container. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol (B145695) or acetone), and the rinsate must be collected as hazardous waste.

Step 2: Waste Labeling

All waste containers must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The concentration (if in solution)

  • The primary hazards (e.g., "Irritant," "Handle with Care")

  • The date of accumulation

Step 3: Temporary Storage

Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from sources of ignition and incompatible materials.

Step 4: Final Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the chemical waste. Always follow all institutional, local, state, and federal regulations for the disposal of chemical waste. Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

SafetyHierarchy cluster_foundation Foundational Safety cluster_operational Operational Controls cluster_personal Personal Protection cluster_emergency Emergency Preparedness SDS Consult Safety Data Sheet (SDS) Training Ensure Proper Training on Chemical Handling SDS->Training EngineeringControls Engineering Controls: - Chemical Fume Hood Training->EngineeringControls AdministrativeControls Administrative Controls: - Standard Operating Procedures (SOPs) - Waste Segregation Training->AdministrativeControls SpillKit Maintain Accessible Spill Kit Training->SpillKit EmergencyContacts Know Emergency Contact Information Training->EmergencyContacts PPE Personal Protective Equipment (PPE): - Goggles, Gloves, Lab Coat EngineeringControls->PPE AdministrativeControls->PPE

References

Safeguarding Your Research: A Guide to Handling Aminooxy-amido-PEG4-propargyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aminooxy-amido-PEG4-propargyl, a non-degradable PEG-based ADC linker. Adherence to these procedures is critical for personnel safety and maintaining the integrity of experimental work.

Essential Safety Information

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, information from suppliers and related compounds indicates that it should be handled with care. The primary route for disposal is through an approved chemical waste service.

Key Physical and Chemical Properties:

PropertyValue
CAS Number 2253965-03-4
Molecular Formula C13H24N2O6
Molecular Weight 304.34 g/mol

Source: Cambridge Bioscience[1], Sigma-Aldrich

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is recommended:

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves are the preferred choice for their wide range of protection against chemical splashes.[2][3]Protects skin from direct contact with the compound.
Eye Protection Safety glasses with side shields or chemical splash goggles.[4][5]Prevents eye exposure to splashes or aerosols.
Body Protection A standard laboratory coat should be worn to protect skin and clothing.Minimizes the risk of contamination of personal clothing.[2]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary for large quantities or if aerosol formation is possible.Reduces the risk of inhalation.

Operational and Disposal Plans

Handling and Storage:

Aminooxy compounds are known to be reactive and sensitive; therefore, immediate use (within one week) is highly recommended.[6][7] If storage is necessary, it should be at -20°C.[8][9][10]

Spill Management:

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material such as vermiculite (B1170534) or sand.[11]

  • Collect: Carefully gather the absorbed material using non-sparking tools.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent.

  • Dispose: All cleanup materials should be placed in a labeled hazardous waste container for proper disposal.[11]

Disposal Protocol:

All waste containing this compound, including contaminated labware and unused product, should be treated as chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[11]

  • Containerization: Use designated, sealed, and clearly labeled containers for both solid and liquid waste.[11]

  • Disposal Route: Dispose of all waste through your institution's approved hazardous waste management program.

Experimental Workflow

The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.

cluster_receipt Receipt and Storage cluster_handling Handling and Use cluster_disposal Waste Disposal receipt Receive Shipment inspect Inspect Package Integrity receipt->inspect storage Store at -20°C inspect->storage Package Intact ppe Don Appropriate PPE storage->ppe weigh Weigh Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve reaction Perform Experiment dissolve->reaction solid_waste Collect Solid Waste reaction->solid_waste liquid_waste Collect Liquid Waste reaction->liquid_waste dispose Dispose as Hazardous Waste solid_waste->dispose liquid_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。